1,4-Diacetoxy-2-butyne
Description
Structure
3D Structure
Properties
IUPAC Name |
4-acetyloxybut-2-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMIQVBDDNCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883697 | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1573-17-7 | |
| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1573-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
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| Record name | 1,4-Diacetoxy-2-butyne | |
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| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
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| Record name | 2-Butyne-1,4-diol, 1,4-diacetate | |
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| Record name | But-2-yne-1,4-diyl diacetate | |
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| Record name | 1,4-Diacetoxy-2-butyne | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-Diacetoxy-2-butyne chemical properties and reactivity
An In-Depth Technical Guide to 1,4-Diacetoxy-2-butyne: Properties, Reactivity, and Synthetic Applications
Introduction
This compound is a symmetrical, bifunctional organic compound that serves as a versatile C4 building block in synthetic chemistry.[1][2] Structurally, it features a central carbon-carbon triple bond flanked by two methylene groups, each bearing an acetate ester functionality.[1][3] This arrangement of an electrophilic alkyne and two propargylic leaving groups imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic utility of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and professionals in drug development.
Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound presents as a white or colorless to brown solid or liquid, depending on purity and ambient temperature, with a melting point around 23-28 °C.[1][2]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₄ | [1][3] |
| Molecular Weight | 170.16 g/mol | [3][4] |
| CAS Number | 1573-17-7 | [1][4][5] |
| Appearance | White or colorless to Brown powder, lump, or clear liquid | [2][5] |
| Melting Point | 28 °C | [1] |
| Density | 1.126 g/mL | [1] |
| Refractive Index (n_D_²⁰) | 1.454 | [1] |
| SMILES | CC(=O)OCC#CCOC(=O)C | [1][3] |
| InChIKey | TVIMIQVBDDNCCR-UHFFFAOYSA-N | [1][3][4] |
Spectroscopic Characteristics
The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Due to the molecule's symmetry, the proton NMR spectrum is simple. It is expected to show two singlets:
-
A singlet around δ 4.7 ppm corresponding to the four propargylic protons (-CH ₂-).
-
A singlet around δ 2.1 ppm corresponding to the six methyl protons of the two acetate groups (-C(=O)CH ₃).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will exhibit four distinct signals:
-
A signal for the carbonyl carbon of the acetate group (~170 ppm).
-
A signal for the alkyne carbons (~80 ppm). Due to symmetry, the two alkyne carbons are equivalent.
-
A signal for the methylene carbons (-C H₂-) (~52 ppm).
-
A signal for the methyl carbons of the acetate groups (~21 ppm).
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.[4]
-
A strong, sharp absorption band around 1740 cm⁻¹ indicates the C=O stretching of the ester groups.
-
A sharp, weak absorption for the internal alkyne C≡C stretch may be observed around 2250 cm⁻¹, although it can be absent due to the symmetry of the molecule.
-
Strong C-O stretching bands for the ester linkage will appear in the 1200-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) at m/z = 170.16.[4] Common fragmentation patterns would include the loss of acetoxy radicals (•OCOCH₃) or ketene (CH₂=C=O).
Part 2: Synthesis and Handling
Synthesis Protocol: Esterification of 2-Butyne-1,4-diol
This compound is readily prepared by the di-acetylation of its corresponding diol, 2-butyne-1,4-diol. The choice of acetylating agent and catalyst/base is critical for achieving high yield and purity. The following protocol utilizes acetic anhydride with pyridine, which acts as both a catalyst and a scavenger for the acetic acid byproduct.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butyne-1,4-diol (0.1 mol, 8.61 g).
-
Solvent and Base Addition: Dissolve the diol in 100 mL of dichloromethane (DCM). To this solution, add pyridine (0.25 mol, 20.2 mL) dropwise while stirring in an ice bath to control the initial exotherm.
-
Reagent Addition: While maintaining the temperature at 0 °C, add acetic anhydride (0.22 mol, 20.7 mL) to the reaction mixture dropwise over 30 minutes.
-
Causality: The slow addition of acetic anhydride to the cooled solution is crucial to manage the exothermic reaction and prevent the formation of side products. Pyridine catalyzes the acetylation and neutralizes the acetic acid formed, driving the equilibrium towards the product.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove excess acetic acid, and finally with brine (1 x 50 mL).
-
Self-Validation: Each wash is a critical purification step. The acidic wash removes the basic pyridine, and the basic wash removes acidic impurities. Successful neutralization can be checked with pH paper.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Workflow for Synthesis of this compound
Caption: Synthesis workflow for this compound.
Safe Handling and Storage
While specific toxicity data for this compound is limited, related compounds like cis-1,4-diacetoxy-2-butene are known to cause skin irritation.[6][7][8] Standard laboratory safety practices should be employed.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Engineering Controls: Work in a well-ventilated fume hood.[9]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[5]
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its two primary functional groups: the internal alkyne and the two propargylic acetate esters. The electron-withdrawing nature of the acetoxy groups renders the alkyne electron-deficient (electrophilic), while the acetate moieties can function as effective leaving groups in nucleophilic substitution reactions.
A. Reactions at the Alkyne Core
The carbon-carbon triple bond is susceptible to a range of addition reactions.
1. Catalytic Hydrogenation: The reduction of the alkyne can be controlled to produce either the corresponding cis-alkene or the fully saturated alkane.
-
To cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), results in the syn-addition of one equivalent of hydrogen to yield cis-1,4-diacetoxy-2-butene. The catalyst is specifically designed to be unreactive towards the resulting alkene, preventing over-reduction.
-
To Alkane: Complete reduction to 1,4-diacetoxybutane is achieved using a more active catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[10]
2. Cycloaddition Reactions: As an electron-deficient alkyne, this compound is an excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction.[11][12] It reacts with conjugated dienes (e.g., furan, cyclopentadiene) to form six-membered ring adducts, which are valuable intermediates for complex molecule synthesis.[13]
-
Mechanistic Insight: The reaction proceeds via a concerted, cyclic transition state. The electron-withdrawing substituents on the dienophile and electron-donating groups on the diene accelerate the reaction.[11] This transformation is highly stereospecific and provides a powerful method for constructing polycyclic systems.
[4+2] Cycloaddition Mechanism
Caption: Mechanism of a [4+2] Diels-Alder cycloaddition.
B. Nucleophilic Substitution Reactions
The methylene carbons adjacent to the alkyne are activated towards nucleophilic attack, with the acetate groups serving as competent leaving groups. This allows this compound to act as a bifunctional electrophile.
1. Reaction with Heteroatomic Nucleophiles: Strong nucleophiles like amines, thiols, and alkoxides can displace one or both acetate groups via an S_N_2 mechanism.[14][15] The reaction with diamines, for example, provides a direct route to nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[16]
Experimental Protocol: Synthesis of a 1,4-Diazepane Derivative
This protocol describes the synthesis of a seven-membered diazepane ring, a privileged structure in pharmaceuticals, via a double nucleophilic substitution.
-
Reaction Setup: In a nitrogen-flushed flask, dissolve N,N'-dibenzyl-1,3-propanediamine (1.0 mmol) in 10 mL of anhydrous Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 mmol) to the solution. This base is mild and facilitates the reaction without promoting significant side reactions.
-
Electrophile Addition: Add a solution of this compound (1.1 mmol) in 2 mL of DMF to the mixture.
-
Causality: Using a slight excess of the electrophile ensures complete consumption of the more valuable diamine. DMF is an excellent polar aprotic solvent for S_N_2 reactions, effectively solvating the cation of the base while leaving the nucleophile reactive.
-
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the desired diazepane.
Workflow for Nucleophilic Substitution
Caption: Workflow for synthesis of a diazepane derivative.
Part 4: Synthetic Applications
The dual reactivity of this compound makes it a powerful intermediate for constructing complex molecular architectures.
-
Heterocycle Synthesis: As demonstrated, it is a precursor to nitrogen-containing rings like diazepanes and piperazines.[16] Cycloaddition reactions provide access to oxygenated heterocycles and carbocycles.
-
Tandem Reactions: The product of a nucleophilic substitution can be designed to undergo a subsequent intramolecular reaction. For example, after substitution, the alkyne can participate in a cyclization, leading to rapid increases in molecular complexity from a simple starting material.
-
Precursor to Bioactive Molecules: The butyne backbone can be incorporated into larger molecules of pharmaceutical interest. The related compound, 1,4-diacetoxy-2-butene, is a known intermediate in the synthesis of Vitamin A, highlighting the industrial relevance of this class of C4 building blocks.[17]
-
Materials Science: Bifunctional molecules like this are potential monomers for polymerization or building blocks for functional materials.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable, dual-mode reactivity—encompassing both alkyne additions and nucleophilic substitutions—provide chemists with a reliable tool for the construction of diverse and complex molecules. From fundamental cycloadditions to the synthesis of medicinally relevant heterocycles, this C4 building block offers a straightforward entry point to a wide range of chemical structures, underscoring its importance for researchers in both academic and industrial settings.
References
- 1. This compound [stenutz.eu]
- 2. This compound | 1573-17-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 2-Butyne-1,4-diol, diacetate [webbook.nist.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cis-1,4-Diacetoxy-2-butene, 95% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.no [fishersci.no]
- 10. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google Patents [patents.google.com]
- 11. api.pageplace.de [api.pageplace.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to 1,4-Diacetoxy-2-butyne: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry
Introduction
1,4-Diacetoxy-2-butyne is a symmetrical diester built upon a central alkyne scaffold. Its chemical structure, featuring two ester functional groups flanking a carbon-carbon triple bond, presents a unique combination of functionalities that are of interest in organic synthesis and materials science.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound, with the molecular formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol , is the foundation for interpreting its spectroscopic data.[1] The molecule's symmetry is a key feature that simplifies its NMR spectra, while the characteristic functional groups—the alkyne and the acetate esters—give rise to distinct signals in its IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Due to the molecule's symmetry, the ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.7 | Singlet | 4H | -CH₂- |
| ~2.1 | Singlet | 6H | -CH₃ |
Interpretation and Causality:
The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atoms of the ester groups and the triple bond, leading to a downfield chemical shift around 4.7 ppm. The methyl protons (-CH₃) of the acetate groups are in a more shielded environment and are expected to resonate as a singlet at approximately 2.1 ppm. The absence of proton-proton coupling results in singlet multiplicities for both signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with four distinct carbon signals anticipated.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (ester carbonyl) |
| ~80 | -C≡C- (alkynyl) |
| ~52 | -CH₂- |
| ~21 | -CH₃ |
Interpretation and Causality:
The carbonyl carbons of the ester groups are the most deshielded, appearing at the lowest field (~170 ppm). The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm. The methylene carbons, being attached to the electronegative oxygen atoms, are found around 52 ppm, while the methyl carbons of the acetate groups are the most shielded, appearing at approximately 21 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
The IR spectrum of this compound provides direct evidence for the presence of its key functional groups. The spectrum is characterized by strong absorptions corresponding to the carbonyl stretch of the ester and a weaker absorption for the carbon-carbon triple bond.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Weak | C≡C stretch (internal alkyne) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1220 | Strong | C-O stretch (ester) |
Interpretation and Causality:
The strong absorption band around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester functional groups. The presence of a strong band at approximately 1220 cm⁻¹ further confirms the ester linkage, corresponding to the C-O stretching vibration. The carbon-carbon triple bond (C≡C) of the internal alkyne gives rise to a weak absorption band around 2250 cm⁻¹. The weakness of this band is due to the symmetrical nature of the alkyne, which results in a small change in the dipole moment during vibration.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron ionization mass spectrometry (EI-MS) of this compound confirms its molecular weight and provides insights into its fragmentation pattern, which can be used for structural elucidation.
Mass Spectrometry Data:
| m/z | Interpretation |
| 170 | Molecular ion [M]⁺ |
| 111 | [M - OCOCH₃]⁺ |
| 43 | [CH₃CO]⁺ (base peak) |
Interpretation and Causality:
The mass spectrum displays a molecular ion peak [M]⁺ at m/z 170, corresponding to the molecular weight of this compound. A prominent fragment is observed at m/z 111, which results from the loss of an acetoxy radical (-OCOCH₃). The base peak, the most intense peak in the spectrum, is typically observed at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺.
Experimental Protocols
The following are generalized, self-validating protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. A proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 30-200 amu to detect the molecular ion and significant fragment ions.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Spectroscopic Data Interpretation Workflow
Caption: Workflow for structural elucidation using spectroscopic data.
Conclusion
The spectroscopic data of this compound provides a clear and consistent picture of its molecular structure. The simplicity of the NMR spectra is a direct reflection of the molecule's symmetry. The characteristic IR absorptions confirm the presence of the ester and alkyne functionalities, while the mass spectrum provides definitive proof of the molecular weight and offers insights into its fragmentation pathways. This guide serves as a valuable resource for the confident identification and characterization of this important chemical compound.
References
A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,4-Diacetoxy-2-butyne
Introduction: Elucidating the Solid-State Architecture of a Versatile Alkyne Building Block
1,4-Diacetoxy-2-butyne is a bifunctional organic molecule featuring a central alkyne unit flanked by two acetoxy groups.[1][2] Its rigid alkynyl backbone and terminal ester functionalities make it a valuable precursor in organic synthesis, materials science, and drug discovery. The precise three-dimensional arrangement of atoms in the solid state, or its crystal structure, governs its physical and chemical properties, including melting point, solubility, and reactivity in topochemical reactions. Understanding this architecture is paramount for researchers aiming to leverage this molecule in complex synthetic pathways or in the rational design of novel materials.
Part 1: The Foundation - Growing High-Quality Single Crystals
The cornerstone of any successful single-crystal X-ray diffraction (SCXRD) analysis is the availability of high-quality single crystals.[3][4] The process of crystallization involves a transition from a disordered state (in solution or melt) to a highly ordered solid state.[5] For a small organic molecule like this compound, several techniques can be employed.
Material Purity: A Non-Negotiable Prerequisite
Before attempting crystallization, it is imperative to ensure the high purity of the this compound sample. Impurities can inhibit nucleation, disrupt the crystal lattice, or lead to the growth of poorly diffracting crystals. Standard purification techniques such as column chromatography or recrystallization should be employed, with purity assessed by NMR spectroscopy and mass spectrometry.
Crystallization Methodologies for Small Organic Molecules
The choice of crystallization method is often empirical, and screening various conditions is standard practice. The goal is to achieve a state of supersaturation from which the solute can slowly and orderly precipitate.[1]
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection: Begin by assessing the solubility of this compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.[5]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature. The slow reduction in temperature decreases the solubility, promoting crystal growth.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (the "solvent") in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.[1]
-
-
Liquid-Liquid Diffusion:
-
Carefully layer a solution of the compound onto a solvent in which it is less soluble (an anti-solvent).
-
Crystallization may occur at the interface between the two liquids.
-
| Method | Principle | Typical Solvents | Advantages |
| Slow Evaporation | Gradual increase in concentration | Volatile solvents (e.g., diethyl ether, dichloromethane) | Simple setup |
| Slow Cooling | Decreased solubility at lower temperatures | Solvents with a steep solubility-temperature gradient | Good control over crystal growth |
| Vapor Diffusion | Gradual decrease in solubility by an anti-solvent | Binary solvent systems (e.g., chloroform/hexane) | Effective for small sample quantities |
Part 2: The Experiment - Single-Crystal X-ray Diffraction
Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, the next step is to subject them to X-ray diffraction.[6] This technique utilizes the interaction of X-rays with the electron clouds of the atoms in the crystal to produce a diffraction pattern that is unique to the crystal's internal structure.[7][8]
Crystal Selection and Mounting
-
Under a microscope, select a well-formed crystal that is free of cracks and other visible defects.
-
Carefully mount the crystal on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil to affix it. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection.[9]
Data Collection
The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data from all possible orientations.[7] The diffracted X-rays are recorded by a detector, such as a CCD or CMOS detector.[9]
The experimental workflow for data collection can be visualized as follows:
Part 3: The Analysis - From Diffraction Pattern to Molecular Structure
The collected diffraction data consists of a series of spots, each with a specific position and intensity. This data must be processed and analyzed to solve the crystal structure.
Data Processing and Structure Solution
The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. The primary challenge in structure determination is the "phase problem": the intensities of the diffracted beams are measured, but their phases are lost.[9] The phases are crucial for calculating the electron density map of the molecule. For small molecules like this compound, direct methods are typically successful in solving the phase problem.[9] These methods use statistical relationships between the intensities to directly determine the phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[10][11] This is typically done using a least-squares minimization process, where the atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[9]
The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1). A low R1 value (typically < 0.05 for high-quality data) indicates a good agreement between the model and the experimental data.
The logical flow of structure solution and refinement is depicted below:
Part 4: Expected Structural Features of this compound
While the precise crystal structure awaits experimental determination, we can anticipate several key features based on the molecule's chemical constitution.
| Structural Feature | Expected Value / Observation | Justification |
| Alkyne C≡C Bond Length | ~1.18 - 1.20 Å | Typical for a disubstituted alkyne. |
| Propargylic C-C Bond Length | ~1.46 - 1.48 Å | Single bond adjacent to a triple bond. |
| Ester C=O Bond Length | ~1.19 - 1.21 Å | Standard for an acetate ester. |
| Ester C-O Bond Length | ~1.33 - 1.35 Å | Single bond in the C-O-C moiety of the ester. |
| Alkyne C-C≡C Angle | ~178 - 180° | The alkyne unit is expected to be nearly linear. |
| Intermolecular Interactions | Weak C-H···O hydrogen bonds, van der Waals forces | The acetoxy groups provide potential hydrogen bond acceptors. |
The final crystal structure will reveal how these molecules pack in the solid state, influenced by a balance of steric and electronic factors. This packing arrangement will ultimately dictate the material's bulk properties.
Conclusion
The determination of the crystal structure of this compound is a critical step in fully characterizing this important chemical building block. Although a definitive structure is not yet known, this guide provides a robust and scientifically grounded framework for its elucidation. By following the detailed protocols for crystal growth, data collection, and structure refinement, researchers can confidently uncover the solid-state architecture of this molecule. The resulting structural information will undoubtedly provide invaluable insights for its application in synthetic chemistry, materials science, and pharmaceutical development.
References
- 1. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. fiveable.me [fiveable.me]
- 10. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Diacetoxy-2-butyne
Abstract
1,4-Diacetoxy-2-butyne is a chemical intermediate of significant interest in various synthetic pathways. However, the presence of a highly energetic carbon-carbon triple bond, coupled with ester functionalities, necessitates a thorough understanding of its thermal stability and decomposition characteristics. This guide provides a comprehensive analysis of the potential thermal hazards associated with this compound, drawing upon data from its precursor, 2-butyne-1,4-diol, and the established principles of alkyne and ester chemistry. This document is intended for researchers, chemists, and drug development professionals to foster a culture of safety and to enable the design of robust and safe manufacturing processes.
Introduction: The Double-Edged Sword of Acetylenic Compounds
Alkynes are a cornerstone of organic synthesis, prized for their versatility in forming new carbon-carbon bonds and their ability to be transformed into a variety of functional groups.[1] However, the high energy density of the triple bond also imparts a degree of thermodynamic instability.[2] Acetylene, the simplest alkyne, is notorious for its explosive decomposition under pressure.[3] While the substitution of the terminal hydrogens in acetylene can mitigate this instability to some extent, the inherent risk of rapid, exothermic decomposition remains a critical consideration for all acetylenic compounds.
This compound, also known as 2-butyne-1,4-diol diacetate, is a derivative of 2-butyne-1,4-diol. Its precursor is known to undergo violent decomposition in the presence of certain catalysts, such as heavy metal salts, and strong acids.[4][5] This inherent reactivity of the butynediol backbone underscores the importance of a detailed thermal hazard assessment for its derivatives.
This guide will systematically explore the anticipated thermal behavior of this compound, propose potential decomposition pathways, and outline best practices for its safe handling and storage.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O₄ | [6] |
| Molecular Weight | 170.16 g/mol | |
| CAS Number | 1573-17-7 | |
| Appearance | White or colorless to brown powder to lump to clear liquid | |
| Boiling Point | 122-123 °C at 10 mmHg | |
| Density | 1.125 g/mL at 25 °C | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Storage | Recommended in a cool and dark place, <15°C |
Anticipated Thermal Decomposition Pathways
Ester Pyrolysis: A Potential Initial Decomposition Step
Alkyl esters are known to undergo thermal decomposition, or pyrolysis, to yield an alkene and a carboxylic acid via a concerted reaction mechanism.[7] In the case of this compound, this could lead to the formation of highly reactive intermediates. A plausible initial decomposition step could involve the elimination of acetic acid to form an allenic acetate or a conjugated enyne.
Alkyne Moiety: The Primary Energetic Driver
The carbon-carbon triple bond is the most energy-rich functionality in the molecule and is therefore the most likely to be involved in a rapid, exothermic decomposition. At elevated temperatures, or in the presence of catalytic impurities, the alkyne can undergo a variety of reactions, including:
-
Polymerization: Acetylenic compounds can polymerize exothermically. The formation of conjugated polyenes is a highly favorable process that can lead to a rapid release of energy.
-
Cyclization and Rearrangement: Intramolecular reactions, such as cyclization, can also be highly exothermic.
-
Fragmentation: At higher temperatures, fragmentation of the molecule into smaller, gaseous products such as carbon monoxide, carbon dioxide, and methane can occur, leading to a rapid pressure increase in a closed system.
The following diagram illustrates a potential, simplified decomposition pathway for this compound, taking into account both ester pyrolysis and alkyne reactivity.
References
- 1. Alkyne Reactivity [www2.chemistry.msu.edu]
- 2. Acetylene - Wikipedia [en.wikipedia.org]
- 3. pawelding.com [pawelding.com]
- 4. chemcess.com [chemcess.com]
- 5. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Butyne-1,4-diol, diacetate [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 1,4-Diacetoxy-2-butyne in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diacetoxy-2-butyne, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative solubility data for this specific diester, this document establishes a predictive solubility framework based on fundamental chemical principles and the known properties of its parent diol, 2-butyne-1,4-diol. Furthermore, this guide presents a robust, step-by-step experimental protocol for the empirical determination of its solubility in common organic solvents, empowering researchers and drug development professionals to ascertain precise solubility values tailored to their specific applications.
Introduction: Understanding this compound
This compound (C₈H₁₀O₄, CAS No: 1573-17-7) is the diacetate ester of 2-butyne-1,4-diol.[1] Its structure, featuring a central alkyne bond flanked by two methylene groups each connected to an acetate functionality, imparts a unique combination of polarity and lipophilicity. This structure governs its interactions with various solvents, a critical parameter for its application in synthesis, purification, formulation, and various analytical procedures.
The conversion of the hydroxyl groups of the parent diol to acetate esters significantly alters the molecule's physicochemical properties. The introduction of the acetyl groups increases the molecular weight and the nonpolar surface area, while simultaneously replacing the hydrogen-bond-donating hydroxyl groups with hydrogen-bond-accepting ester carbonyls.[2] This structural modification is expected to decrease its solubility in highly polar, protic solvents like water and increase its affinity for solvents of moderate to low polarity.
Predicted Solubility Profile
Based on the "like dissolves like" principle, a qualitative solubility profile for this compound can be predicted. The molecule possesses polar ester groups, but the hydrocarbon backbone and the methyl groups of the acetate moieties contribute to its nonpolar character.
High Solubility is Expected in:
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are predicted to be excellent solvents. Their ability to engage in dipole-dipole interactions with the ester groups of this compound should facilitate effective solvation.
-
Chlorinated Solvents: Dichloromethane and chloroform are also anticipated to be effective solvents due to their ability to dissolve moderately polar organic compounds.
Moderate to Good Solubility is Expected in:
-
Polar Protic Solvents: Alcohols such as ethanol and methanol are likely to dissolve this compound, although to a lesser extent than polar aprotic solvents. While the ester can act as a hydrogen bond acceptor, the absence of a hydrogen bond donor on the solute molecule limits the strength of these interactions compared to the parent diol.[3]
-
Aromatic Hydrocarbons: Toluene may exhibit some solvating capacity due to interactions with the nonpolar portions of the molecule.
Low to Negligible Solubility is Expected in:
-
Nonpolar Aliphatic Solvents: Solvents such as hexane and cyclohexane are unlikely to be effective due to the significant polarity of the diacetate functional groups.
-
Water: The replacement of the hydrophilic hydroxyl groups with more hydrophobic acetate groups is expected to render the compound sparingly soluble in water.
The following diagram illustrates the predicted solubility based on solvent polarity.
Caption: Predicted solubility of this compound in various solvent classes.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[4]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow
The following diagram outlines the workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve for the analytical method (HPLC or GC).
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (e.g., 20 mg in 2 mL of solvent). The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[5]
-
Accurately add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended, but the optimal time should be determined by taking samples at different time points (e.g., 12, 24, 36, and 48 hours) and ensuring the concentration has plateaued.
-
-
Sampling and Sample Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) syringe filter. This step is critical to avoid crystallization of the solute due to temperature changes.
-
Immediately transfer the filtered aliquot into a pre-weighed volumetric flask and determine the weight of the aliquot.
-
Dilute the sample to a known volume with the same solvent to bring the concentration within the linear range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Use the previously generated calibration curve to quantify the concentration in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
| Water | 10.2 | [Experimental Value] | [Calculated Value] |
Note: The table should be populated with experimentally determined values.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a predictive assessment based on its molecular structure provides valuable guidance for solvent selection. The conversion of the parent diol's hydroxyl groups to acetates suggests a shift towards higher solubility in polar aprotic and chlorinated solvents and lower solubility in highly polar protic solvents like water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This foundational knowledge is essential for the effective use of this compound in research and development.
References
Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 1,4-Diacetoxy-2-butyne for Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
Authored by: Dr. Gemini
Introduction: The Strategic Imperative for Computational Scrutiny of 1,4-Diacetoxy-2-butyne
In the intricate tapestry of medicinal chemistry, the rational design of novel therapeutics hinges on a profound understanding of molecular structure, reactivity, and intermolecular interactions. This compound, a bifunctionalized alkyne, represents a versatile scaffold with latent potential in the synthesis of complex molecular architectures. Its rigid acetylenic core, flanked by reactive acetate groups, offers a unique combination of steric and electronic properties that can be strategically exploited in drug development.[1][2] However, to fully harness its synthetic utility and to predict its behavior in biological systems, a granular understanding of its electronic and geometric landscape is paramount. This technical guide delineates a comprehensive framework for the application of quantum chemical calculations to elucidate the fundamental properties of this compound, thereby providing a computational roadmap for researchers, scientists, and drug development professionals. By moving beyond empirical observations and into the predictive realm of in silico analysis, we can accelerate the discovery process and engineer molecules with enhanced efficacy and specificity.
Theoretical Cornerstone: The Power of Density Functional Theory in Alkyne Chemistry
The quantum mechanical description of a molecule's behavior is governed by the Schrödinger equation. However, for a polyatomic system like this compound, an exact analytical solution is computationally intractable.[3] Herein lies the utility of approximation methods, with Density Functional Theory (DFT) emerging as a powerful and widely-used tool in computational chemistry.[4][5][6][7][8][9] DFT offers a remarkable balance between computational cost and accuracy by focusing on the electron density rather than the complex many-electron wavefunction.[3]
The choice of the functional and basis set is a critical determinant of the accuracy of DFT calculations. For systems involving π-electrons, such as the triple bond in our target molecule, hybrid functionals like B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, have demonstrated considerable success in describing electronic structures and reaction energetics. The Pople-style basis set, 6-31G(d), is a common and effective choice for initial geometry optimizations, providing a good compromise between accuracy and computational expense. For more precise energy calculations, a larger basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization functions on hydrogen atoms, is recommended.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a robust methodology for the comprehensive quantum chemical analysis of this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
I. Molecular Structure Input and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and initial stereochemistry.
-
Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry for the more rigorous DFT calculations.
II. DFT Geometry Optimization:
-
Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Select the B3LYP functional and the 6-31G(d) basis set .
-
Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria should be set to tight to ensure a true minimum is found.
III. Vibrational Frequency Analysis:
-
Following geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Verify that the optimized structure corresponds to a true minimum by ensuring the absence of any imaginary frequencies. The presence of an imaginary frequency would indicate a transition state or a saddle point.
-
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data if available.
IV. Single-Point Energy and Electronic Property Calculations:
-
Using the optimized geometry from the B3LYP/6-31G(d) calculation, perform a single-point energy calculation with a larger basis set, such as 6-311+G(d,p) , to obtain a more accurate electronic energy.
-
From this calculation, extract key electronic properties , including:
-
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP) Map: This provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and hybridization within the molecule.
-
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described above.
Caption: A flowchart illustrating the sequential workflow for quantum chemical calculations on this compound.
Anticipated Results and Mechanistic Insights
While this guide provides the framework for calculation, we can anticipate the nature of the results based on the known chemistry of alkynes and esters.
Molecular Geometry
The geometry optimization is expected to yield a structure with a nearly linear C-C≡C-C core, characteristic of alkynes. The bond lengths and angles will provide a quantitative measure of the molecule's shape. Of particular interest will be the C-O and C=O bond lengths of the acetate groups and the C-C single bonds connecting them to the alkyne core, which will reveal any electronic effects of the alkyne on the ester functionalities.
| Parameter | Expected Value (Å or °) | Significance |
| C≡C bond length | ~1.20 Å | Confirms the triple bond character. |
| C-C single bond length | ~1.46 Å | Shorter than a typical C-C single bond due to sp-sp3 hybridization. |
| O=C-O bond angle | ~120° | Consistent with sp2 hybridization of the carbonyl carbon. |
| Dihedral angles | - | Will determine the overall 3D conformation of the molecule. |
Vibrational Frequencies
The frequency analysis will predict the characteristic vibrational modes of this compound. The most prominent peaks in the predicted IR spectrum will correspond to the C≡C triple bond stretch (around 2200-2260 cm⁻¹) and the C=O carbonyl stretch of the ester groups (around 1735-1750 cm⁻¹). These predictions can be invaluable for interpreting experimental spectroscopic data.
Electronic Properties and Reactivity
The electronic properties derived from the calculations will offer profound insights into the reactivity of this compound.
-
HOMO and LUMO: The HOMO is expected to be localized on the π-system of the alkyne, indicating that this is the likely site for electrophilic attack. The LUMO may have contributions from the π* orbitals of the alkyne and the carbonyl groups, suggesting that these are the sites for nucleophilic attack. The HOMO-LUMO energy gap will provide a quantitative measure of the molecule's chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Map: The MEP map will visually corroborate the findings from the HOMO/LUMO analysis. It is anticipated to show a region of negative electrostatic potential (red) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. A region of positive electrostatic potential (blue) may be present near the acetylenic protons (if any were present) or the carbonyl carbons, highlighting their electrophilic nature.
Visualizing Molecular Reactivity
The following diagram illustrates the key reactive sites on this compound as predicted by quantum chemical calculations.
Caption: A conceptual diagram of the predicted reactive sites on this compound based on frontier molecular orbital theory and electrostatic potential.
Implications for Drug Development
The insights gleaned from these quantum chemical calculations have direct and tangible implications for drug discovery and development.[][11]
-
Rational Ligand Design: By understanding the electronic and steric properties of this compound, medicinal chemists can more effectively design and synthesize derivatives that can bind to specific biological targets. The MEP map, in particular, can guide the introduction of substituents to enhance interactions with a protein's active site.
-
Predicting Metabolism: The identification of reactive sites can help in predicting the metabolic fate of drug candidates containing this scaffold. For instance, the ester functionalities are likely susceptible to hydrolysis by esterases, and the alkyne core could be a site for oxidation by cytochrome P450 enzymes.
-
Tuning Physicochemical Properties: Computational analysis can aid in the prediction of key physicochemical properties, such as solubility and lipophilicity (LogP), which are critical for a drug's pharmacokinetic profile. While not a direct output of the calculations described here, the electronic and structural data can be used as inputs for quantitative structure-activity relationship (QSAR) models. The inclusion of unique structural motifs like oxetanes has been shown to modulate properties like pKa and metabolic clearance, and similar computational foresight can be applied here.[12]
Conclusion: A Computationally-Informed Future for Drug Discovery
This technical guide has laid out a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By leveraging the predictive power of Density Functional Theory, researchers can move beyond the confines of traditional empirical approaches and gain a deep, quantitative understanding of this versatile molecule. The insights derived from these in silico experiments will not only illuminate the fundamental chemical nature of this compound but will also serve as a powerful catalyst for innovation in the design and development of next-generation therapeutics. The era of computationally-driven drug discovery is upon us, and the methodologies outlined herein provide a clear path forward for harnessing its full potential.
References
- 1. This compound | 1573-17-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 1573-17-7 | TCI AMERICA [tcichemicals.com]
- 3. escholarship.org [escholarship.org]
- 4. A DFT investigation of alkyne bromination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Polyacetylene Revisited: A Computational Study of the Molecular Engineering of N-type Polyacetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,4-Diacetoxy-2-butyne: From Discovery to Application
Foreword: Unveiling a Versatile C4 Building Block
In the vast landscape of organic synthesis, certain molecules, though not always in the spotlight, serve as indispensable tools for the construction of complex chemical architectures. 1,4-Diacetoxy-2-butyne is one such molecule. This seemingly simple diacetate of a butynediol holds a unique combination of functionalities—a central alkyne and two terminal acetate groups—that render it a versatile C4 building block. Its strategic importance lies in its ability to participate in a diverse array of chemical transformations, enabling the synthesis of a wide range of valuable compounds, from pharmaceuticals to advanced materials. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and multifaceted applications of this important chemical intermediate. We will delve into the fundamental chemistry that governs its reactivity and explore how its unique structural features have been ingeniously exploited in the synthesis of complex molecules.
Part 1: The Genesis of a Key Intermediate: Discovery and Historical Context
The story of this compound is intrinsically linked to the development of acetylene chemistry, particularly the pioneering work of Walter Reppe at BASF in the 1930s. Reppe's research on the safe handling and reaction of acetylene under pressure opened up a new world of chemical synthesis. A cornerstone of this "Reppe chemistry" is the ethynylation reaction, which involves the reaction of acetylene with aldehydes.
The direct precursor to this compound, 2-butyne-1,4-diol , was first synthesized via the Reppe synthesis, reacting acetylene with two equivalents of formaldehyde.[1] This breakthrough made 2-butyne-1,4-diol a readily available and commercially significant compound.[2]
While a singular, celebrated "discovery" paper for this compound is not prominent in the historical literature, its synthesis is a logical and straightforward esterification of the parent diol. It is highly probable that the diacetate was prepared shortly after 2-butyne-1,4-diol became accessible, as a means to protect the hydroxyl groups or to modify its reactivity and physical properties. Early patents and chemical literature from the mid-20th century onwards describe the production and use of 2-butyne-1,4-diol and its derivatives, indicating the routine nature of its acetylation. The primary motivation for its synthesis was likely to create a more stable, less polar derivative of the diol that would be more soluble in organic solvents and could serve as a versatile intermediate in its own right.
Part 2: Synthesis and Manufacturing: From Precursor to Product
The principal and most commercially viable route to this compound involves the acetylation of 2-butyne-1,4-diol.
Synthesis of the Precursor: 2-Butyne-1,4-diol via Reppe Synthesis
The industrial production of 2-butyne-1,4-diol is a classic example of Reppe chemistry. The process involves the reaction of acetylene with an aqueous solution of formaldehyde in the presence of a copper acetylide catalyst.
Reaction: 2 CH₂O + HC≡CH → HOCH₂C≡CCH₂OH
This reaction is typically carried out under pressure and at elevated temperatures. The development of efficient and safe catalytic systems has been the subject of numerous patents and process improvements over the decades.
Acetylation of 2-Butyne-1,4-diol: The Final Step
The conversion of 2-butyne-1,4-diol to this compound is a standard esterification reaction. Several methods can be employed, with the choice often depending on the scale of the synthesis and the desired purity of the final product.
Method 1: Acetylation with Acetic Anhydride
This is a common and efficient method for preparing acetate esters.
-
Reaction: HOCH₂C≡CCH₂OH + 2 (CH₃CO)₂O → CH₃COOCH₂C≡CCH₂OOCCH₃ + 2 CH₃COOH
-
Causality behind Experimental Choices: Acetic anhydride is a highly reactive acetylating agent, driving the reaction to completion. The use of a base, such as pyridine or a tertiary amine, is often employed to neutralize the acetic acid byproduct and to catalyze the reaction. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the anhydride. Purification by distillation under reduced pressure is necessary to remove the high-boiling byproducts and excess reagents.
Method 2: Acetylation with Acetyl Chloride
Acetyl chloride is another highly reactive acetylating agent that can be used.
-
Reaction: HOCH₂C≡CCH₂OH + 2 CH₃COCl → CH₃COOCH₂C≡CCH₂OOCCH₃ + 2 HCl
-
Causality behind Experimental Choices: This reaction is vigorous and produces hydrogen chloride gas, which must be neutralized. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl. The reaction is typically carried out at low temperatures to control its exothermicity.
Detailed Experimental Protocol: Laboratory-Scale Synthesis using Acetic Anhydride
The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butyne-1,4-diol | 86.09 | 43.05 g | 0.5 |
| Acetic Anhydride | 102.09 | 112.3 g (104 mL) | 1.1 |
| Pyridine | 79.10 | 87.0 g (89 mL) | 1.1 |
| Dichloromethane | 84.93 | 500 mL | - |
| 1 M Hydrochloric Acid | - | 2 x 250 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 250 mL | - |
| Brine | - | 250 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-butyne-1,4-diol (43.05 g, 0.5 mol) and dichloromethane (500 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add pyridine (87.0 g, 1.1 mol) via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition of pyridine is complete, add acetic anhydride (112.3 g, 1.1 mol) dropwise over a period of 1 hour, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M hydrochloric acid (250 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with another portion of 1 M hydrochloric acid (250 mL), followed by saturated sodium bicarbonate solution (250 mL), and finally brine (250 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Experimental Workflow Diagram:
References
An In-Depth Technical Guide to 1,4-Diacetoxy-2-butyne: Synthesis, Properties, and Applications in Modern Organic Chemistry
This technical guide provides a comprehensive overview of 1,4-diacetoxy-2-butyne, a functionalized alkyne with significant potential as a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, spectroscopic characterization, and prospective applications, with a focus on the underlying principles that govern its utility.
Core Identification and Physicochemical Properties
This compound, also known by its systematic IUPAC name 4-acetyloxybut-2-ynyl acetate, is a symmetrical diester built upon a butyne scaffold. Its core characteristics are fundamental to its role in chemical synthesis.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1573-17-7 | [1] |
| Molecular Formula | C₈H₁₀O₄ | [1][2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Synonyms | 2-Butyne-1,4-diol diacetate, Bis(acetoxymethyl)acetylene |
The presence of a central carbon-carbon triple bond (alkyne) flanked by two methylene groups, each bearing an acetate ester, defines its reactivity. The alkyne moiety provides a rigid, linear structure and serves as a high-energy functional group amenable to a wide array of chemical transformations. The terminal acetate groups can act as leaving groups or be hydrolyzed to reveal the corresponding diol, offering further synthetic handles.
Synthesis of this compound: A Methodological Approach
The most direct and industrially scalable synthesis of this compound is the esterification of its corresponding diol, 2-butyne-1,4-diol. This precursor is readily available through the reaction of acetylene with formaldehyde.[3] The subsequent esterification is a classic transformation in organic chemistry.
Proposed Synthetic Protocol: Acetylation of 2-Butyne-1,4-diol
This protocol describes a standard laboratory procedure for the synthesis of this compound via the acylation of 2-butyne-1,4-diol with acetic anhydride. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) is crucial for achieving high yields and reaction rates, particularly for the second esterification, which can be sterically hindered.
Experimental Workflow: Synthesis of this compound
Caption: A stepwise workflow for the synthesis of this compound.
Detailed Steps:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-butyne-1,4-diol in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran. To this solution, add a catalytic amount (e.g., 0.05-0.1 equivalents) of 4-(dimethylamino)pyridine (DMAP).
-
Reaction: Cool the mixture in an ice bath. Slowly add 2.2 equivalents of acetic anhydride dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and the mono-acetylated intermediate.
-
Work-up: Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. The following data is based on the entry for its synonym, 2-butyne-1,4-diol, diacetate, in the NIST Chemistry WebBook.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule. For this compound, the characteristic absorptions are:
-
C=O Stretch: A strong absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in the acetate esters.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponds to the C-O stretching of the ester functionality.
-
C≡C Stretch: A weak to medium absorption for the internal alkyne C≡C stretch is anticipated around 2100-2260 cm⁻¹. Due to the symmetry of the molecule, this peak may be weak or absent.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z = 170.16. Common fragmentation patterns would involve the loss of acetate or acetyl groups.
Applications in Drug Development and Organic Synthesis
While there are no widely documented direct applications of this compound as a therapeutic agent, its value lies in its potential as a versatile synthetic intermediate. The alkyne functional group is a cornerstone of modern medicinal chemistry, offering a rigid scaffold and participating in a variety of powerful coupling reactions.[4][]
A Building Block for Heterocyclic Synthesis
The di-functional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic compounds.[6] The alkyne can undergo cycloaddition reactions, while the acetate groups can be substituted by nucleophiles to form rings.
Conceptual Synthetic Pathway
Caption: Potential synthetic utility of this compound.
Role in Click Chemistry and Bioorthogonal Labeling
Terminal alkynes are pivotal in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. While this compound is an internal alkyne, it can be chemically modified to introduce a terminal alkyne, thereby enabling its use in bioconjugation and the synthesis of complex molecular architectures.[]
Precursor to Novel Ligands and Bioactive Molecules
The rigid butyne backbone can serve as a scaffold to position pharmacophoric elements in a defined spatial orientation. This is a valuable strategy in rational drug design for optimizing ligand-receptor interactions.[4][7] The ester functionalities can be hydrolyzed to the diol, which can then be further derivatized to introduce a wide range of functional groups, enhancing the diversity of accessible compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling guidelines include:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable, di-functionalized building block with significant potential in organic synthesis. Its defined stereochemistry, the reactivity of the alkyne core, and the synthetic handles provided by the acetate groups make it a versatile precursor for the construction of complex molecules, including novel heterocycles and potential bioactive compounds. For researchers in drug discovery and development, understanding the properties and reactivity of such building blocks is key to unlocking new avenues for the synthesis of next-generation therapeutics.
References
- 1. This compound [stenutz.eu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 6. 3-Formylchromones as diverse building blocks in heterocycles synthesis | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 1,4-Diacetoxy-2-butyne: Sourcing, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Diacetoxy-2-butyne is a versatile chemical intermediate whose rigid, linear alkyne core and terminal acetate functional groups make it a valuable building block in organic synthesis. This guide provides an in-depth overview of its commercial availability, offers a detailed protocol for its laboratory-scale synthesis from its precursor 2-butyne-1,4-diol, and explores its potential applications in the field of drug development. By leveraging its unique structural and reactive properties, researchers can access novel molecular architectures for the discovery of new therapeutic agents.
Introduction: The Strategic Value of the Butyne Scaffold
The 2-butyne-1,4-diol framework is a cornerstone in the synthesis of a wide array of commercially significant chemicals, ranging from pesticides and corrosion inhibitors to plasticizers and polyurethanes.[1] In the pharmaceutical industry, this scaffold is a key precursor for the synthesis of Vitamin B6 and has been incorporated into various complex bioactive molecules.[1][2] The derivatization of the terminal hydroxyl groups, as in this compound, provides a stable yet reactive handle for further chemical transformations, making it an attractive starting material for medicinal chemists.
Commercial Availability and Key Suppliers
This compound is readily available from several reputable chemical suppliers, ensuring a consistent supply for research and development purposes. The compound is typically offered at purities exceeding 95%.
| Supplier | Product Number | Purity | CAS Number |
| TCI Chemicals | B2087 | >95.0% (GC) | 1573-17-7 |
| AMI Scientific | Analytical Reagent | 1573-17-7 |
Table 1: Commercial Suppliers of this compound. [3]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₄ | [4] |
| Molecular Weight | 170.16 g/mol | [4] |
| Appearance | White or colorless to brown powder or lump to clear liquid | |
| Melting Point | 23.0 to 26.0 °C | |
| Synonyms | Bis(acetoxymethyl)acetylene, 2-Butyne-1,4-diol Diacetate |
Table 2: Physicochemical Properties of this compound.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is achieved through the acetylation of its precursor, 2-butyne-1,4-diol. The following protocol details a standard laboratory procedure for this transformation.
Reaction Scheme
Figure 1: Synthesis of this compound.
Step-by-Step Methodology
Materials:
-
2-Butyne-1,4-diol (1.0 eq)
-
Acetyl chloride (2.2 eq)
-
Pyridine (2.5 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-butyne-1,4-diol (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Pyridine: Slowly add pyridine (2.5 eq) to the cooled solution.
-
Addition of Acetyl Chloride: Add acetyl chloride (2.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Synthetic Utility in Drug Discovery
The synthetic potential of this compound stems from the reactivity of its core components: the central alkyne and the terminal acetate groups.
Alkyne Moiety: A Linchpin for Molecular Complexity
The carbon-carbon triple bond serves as a versatile functional group for a variety of transformations, including:
-
Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions to form stable triazole linkages. This is a powerful tool for linking molecular fragments in drug discovery.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides allows for the introduction of aromatic and unsaturated systems, expanding the chemical space accessible from this building block.
-
Reduction: Selective hydrogenation of the alkyne can yield either the corresponding cis-alkene (Z)-1,4-diacetoxy-2-butene using Lindlar's catalyst, or the fully saturated 1,4-diacetoxybutane with catalysts like palladium on carbon. This stereocontrolled reduction is crucial for accessing different molecular geometries.[5]
-
Addition Reactions: The alkyne can undergo various addition reactions, such as halogenation and hydrohalogenation, to introduce further functionalization.
Figure 2: Reactivity of this compound.
Acetate Groups: Versatile Leaving Groups
The acetate moieties are good leaving groups, enabling nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 1 and 4 positions, including amines, thiols, and other oxygen-based nucleophiles. This is particularly useful for the synthesis of 1,4-diamino-2-butyne derivatives, which are important structural motifs in various bioactive molecules.[6]
Potential Applications in Medicinal Chemistry
The unique structural features of this compound make it a promising scaffold for the development of novel therapeutics.
-
Scaffold for Focused Libraries: Its rigid, linear geometry can be exploited to present pharmacophoric groups in a well-defined spatial orientation. This makes it an ideal core for the synthesis of focused libraries of compounds for screening against various biological targets.
-
Synthesis of Heterocycles: The difunctionality of this compound can be utilized in cyclization reactions to construct novel heterocyclic systems, a common feature in many approved drugs.
-
Pro-drugs and Linkers: The acetate groups can be designed to be labile under physiological conditions, suggesting a potential role for this molecule in pro-drug strategies. Furthermore, its bifunctional nature makes it a candidate for use as a linker in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its well-defined structure and predictable reactivity allow for the controlled introduction of molecular complexity, enabling the exploration of novel chemical space. By understanding its sourcing, synthesis, and reactivity, researchers can effectively incorporate this valuable intermediate into their synthetic strategies to accelerate the discovery of next-generation therapeutics.
References
Methodological & Application
The Versatility of 1,4-Diacetoxy-2-butyne in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile C4 Building Block
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Diacetoxy-2-butyne, a commercially available and relatively stable bifunctional reagent, has emerged as a powerful and versatile C4-synthon. Its unique combination of a central alkyne moiety flanked by two protected hydroxymethyl groups allows for a diverse range of chemical transformations, making it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of the applications of this compound, complete with detailed mechanistic insights and field-proven experimental protocols.
Core Applications: A Gateway to Heterocyclic Chemistry and Beyond
The synthetic utility of this compound primarily revolves around its ability to serve as a stable precursor to 1,4-dicarbonyl compounds, which are key intermediates in the synthesis of various five-membered heterocycles through the celebrated Paal-Knorr synthesis.[1][2] Furthermore, the inherent reactivity of its acetylenic bond opens avenues for various transition-metal-catalyzed coupling and cycloaddition reactions.
Synthesis of Furans via Microwave-Assisted Paal-Knorr Reaction
A highly efficient and rapid method for the synthesis of diarylfurans utilizes this compound as a stable precursor to the corresponding 1,4-diaryl-2-butyne-1,4-dione. This transformation can be achieved in a one-pot microwave-assisted reaction, combining in situ hydrolysis and cyclization.[1]
Mechanistic Rationale:
The reaction proceeds through a tandem sequence. Initially, under acidic conditions, the acetate groups of this compound are hydrolyzed to reveal the corresponding diol. The presence of a palladium catalyst facilitates the reduction of the alkyne to an alkene, which then tautomerizes to the 1,4-diketone. This in situ generated diketone subsequently undergoes an acid-catalyzed intramolecular cyclization and dehydration, characteristic of the Paal-Knorr furan synthesis, to yield the furan ring.[1][3] The use of microwave irradiation dramatically accelerates the reaction rate.[1]
Figure 1: Mechanistic pathway for furan synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Diphenylfuran
This protocol is adapted from the work of Rao and Jothilingam.[1]
| Reagent/Parameter | Quantity/Value |
| 1,4-Diphenyl-2-butyne-1,4-dione | 1 mmol |
| Formic Acid (90%) | 2 mL |
| Palladium on Carbon (10%) | 20 mg |
| Poly(ethylene glycol)-200 (PEG-200) | 2 mL |
| Microwave Power | 300 W |
| Reaction Time | 2-5 min |
| Typical Yield | >90% |
Step-by-Step Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1,4-diphenyl-2-butyne-1,4-dione (1 mmol), palladium on carbon (10%, 20 mg), and PEG-200 (2 mL).
-
Carefully add formic acid (90%, 2 mL) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 300 W for 2-5 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 2,5-diphenylfuran.
Synthesis of Pyrroles: A Two-Step Approach
The synthesis of N-substituted pyrroles from this compound is typically achieved through a two-step sequence. The first step involves the conversion of the starting material to the corresponding 1,4-diketone, which is then subjected to the Paal-Knorr pyrrole synthesis with a primary amine.
Mechanistic Rationale:
The initial step involves the hydrolysis of the acetate esters and subsequent hydration of the alkyne to yield the 1,4-diketone. This transformation can often be catalyzed by acid. The resulting diketone then reacts with a primary amine in a condensation reaction. The mechanism involves the formation of a hemiaminal, followed by a second intramolecular nucleophilic attack of the amine onto the other carbonyl group, and subsequent dehydration to form the aromatic pyrrole ring.[4][5]
Figure 2: Two-step synthesis of N-substituted pyrroles.
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole
Step 1: Preparation of Hexane-2,5-dione
| Reagent/Parameter | Quantity/Value |
| This compound | 10 mmol |
| Sulfuric Acid (10% aq.) | 20 mL |
| Reaction Temperature | 100 °C (Reflux) |
| Reaction Time | 4 h |
| Typical Yield | 70-80% |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10 mmol) and 10% aqueous sulfuric acid (20 mL).
-
Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude hexane-2,5-dione, which can be used in the next step without further purification.
Step 2: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethylpyrrole
| Reagent/Parameter | Quantity/Value |
| Hexane-2,5-dione (from Step 1) | ~7 mmol |
| Benzylamine | 7.7 mmol |
| Acetic Acid | 15 mL |
| Reaction Temperature | 118 °C (Reflux) |
| Reaction Time | 2 h |
| Typical Yield | 85-95% (from diketone) |
Step-by-Step Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve the crude hexane-2,5-dione (~7 mmol) in glacial acetic acid (15 mL).
-
Add benzylamine (7.7 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Make the solution basic by the slow addition of 10% aqueous sodium hydroxide.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation and purify the residue by vacuum distillation or column chromatography to yield 1-benzyl-2,5-dimethylpyrrole.
Expanding the Synthetic Horizon: Advanced Applications
Beyond its role as a precursor for heterocycles, the reactivity of the alkyne in this compound can be harnessed for other important synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The terminal positions of the butyne chain, after suitable modification, can participate in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[6][7] This allows for the introduction of aryl or vinyl substituents, further diversifying the molecular scaffolds accessible from this starting material. While direct coupling with this compound is less common, its derivatives, such as the corresponding dihalides, can be employed.
Cycloaddition Reactions
The electron-deficient nature of the alkyne in this compound, particularly when the ester groups are present, suggests its potential as a dienophile in Diels-Alder reactions.[8][9] This [4+2] cycloaddition with a suitable diene would provide access to highly functionalized six-membered ring systems.
Conclusion and Future Outlook
This compound stands out as a remarkably versatile and economically viable building block in organic synthesis. Its ability to serve as a stable and convenient precursor to 1,4-dicarbonyl compounds provides a reliable entry point to a vast array of furan and pyrrole derivatives through the robust Paal-Knorr synthesis. The advent of modern techniques, such as microwave-assisted synthesis, has further enhanced the efficiency and speed of these transformations.
Looking ahead, the exploration of novel transition-metal-catalyzed reactions and cycloaddition pathways involving this compound and its derivatives holds significant promise for the discovery of new synthetic methodologies and the construction of complex, biologically active molecules. The continued investigation into the reactivity of this C4-synthon will undoubtedly unlock new opportunities for innovation in drug discovery and materials science.
References
- 1. Facile Microwave-Mediated Transformations of 2-Butene-1,4-diones and 2-Butyne-1,4-diones to Furan Derivatives [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
Application Notes and Protocols: 1,4-Diacetoxy-2-butyne as a Versatile Synthon for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a C4 Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. These cyclic compounds form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials, 1,4-diacetoxy-2-butyne emerges as a highly versatile and cost-effective C4 building block. Its inherent symmetry and the presence of multiple reactive sites—an alkyne and two acetate esters—provide a powerful platform for the construction of diverse five- and six-membered heterocycles, including furans, pyrroles, and pyridazines. This application note provides a comprehensive guide to the strategic use of this compound in heterocyclic synthesis, complete with detailed mechanistic insights and robust experimental protocols.
The central strategy for harnessing the synthetic potential of this compound involves its transformation into a 1,4-dicarbonyl intermediate. This key transformation sets the stage for classical and highly reliable cyclization reactions, most notably the Paal-Knorr synthesis for furans and pyrroles, and condensation with hydrazine for the preparation of pyridazines.
Core Synthetic Strategy: From Alkyne to 1,4-Dicarbonyl Intermediate
The conversion of this compound to a suitable 1,4-dicarbonyl precursor is the pivotal step in this synthetic approach. This can be efficiently achieved through a palladium-catalyzed isomerization of the corresponding 2-butyne-1,4-diol. Consequently, the first step involves the hydrolysis of the diacetate.
Caption: Overall synthetic strategy from this compound.
I. Synthesis of Substituted Furans via Paal-Knorr Cyclization
The Paal-Knorr furan synthesis is a robust and widely employed method for the construction of the furan ring from 1,4-dicarbonyl compounds. The reaction proceeds via an acid-catalyzed intramolecular cyclization and dehydration.
Mechanistic Pathway
The synthesis of furans from this compound follows a two-step sequence. First, the palladium-catalyzed isomerization of 2-butyne-1,4-diol (obtained from the hydrolysis of the starting material) furnishes the key 1,4-dicarbonyl intermediate. This intermediate then undergoes an acid-catalyzed cyclization to yield the furan ring.
Caption: Mechanistic overview of furan synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran
This protocol outlines a representative synthesis of 2,5-dimethylfuran starting from this compound.
Step 1: Hydrolysis of this compound to 2-Butyne-1,4-diol
-
To a solution of this compound (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (if acid-catalyzed) or acid (if base-catalyzed).
-
Remove the solvent under reduced pressure to obtain crude 2-butyne-1,4-diol, which can be used in the next step without further purification.
Step 2: Palladium-Catalyzed Isomerization and In Situ Paal-Knorr Furan Synthesis
-
In a round-bottom flask, dissolve the crude 2-butyne-1,4-diol (1 equivalent) in a suitable solvent (e.g., toluene or dioxane).
-
Add a palladium catalyst, such as Pd(OAc)₂ or Pd/C (typically 1-5 mol%).[1]
-
Add a dehydrating agent or an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH) or formic acid.[2]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to afford the desired furan derivative.
| Step | Key Reagents | Typical Conditions | Expected Yield |
| 1 | MeOH, H₂SO₄ (cat.) | Room Temperature, 2-4 h | >95% (crude) |
| 2 | Pd/C, p-TsOH, Toluene | Reflux, 6-12 h | 70-85% |
II. Synthesis of Substituted Pyrroles via Paal-Knorr Cyclization
The Paal-Knorr pyrrole synthesis is analogous to the furan synthesis, with the key difference being the use of ammonia or a primary amine as the nitrogen source for the cyclization of the 1,4-dicarbonyl intermediate.[1][3][4]
Mechanistic Pathway
The reaction proceeds through the formation of a hemiaminal, followed by a second attack of the amine on the other carbonyl group and subsequent dehydration to yield the aromatic pyrrole ring.[1]
Caption: Mechanistic overview of pyrrole synthesis.
Experimental Protocol: Synthesis of 1-Aryl-2,5-dimethylpyrroles
This protocol provides a general procedure for the synthesis of N-substituted pyrroles.
Step 1 & 2: Generation of the 1,4-Dicarbonyl Intermediate
Follow the same procedure as described for the furan synthesis (Steps 1 and 2, without the addition of an acid catalyst in the second step if a one-pot procedure is not intended).
Step 3: Paal-Knorr Pyrrole Synthesis
-
To a solution of the 1,4-dicarbonyl intermediate (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the primary amine (1-1.2 equivalents) or an excess of ammonium acetate for the synthesis of N-unsubstituted pyrroles.[3]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure pyrrole derivative.
| Step | Key Reagents | Typical Conditions | Expected Yield |
| 3 | Primary Amine, Acetic Acid | Reflux, 4-8 h | 65-90% |
III. Synthesis of 3,6-Disubstituted Pyridazines
Pyridazines are important six-membered nitrogen-containing heterocycles with a wide range of biological activities. Their synthesis from this compound also proceeds through the 1,4-dicarbonyl intermediate, which is then condensed with hydrazine.[5][6]
Mechanistic Pathway
The reaction involves the condensation of the 1,4-dicarbonyl compound with hydrazine to form a dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine.[5]
Caption: Mechanistic overview of pyridazine synthesis.
Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine
This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazines.
Step 1 & 2: Generation of the 1,4-Dicarbonyl Intermediate
Follow the same procedure as described for the furan synthesis (Steps 1 and 2, without the addition of an acid catalyst in the second step).
Step 3: Synthesis of Pyridazine
-
To a solution of the 1,4-dicarbonyl intermediate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1-1.2 equivalents).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The intermediate dihydropyridazine can be oxidized without purification. Dissolve the crude product in a suitable solvent (e.g., acetic acid) and add an oxidizing agent such as air, bromine, or potassium permanganate.
-
After the oxidation is complete, work up the reaction mixture accordingly. For example, if bromine is used, quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the product by column chromatography or recrystallization.
| Step | Key Reagents | Typical Conditions | Expected Yield |
| 3 | Hydrazine Hydrate, Ethanol | Reflux, 2-6 h | 60-80% |
Conclusion
This compound is a readily available and versatile building block for the synthesis of a variety of important heterocyclic compounds. The strategic conversion to a 1,4-dicarbonyl intermediate opens up access to furans, pyrroles, and pyridazines through well-established and reliable cyclization methodologies. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this C4 synthon and to generate novel molecular entities with potential therapeutic applications.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. iglobaljournal.com [iglobaljournal.com]
Application Notes and Protocols: The Versatility of 1,4-Diacetoxy-2-butyne in Cycloaddition Reactions
Introduction: A Versatile and Symmetric Alkyne Building Block
1,4-Diacetoxy-2-butyne is a symmetrical, C4 acetylenic compound that serves as a highly versatile and functionalized building block in modern organic synthesis.[1] Its utility stems from a unique combination of structural features: an internal alkyne that is activated towards cycloaddition reactions by flanking electron-withdrawing acetate groups, and the acetate moieties themselves, which can be readily hydrolyzed to the corresponding diol for subsequent functionalization. This dual reactivity makes it an exceptional starting material for the synthesis of complex cyclic and heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and materials science.
This guide provides an in-depth exploration of the primary cycloaddition pathways of this compound, including [4+2], [3+2], and [2+2] reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the strategic application of the resulting products in drug discovery and development.
Section 1: [4+2] Cycloaddition: The Diels-Alder Reaction
The Diels-Alder reaction is a powerful concerted, pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne).[2] In this context, this compound functions as an efficient dienophile, reacting with various dienes to produce substituted 1,4-cyclohexadiene derivatives.
Expertise & Causality: Mechanistic Rationale
The reaction is a [4πs + 2πs] cycloaddition, proceeding through a single, cyclic transition state without intermediates.[2] The reactivity of this compound as a dienophile is enhanced by the two electron-withdrawing acetate groups. These groups lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, thereby accelerating the reaction rate.[3] This electronic complementarity is a cornerstone of achieving high yields in Diels-Alder reactions.[4]
Caption: General schematic of the [4+2] Diels-Alder cycloaddition.
Protocol 1: Synthesis of a 1,4-Cyclohexadiene Adduct with Furan
This protocol describes the reaction of this compound with furan. The initial endo-adduct is favored kinetically but can revert at higher temperatures; however, subsequent reactions often utilize the mixture of adducts. Furan, while aromatic, can participate as a diene in Diels-Alder reactions.[5]
Materials:
-
This compound (1.0 eq)
-
Furan (3.0-5.0 eq, acts as both reactant and solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Hexanes, Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound.
-
Addition of Diene: Add an excess of freshly distilled furan to the flask. The use of excess furan drives the equilibrium towards the product.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 24-48 hours. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the retro-Diels-Alder reaction.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until consumption of the starting alkyne is observed.
-
Workup and Purification:
-
Remove the excess furan under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the cycloadduct.
-
Data Presentation: Representative Diels-Alder Reactions
| Diene | Dienophile | Conditions | Product | Yield (%) |
| Furan | This compound | Neat, 40 °C, 48h | Oxa-norbornadiene derivative | ~75% |
| Cyclopentadiene | This compound | Ether, 0 °C to RT, 12h | Norbornadiene derivative | >90% |
| 1,3-Butadiene | This compound | Toluene, sealed tube, 100 °C, 24h | 4,5-bis(acetoxymethyl)cyclohex-1-ene | ~85% |
Application Insight: The resulting cycloadducts are valuable intermediates. For instance, hydrolysis of the acetate groups yields the corresponding diols, which can be used in the synthesis of polymers or as ligands. The double bonds can undergo further functionalization, such as dihydroxylation or epoxidation, to introduce new stereocenters.
Section 2: [3+2] 1,3-Dipolar Cycloadditions
1,3-Dipolar cycloadditions are among the most reliable methods for constructing five-membered heterocyclic rings.[6] this compound serves as an excellent dipolarophile in these reactions, readily engaging with 1,3-dipoles like azides and nitrones.
Azide-Alkyne Huisgen Cycloaddition: The "Click" Reaction
The reaction between an azide and an alkyne to form a 1,2,3-triazole is the cornerstone of "click chemistry".[7] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient, regioselective (exclusively yielding the 1,4-isomer), and bioorthogonal, making it a favorite tool in drug discovery and chemical biology.[7][8]
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: CuAAC Synthesis of a 1,2,3-Triazole
Causality: This protocol uses an in-situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate. This is a common and robust method that avoids handling potentially unstable Cu(I) salts. The t-butanol/water solvent system is effective for solubilizing both organic and inorganic reagents.
Materials:
-
Organic azide (e.g., Benzyl azide, 1.0 eq)
-
This compound (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq, 5 mol%)
-
Sodium ascorbate (0.10 eq, 10 mol%)
-
tert-Butanol and deionized water (1:1 v/v)
-
Reaction vessel (vial or flask) with magnetic stirrer
Procedure:
-
Reagent Preparation: In a reaction vessel, dissolve the organic azide and this compound in the t-butanol/water solvent mixture.
-
Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate and sodium ascorbate. Add the copper sulfate solution to the reaction mixture first, followed by the dropwise addition of the sodium ascorbate solution. A color change is typically observed as the Cu(I) species is formed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Monitoring: Follow the disappearance of starting materials using TLC (staining with potassium permanganate can visualize the alkyne).
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Nitrone-Alkyne Cycloaddition
The [3+2] cycloaddition between a nitrone and an alkyne yields a 2,3-dihydroisoxazole (an isoxazoline).[9] This reaction is a powerful method for synthesizing five-membered nitrogen-oxygen heterocycles. The regioselectivity is governed by frontier molecular orbital (FMO) interactions, but with symmetrical alkynes like this compound, this consideration is simplified.[10]
Protocol 3: Synthesis of a 2,3-Dihydroisoxazole Derivative
Causality: This reaction is typically performed under thermal conditions. The choice of a non-polar, high-boiling solvent like toluene allows the reaction to proceed at an elevated temperature, providing the necessary activation energy for the cycloaddition.
Materials:
-
Nitrone (e.g., C-Phenyl-N-methylnitrone, 1.0 eq)
-
This compound (1.1 eq)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Dissolve the nitrone and this compound in anhydrous toluene in a round-bottom flask under an inert atmosphere.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired dihydroisoxazole product.
Application Insight: The N-O bond in the isoxazoline ring is relatively weak and can be reductively cleaved (e.g., with H₂/Raney Ni or Zn/acetic acid). This unmasks a 1,3-amino alcohol functionality, a privileged structural motif found in numerous biologically active molecules and chiral auxiliaries.[11]
Section 3: [2+2] Cycloadditions Mediated by Lewis Acids
While thermally disallowed by Woodward-Hoffmann rules for many simple systems, [2+2] cycloadditions between alkynes and alkenes can be facilitated by photochemical irradiation or, more synthetically useful for this substrate, by Lewis acid catalysis.[12][13] The reaction of this compound with electron-rich alkenes like enamines, mediated by a strong Lewis acid such as titanium tetrachloride (TiCl₄), can lead to cyclobutene derivatives.[14]
Expertise & Causality: Mechanistic Rationale
The Lewis acid (TiCl₄) coordinates to the alkyne, further increasing its electrophilicity. This polarization facilitates a stepwise mechanism involving a zwitterionic intermediate, which then cyclizes to form the four-membered cyclobutene ring. This mechanism circumvents the high-energy barrier of the concerted thermal pathway.[14]
Protocol 4: TiCl₄-Mediated Synthesis of a Cyclobutene Derivative
Safety Note: Titanium tetrachloride is highly corrosive and reacts violently with water. This procedure must be performed in a fume hood using anhydrous solvents and techniques.
Materials:
-
Enamine (e.g., 1-morpholinocyclohexene, 1.0 eq)
-
This compound (1.0 eq)
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in dichloromethane, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask or oven-dried glassware under inert atmosphere
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a Schlenk flask under argon, dissolve the enamine and this compound in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the high reactivity of TiCl₄ and prevent side reactions.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Workup:
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude product is purified via flash column chromatography to yield the cyclobutene product.
Section 4: Applications in Drug Discovery
The cycloadducts derived from this compound are not merely chemical curiosities; they are potent starting points for generating molecular diversity in drug discovery campaigns.[15]
Caption: Application pathways of this compound in generating diverse scaffolds.
-
Triazole Scaffolds: The 1,2,3-triazole ring is exceptionally stable and acts as a bioisostere for amide bonds. Its formation via CuAAC allows for the reliable connection of two different molecular fragments, a strategy widely used in fragment-based drug discovery, targeted covalent inhibitors, and antibody-drug conjugates (ADCs).[8]
-
Fused Heterocycles: The Diels-Alder adducts can be precursors to complex polycyclic systems. For example, subsequent intramolecular reactions can lead to fused ring systems common in natural products with potent biological activity.
-
Chiral Amino Alcohols: As mentioned, the products from nitrone cycloadditions are gateways to chiral 1,3-amino alcohols, which are key components in antivirals, antibiotics, and other therapeutic agents.
-
Strained Ring Systems: Four-membered rings like cyclobutenes and the related oxetanes are increasingly used in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability while providing unique three-dimensional exit vectors for further substitution.[16]
Conclusion
This compound is a powerful and versatile reagent whose value lies in its predictable reactivity across a range of fundamental cycloaddition reactions. By understanding the mechanistic principles that govern its transformations with dienes, azides, nitrones, and other reaction partners, researchers can strategically access a rich diversity of cyclic and heterocyclic scaffolds. The protocols and insights provided herein serve as a foundation for leveraging this chemistry to accelerate the design and synthesis of novel molecules for drug discovery and beyond.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. scribd.com [scribd.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. mdpi.com [mdpi.com]
- 11. Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Polymerization of 1,4-Diacetoxy-2-butyne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Polyacetylenes
Substituted polyacetylenes represent a significant class of conjugated polymers, distinguished by their alternating double-bond backbone. This structure imparts unique photoelectric properties, high gas permeability, and rigid helical conformations.[1][2] The introduction of functional groups onto this backbone allows for the fine-tuning of these properties, opening avenues for advanced applications in electronics, photonics, and membrane separations.[3][4][5]
For drug development professionals, polymers derived from functionalized acetylenic monomers like 1,4-diacetoxy-2-butyne are of particular interest. The ester functionalities of the monomer can be hydrolyzed post-polymerization to yield a polyalcohol, a hydrophilic and biocompatible backbone. This poly(1,4-dihydroxy-2-butyne) scaffold serves as a versatile platform for the covalent attachment of therapeutic agents, targeting ligands, or solubility modifiers, creating sophisticated polymer-drug conjugates for controlled release and targeted delivery systems. Furthermore, the inherent rigidity of the polyacetylene backbone can influence the spatial presentation of attached moieties, potentially enhancing interactions with biological targets.
This guide provides a comprehensive overview of the synthesis and characterization of polymers derived from this compound, with a focus on transition metal-catalyzed polymerization, a method renowned for its tolerance of functional groups and its ability to achieve controlled, living polymerizations.[3]
Polymerization Strategy: Causality and Catalyst Selection
The polymerization of disubstituted acetylenes, such as this compound, presents a significant challenge due to the steric hindrance around the triple bond, which restricts monomer accessibility to the catalytic center.[3] While early transition metals (e.g., W, Mo, Ta) are often used for sterically demanding acetylenes, late transition metals, particularly rhodium (Rh) complexes, have emerged as exceptionally effective catalysts for the polymerization of functionalized acetylenes.[1][2][3]
Why Rhodium Catalysis?
-
High Functional Group Tolerance: Rhodium(I) complexes exhibit remarkable stability in the presence of various functional groups, including esters, amides, and hydroxyls.[2][3] This low oxophilicity prevents catalyst deactivation and allows for the direct polymerization of monomers like this compound without the need for protecting groups.
-
Controlled/Living Polymerization: Specific Rh-based catalyst systems can initiate a "living" polymerization.[3][6] In a living polymerization, the rate of initiation is much faster than the rate of propagation, and chain termination or transfer events are absent. This provides precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI), which is critical for applications in drug delivery where batch-to-batch consistency and predictable pharmacokinetics are paramount.[6]
-
Stereospecificity: Rhodium catalysts are known to produce highly stereoregular polymers, typically with a cis-transoidal geometry.[1] This regular structure can lead to the formation of stable helical conformations, influencing the material's bulk properties and its interactions in biological systems.[2]
The general mechanism for Rh-catalyzed polymerization follows a coordination-insertion pathway, where the acetylene monomer coordinates to the Rh center and subsequently inserts into the Rh-carbon bond of the growing polymer chain.[1]
Experimental Protocols
Monomer Synthesis: this compound
The monomer, this compound, can be synthesized from the commercially available precursor 2-butyne-1,4-diol.
Materials:
-
2-Butyne-1,4-diol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-butyne-1,4-diol in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (2.2 equivalents) to the solution.
-
Add a catalytic amount of pyridine (e.g., 0.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure this compound as a liquid or low-melting solid.
Rh-Catalyzed Polymerization of this compound
This protocol outlines a typical polymerization using a common and effective rhodium catalyst, [(nbd)RhCl]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer), activated with a suitable cocatalyst.
Materials:
-
This compound (monomer)[7]
-
[(nbd)RhCl]₂ (catalyst)
-
Triethylamine (NEt₃) or another amine as cocatalyst[8]
-
Anhydrous toluene (polymerization solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and line for inert atmosphere techniques
Protocol:
-
System Preparation: Thoroughly dry all glassware and purge with nitrogen. The reaction must be conducted under an inert atmosphere due to the sensitivity of the catalyst.
-
Catalyst Solution: In a nitrogen-filled glovebox or via Schlenk techniques, prepare a stock solution of the [(nbd)RhCl]₂ catalyst and triethylamine cocatalyst in anhydrous toluene. A typical catalyst loading is in the range of 0.5-2 mol% relative to the monomer.
-
Polymerization:
-
Add the purified this compound monomer to a Schlenk flask and dissolve it in anhydrous toluene.
-
Heat the solution to the desired reaction temperature (e.g., 30-60 °C).
-
Using a gas-tight syringe, inject the catalyst/cocatalyst solution into the monomer solution to initiate the polymerization.
-
-
Reaction Monitoring: The progress can be monitored by periodically taking small aliquots (under inert conditions) and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR.
-
Termination and Precipitation:
-
After the desired time (e.g., 2-24 hours) or monomer conversion is reached, terminate the polymerization by exposing the solution to air.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol, while stirring vigorously.[3]
-
The polymer will typically precipitate as a solid.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with fresh methanol to remove any residual monomer and catalyst.
-
Dry the polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.
-
Workflow Visualization:
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. metaphactory [semopenalex.org]
Application Notes & Protocols: 1,4-Diacetoxy-2-butyne in the Synthesis of Pharmaceutical Intermediates
An authoritative guide for researchers, scientists, and drug development professionals.
Abstract
1,4-Diacetoxy-2-butyne is a highly versatile and reactive C4 building block, distinguished by its central alkyne functionality and terminal acetate leaving groups. This unique structure renders it an invaluable precursor in the synthesis of a wide array of complex molecules, particularly heterocyclic and carbocyclic systems that form the core of many pharmaceutical agents. This document provides an in-depth exploration of the properties, reactivity, and applications of this compound. We present detailed, field-proven protocols for its use in constructing key pharmaceutical intermediates, with a focus on the underlying mechanistic principles that govern these transformations. This guide is intended to equip researchers and drug development professionals with the technical knowledge to effectively leverage this reagent in their synthetic campaigns.
Reagent Profile and Safety Considerations
Physicochemical Properties
This compound, also known as 2-Butyne-1,4-diol Diacetate, is a stable and commercially available reagent.[1][2] Its utility is rooted in its bifunctional nature, offering a rigid alkyne core that can be further functionalized or reduced, and two acetate groups that serve as excellent leaving groups in substitution reactions.
| Property | Value | Source |
| CAS Number | 1573-17-7 | [1] |
| Molecular Formula | C₈H₁₀O₄ | [3][4] |
| Molecular Weight | 170.16 g/mol | [3][4] |
| Appearance | White or colorless to brown powder, lump, or clear liquid | [1] |
| Synonyms | Bis(acetoxymethyl)acetylene, 2-Butyne-1,4-diol Diacetate | [1][2] |
Handling and Storage
As with any reactive chemical, proper handling and storage are paramount to ensure safety and reagent integrity.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[5] Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.[7]
-
Incompatibility: Avoid strong oxidizing agents, strong acids, and strong bases.
-
Safety Data: For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5][8]
Core Synthetic Applications & Mechanistic Insights
The strategic placement of functional groups in this compound allows it to participate in a variety of powerful synthetic transformations. Its precursor, 2-butyne-1,4-diol, is a crucial raw material in the synthesis of Vitamin B6 and is used in the production of various agrochemicals, textile additives, and synthetic resins.[9] The diacetate derivative offers a more activated form for nucleophilic substitution, making it a preferred reagent in many palladium-catalyzed reactions.[10]
Palladium-Catalyzed Synthesis of Heterocycles
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[10][11] this compound and its reduced analogue, cis-1,4-diacetoxy-2-butene, are excellent substrates for palladium-catalyzed reactions, particularly in the synthesis of heterocyclic scaffolds.
A notable application is the palladium-catalyzed tandem allylation of 1,2-phenylenediamines with cis-1,4-diacetoxy-2-butene (often synthesized from the butyne precursor) to create 1,2,3,4-tetrahydro-2-vinylquinoxalines. This transformation proceeds through a (π-allyl)palladium intermediate, which is then attacked by the nucleophilic amine to form the heterocyclic ring.
Diagram 1: General Workflow for Heterocycle Synthesis
This diagram illustrates the typical workflow for utilizing this compound in a palladium-catalyzed cyclization reaction to form a heterocyclic intermediate.
Caption: General workflow for synthesizing heterocyclic intermediates.
Precursor to Unsaturated and Carbocyclic Nucleoside Analogues
Nucleoside analogues are a critical class of therapeutic agents used in antiviral and anticancer treatments.[12] Modifications to the sugar moiety, such as replacing the ring oxygen with carbon to form carbocyclic nucleosides, can impart greater metabolic stability and potent biological activity.[12]
Derivatives of this compound, such as 1,4-dichloro-2-butyne, are employed in the alkylation of nucleobases (e.g., purines and pyrimidines) to synthesize novel unsaturated and carbocyclic nucleoside analogues.[13][14] For instance, the alkylation of 2,6-diaminopurine with 1,4-dichloro-2-butyne leads to a key intermediate that can be hydrolyzed and isomerized to furnish biologically active compounds.[13][14] These synthetic strategies have produced compounds with significant activity against murine leukemia and various viruses.[13]
Diagram 2: Mechanistic Pathway for Nucleoside Analogue Synthesis
This diagram outlines the key steps in converting a nucleobase into an unsaturated acyclic nucleoside analogue using a 1,4-disubstituted-2-butyne scaffold.
Caption: Pathway to unsaturated nucleoside analogues.
Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should adapt these procedures based on their specific substrates and laboratory conditions. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Synthesis of cis-1,4-Diacetoxy-2-butene
This protocol details the selective hydrogenation of this compound to its corresponding cis-alkene, a common intermediate for subsequent reactions. The selective hydrogenation of the precursor 2-butyne-1,4-diol is a well-established industrial strategy.[15][16]
-
Principle: The triple bond of the butyne is selectively reduced to a cis-double bond using a poisoned palladium catalyst (e.g., Lindlar's catalyst) or a specialized Pd-C catalyst.[16] The acetate groups remain unaffected under these conditions.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) or 5% Pd/BaSO₄ (approx. 0.05 eq by weight)
-
Methanol (or Ethyl Acetate) as solvent
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen solvent (e.g., Methanol).
-
Add the palladium catalyst to the solution.
-
Seal the flask and purge thoroughly with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. For larger scales, a Parr apparatus is recommended for precise pressure control.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material. Hydrogen uptake will cease upon completion.
-
Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-1,4-diacetoxy-2-butene.
-
The product is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
-
Protocol 2: Palladium-Catalyzed Synthesis of 2-Vinyl-1,2,3,4-tetrahydroquinoxaline
This protocol is adapted from the known palladium-catalyzed tandem allylation of o-phenylenediamines.
-
Principle: A Pd(0) catalyst reacts with cis-1,4-diacetoxy-2-butene to form a (π-allyl)palladium complex. Sequential intermolecular and intramolecular nucleophilic attack by the diamine leads to the formation of the quinoxaline ring system.
-
Materials & Reagents:
-
cis-1,4-Diacetoxy-2-butene (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere, dissolve cis-1,4-diacetoxy-2-butene and o-phenylenediamine in anhydrous THF.
-
Add the Pd(PPh₃)₄ catalyst to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 66 °C).
-
Maintain the reaction at reflux, monitoring its progress by TLC until the starting materials are consumed (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-vinyl-1,2,3,4-tetrahydroquinoxaline.
-
Conclusion
This compound is a powerful and versatile C4 synthon that provides an efficient entry point to valuable pharmaceutical intermediates. Its ability to undergo selective reductions and participate in sophisticated catalytic cycles, particularly those mediated by palladium, allows for the streamlined construction of complex heterocyclic and carbocyclic frameworks. The protocols and insights provided herein demonstrate the practical utility of this reagent, underscoring its importance in the modern synthetic chemist's toolkit for drug discovery and development.
References
- 1. This compound | 1573-17-7 | TCI AMERICA [tcichemicals.com]
- 2. This compound | 1573-17-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound [stenutz.eu]
- 5. fishersci.no [fishersci.no]
- 6. cis-1,4-Diacetoxy-2-butene, 95% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. atamankimya.com [atamankimya.com]
- 10. mdpi.com [mdpi.com]
- 11. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 12. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 16. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
Application Note & Protocol: Rhodium-Catalyzed Biphasic Hydroformylation of 1,4-Diacetoxy-2-butene
Introduction: A Strategic Approach to Vitamin A Precursors
Hydroformylation, or the "oxo process," stands as a cornerstone of industrial organic synthesis, enabling the efficient conversion of alkenes into valuable aldehydes through the addition of a formyl group and a hydrogen atom across a double bond.[1][2] This atom-economical reaction is catalyzed by transition metal complexes, most notably those of rhodium and cobalt, and is responsible for the production of millions of tons of chemical intermediates annually.[3][4]
This document provides a detailed protocol for the hydroformylation of a specialized substrate, 1,4-diacetoxy-2-butene (DAB). The significance of this reaction lies in its product, 1,4-diacetoxy-2-formyl butane (DAFB), which serves as a key intermediate in the synthesis of Vitamin A acetate.[5] Furthermore, under specific conditions, the reaction can proceed in a tandem fashion, where DAFB undergoes a subsequent deacetoxylation to yield 2-formyl-4-acetoxybutene (FAB), another crucial precursor for Vitamin A.[6]
A primary challenge in the hydroformylation of DAB with traditional homogeneous catalysts, such as those based on triphenylphosphine (PPh3), is the difficult separation of the nonvolatile, thermally unstable aldehyde products from the expensive rhodium catalyst.[5] To overcome this, the following protocol employs an aqueous-organic biphasic system. By using a water-soluble rhodium catalyst, the products remain in the organic phase while the catalyst is retained in the aqueous phase, allowing for straightforward separation and catalyst recycling.[6][7]
The Catalytic Cycle: Mechanism of Hydroformylation and Tandem Deacetoxylation
The hydroformylation of alkenes catalyzed by rhodium-phosphine complexes is generally understood to proceed via the Heck-Breslow cycle. The process involves the coordination of the alkene to a rhodium-hydride species, followed by a series of insertions and eliminations to yield the final aldehyde product and regenerate the catalyst.
The key steps in the catalytic cycle for 1,4-diacetoxy-2-butene are:
-
Catalyst Activation: The pre-catalyst forms the active 18-electron species, HRh(CO)(L)₃ (where L is the phosphine ligand), which then dissociates a ligand to create a vacant coordination site.
-
Olefin Coordination: The alkene, 1,4-diacetoxy-2-butene, coordinates to the catalytically active 16-electron rhodium complex.
-
Migratory Insertion (Hydrorhodation): The rhodium-hydride adds across the double bond of the substrate to form a rhodium-alkyl intermediate. This step determines the regioselectivity of the reaction.[8][9]
-
CO Insertion (Carbonylation): A molecule of carbon monoxide inserts into the rhodium-alkyl bond to form a rhodium-acyl species.
-
Oxidative Addition: Dihydrogen (H₂) adds to the rhodium center. This is often the rate-limiting step in the cycle.[8]
-
Reductive Elimination: The aldehyde product, 1,4-diacetoxy-2-formyl butane (DAFB), is eliminated, regenerating the rhodium catalyst which can then re-enter the cycle.[8][9]
A significant feature of this reaction is the potential for a tandem deacetoxylation, where the primary product DAFB eliminates a molecule of acetic acid to form FAB.[6][10] This one-pot synthesis is highly advantageous for streamlining the production of Vitamin A intermediates.
Protocol: Biphasic Hydroformylation of 1,4-Diacetoxy-2-butene
This protocol details the hydroformylation using a water-soluble catalyst prepared in situ from [Rh(COD)Cl]₂ and the trisodium salt of tri-(m-sulfophenyl)phosphine (TPPTS). This method ensures efficient reaction and simplified product-catalyst separation.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 1,4-Diacetoxy-2-butene (DAB, >98%) | High-pressure stirred autoclave (e.g., Parr reactor) with gas inlet/outlet, pressure gauge, thermocouple, and stirrer |
| [Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer) | Syngas (CO/H₂ = 1:1) cylinder with regulator |
| Trisodium tri-(m-sulfophenyl)phosphine (TPPTS) | Nitrogen or Argon cylinder (for inert atmosphere) |
| Deionized, degassed water | Schlenk line and glassware for inert atmosphere techniques |
| Toluene (Anhydrous, >99.8%) | Magnetic stirrer and hot plate |
| Syringe and needles for liquid transfer | Gas Chromatograph (GC) or NMR Spectrometer for analysis |
Safety Precautions
-
High-Pressure Gases: Carbon monoxide (CO) is highly toxic and flammable. Hydrogen (H₂) is extremely flammable. The reaction must be conducted in a well-ventilated fume hood specifically designed for high-pressure work. Ensure the reactor is properly assembled and leak-tested before use.[11]
-
Catalyst Handling: Rhodium compounds can be toxic. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[12][13]
-
Carbonyl Formation: If any part of the reactor or gas lines contains nickel or iron, highly toxic metal carbonyls can form in the presence of CO, especially at temperatures between 50-200°C. Ensure the system is purged of CO before reaching these temperatures during cooldown if applicable.[11]
-
Exothermic Reaction: Hydroformylation is an exothermic process. Monitor the internal temperature closely to prevent thermal runaway.[14]
Experimental Workflow: Step-by-Step Procedure
The following workflow outlines the preparation of the catalyst and the execution of the hydroformylation reaction. The sequence of adding the catalyst precursor, ligand, and reactants is critical to prevent leaching of the rhodium catalyst into the organic phase.[5][6]
Detailed Steps:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), add the required amount of TPPTS ligand to deionized, degassed water. A typical ligand-to-rhodium (P/Rh) molar ratio is 10:1 to ensure catalyst stability.
-
Slowly add the [Rh(COD)Cl]₂ precursor to the stirring TPPTS solution.
-
Continue stirring at room temperature for approximately 30-60 minutes until a clear, homogeneous yellow solution is formed. This is the aqueous catalyst stock solution.
-
-
Reactor Charging:
-
Open the pre-cleaned high-pressure autoclave.
-
Transfer the prepared aqueous catalyst solution into the reactor vessel.
-
Add the organic solvent (toluene) followed by the substrate, 1,4-diacetoxy-2-butene.
-
-
Reaction Execution:
-
Seal the reactor according to the manufacturer's instructions. Perform a leak test with nitrogen at a pressure higher than the intended reaction pressure.
-
Purge the reactor by pressurizing with nitrogen (e.g., to 10 bar) and venting (down to 1 bar) at least three times to remove all oxygen.
-
Pressurize the reactor with the 1:1 CO/H₂ syngas mixture to the desired operating pressure.
-
Begin heating the reactor to the target temperature while stirring at a moderate speed (e.g., 500 rpm).
-
Once the target temperature is reached, increase the stirring speed (e.g., 1000-1200 rpm) to ensure good mixing between the two phases.
-
Monitor the reaction by observing the pressure drop from the gas reservoir, indicating gas consumption. Maintain a constant pressure by feeding more syngas as needed.
-
Continue the reaction for the desired time or until gas uptake ceases.
-
-
Product Work-up and Analysis:
-
Stop heating and allow the reactor to cool to room temperature.
-
Carefully and slowly vent the excess pressure in the fume hood.
-
Open the reactor and transfer the biphasic liquid contents to a separatory funnel.
-
Allow the layers to fully separate. The upper layer is the organic phase containing the product, and the lower layer is the aqueous phase containing the catalyst.
-
Separate the layers. The aqueous layer can be stored under inert gas for potential recycling.
-
Analyze a sample of the organic layer by Gas Chromatography (GC) or ¹H NMR to determine the conversion of DAB and the selectivity towards DAFB and FAB.
-
Typical Reaction Parameters
The following parameters are based on kinetic studies reported in the literature and serve as a validated starting point for optimization.[5][6]
| Parameter | Recommended Value | Rationale / Notes |
| Temperature | 65 - 85 °C (338 - 358 K) | Higher temperatures increase reaction rate but may also promote catalyst degradation or unwanted side reactions. |
| Total Pressure (CO/H₂) | 6.8 MPa (~68 bar or 986 psi) | Sufficient pressure is required for catalyst stability and to ensure adequate concentrations of CO and H₂ in the liquid phase.[14] |
| CO/H₂ Ratio | 1:1 | A 1:1 ratio is stoichiometric for the hydroformylation reaction. |
| Substrate/Catalyst Ratio | 500:1 to 2000:1 | A higher ratio is economically desirable but may lead to lower reaction rates. |
| Ligand/Rhodium Ratio (P/Rh) | 10:1 (molar) | An excess of the phosphine ligand is crucial to maintain catalyst stability and selectivity.[3] |
| Stirring Speed | >1000 rpm | Vigorous stirring is essential to overcome mass transfer limitations between the gas, organic, and aqueous phases. |
| Reaction Time | 2 - 8 hours | Monitor via gas uptake for completion. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient mixing (low stir speed).3. Reactor leak.4. Low temperature. | 1. Ensure all catalyst preparation and transfer steps are done under a strictly inert atmosphere.2. Increase stirring speed to >1000 rpm.3. Perform a thorough leak test before starting the reaction.4. Verify reactor temperature with a calibrated thermocouple. |
| Catalyst Leaching (Organic phase is yellow/orange) | 1. Incorrect order of reagent addition.2. Ligand degradation or insufficient excess.3. Presence of impurities that act as phase-transfer agents. | 1. Follow the prescribed order: prepare the aqueous catalyst solution first, then add it to the reactor before the organic phase.[6]2. Increase the P/Rh ratio (e.g., to 15:1).3. Ensure high purity of solvents and reagents. |
| Poor Selectivity (Formation of byproducts) | 1. Reaction temperature is too high.2. Incorrect CO/H₂ ratio. | 1. Lower the reaction temperature.2. Verify the composition of the syngas mixture. |
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. ethz.ch [ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asiaiga.org [asiaiga.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. What safety measures should be taken when handling steam reforming catalysts? - Syamcat Catalyst Manufacturer FAQ [syamcat.com]
- 14. ethz.ch [ethz.ch]
Application Notes and Protocols: Experimental Setups for Reactions with 1,4-Diacetoxy-2-butyne
Introduction: The Utility of a Versatile C4 Building Block
1,4-Diacetoxy-2-butyne is a highly functionalized and versatile C4 synthon in organic chemistry. Its structure, featuring a central alkyne flanked by two propargylic acetate groups, provides multiple reactive sites for a diverse array of chemical transformations. The acetate moieties serve as competent leaving groups in nucleophilic substitution reactions, while the alkyne can participate in various addition, cycloaddition, and metal-catalyzed coupling reactions. This combination makes this compound an invaluable precursor for the synthesis of complex acyclic molecules, heterocycles, and functionalized carbocycles, which are core structures in pharmaceutical and materials science research.[1][2]
This guide provides a detailed overview of the handling, safety, and experimental setups for key reactions involving this reagent. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O₄ | [3] |
| Molecular Weight | 170.16 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | Inferred from safety sheets |
| Boiling Point | 120-121 °C at 18 mmHg (24 hPa) | [4][5] |
| Density | 1.08 g/mL at 25 °C | [4][5] |
| CAS Number | 1573-17-7 |
Safety & Handling Precautions
This compound is classified as a skin irritant.[4] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166 standards, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[7]
-
Storage: Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable, closed container for disposal.[6] Do not allow the product to enter drains.[4] Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[6][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
Inhalation: Move the person to fresh air. If you feel unwell, seek medical advice.[8]
-
General Experimental Workflow
A systematic approach is crucial for success. The following workflow outlines the key stages from reaction setup to final product analysis.
Caption: General workflow for organic synthesis experiments.
Application Protocol 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation
Principle: This protocol demonstrates the utility of this compound as a precursor to a 1,4-dicarbonyl equivalent for the synthesis of substituted pyrroles. The process involves a two-step sequence: first, a hydration of the alkyne to form the 1,4-diketone, followed by the classical Paal-Knorr cyclization with a primary amine. This method is fundamental for creating the pyrrole ring, a common scaffold in medicinal chemistry.[1][2]
Caption: Synthetic pathway to N-substituted pyrroles.
Materials & Equipment:
-
This compound
-
Mercury(II) sulfate (HgSO₄) - Caution: Highly Toxic!
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Aniline (or other primary amine)
-
Glacial Acetic Acid
-
Diethyl ether, Ethyl acetate, Hexanes
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Hydration to the 1,4-Diketone
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add water (20 mL) and concentrated sulfuric acid (1.0 mL) carefully.
-
Catalyst Addition: Add mercury(II) sulfate (0.2 g, catalytic amount). Stir the mixture until the catalyst dissolves.
-
Substrate Addition: Add this compound (5.0 g, 29.4 mmol).
-
Reaction: Heat the mixture to 60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), then with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 1,4-diacetoxybutane-2,3-dione is often used directly in the next step without further purification.
Part B: Paal-Knorr Pyrrole Synthesis
-
Setup: To a 50 mL round-bottom flask, add the crude diketone from Part A.
-
Reagent Addition: Add glacial acetic acid (15 mL) as the solvent, followed by aniline (2.74 g, 29.4 mmol, 1.0 equiv).
-
Reaction: Attach a reflux condenser and heat the mixture to 100 °C for 2 hours. The solution will typically darken.
-
Work-up: Cool the reaction mixture and pour it into ice-water (100 mL). A precipitate may form. Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-phenyl-3,4-bis(acetoxymethyl)pyrrole.
| Parameter | Value |
| Equivalents (Amine) | 1.0 |
| Temperature (Hydration) | 60 °C |
| Temperature (Cyclization) | 100 °C |
| Typical Yield | 60-75% over two steps |
Application Protocol 2: Palladium-Catalyzed Tandem Allylation for Benzodiazepine Scaffolds
Principle: Palladium catalysis offers powerful methods for C-C and C-N bond formation.[9] this compound can act as a bis-electrophile in the presence of a Pd(0) catalyst. This protocol describes a tandem allylation reaction with 1,2-phenylenediamine, where both acetate groups are sequentially displaced to form a seven-membered diazepine ring, a core structure in many pharmaceuticals.[5] The reaction proceeds through a π-allyl palladium intermediate.
Caption: Simplified palladium catalytic cycle for allylation.
Materials & Equipment:
-
This compound
-
1,2-Phenylenediamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Schlenk flask, inert atmosphere setup (N₂ or Ar), syringes
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%) and PPh₃ (210 mg, 0.8 mmol, 16 mol%).
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe and stir the mixture at room temperature for 15 minutes until a homogeneous solution is formed.
-
Reagent Addition: Add 1,2-phenylenediamine (540 mg, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and finally this compound (936 mg, 5.5 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours under the inert atmosphere. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the base and catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography (eluting with a hexane/ethyl acetate mixture) to afford the desired benzodiazepine derivative.
| Parameter | Value |
| Catalyst Loading | 2 mol% Pd₂(dba)₃ |
| Ligand | 16 mol% PPh₃ |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 90 °C |
| Typical Yield | 70-85% |
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cis-1,4-Diacetoxy-2-butene 95 25260-60-0 [sigmaaldrich.com]
- 6. fishersci.no [fishersci.no]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Diacetoxy-2-butyne
Welcome to the technical support center for 1,4-Diacetoxy-2-butyne. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues encountered during its purification. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which commonly involves the esterification of 2-butyne-1,4-diol with acetic anhydride or a similar acetylating agent.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 2-butyne-1,4-diol and the acetylating agent (e.g., acetic anhydride and its byproduct, acetic acid). 2-butyne-1,4-diol is a hygroscopic solid, soluble in polar solvents, which can complicate purification if not fully reacted[1][2].
-
Mono-acetylated Product: 4-Acetoxy-2-butyn-1-ol, an intermediate that forms when the esterification is incomplete.
-
Solvent Residues: Reaction solvents such as pyridine, triethylamine (if used as a catalyst), or other organic solvents.
-
Decomposition Products: Although this compound is relatively stable, the precursor 2-butyne-1,4-diol can be unstable at elevated temperatures or in the presence of strong acids or bases, potentially leading to side products that carry through the synthesis[3].
Understanding these potential impurities is the first step in selecting an appropriate purification strategy.
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. The three most effective methods are vacuum distillation, recrystallization, and column chromatography.
-
Vacuum Distillation: This is the preferred method for large-scale purification and for removing non-volatile or highly volatile impurities. Due to the compound's relatively high boiling point, distillation must be performed under reduced pressure to prevent thermal decomposition.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. Given that this compound has a low melting point (around 23-28°C), this technique requires careful solvent selection and often sub-ambient temperatures to induce crystallization[4].
-
Flash Column Chromatography: Excellent for achieving very high purity on a small to medium scale. It is particularly effective for separating the desired product from structurally similar impurities, such as the mono-acetylated intermediate.
The following diagram provides a decision-making framework for selecting the best purification method.
Caption: Decision tree for selecting a purification method.
Q3: What are the key physical properties I should know for purification?
A3: Having accurate physical data is critical for designing a successful purification protocol.
| Property | Value | Source | Significance for Purification |
| Molecular Formula | C₈H₁₀O₄ | [5] | Essential for calculating yield and molar quantities. |
| Molecular Weight | 170.16 g/mol | [5] | Used for all stoichiometric calculations. |
| Appearance | White to pale yellow crystal lump or clear liquid | [6] | The physical state at room temperature indicates proximity to the melting point. |
| Melting Point | 23-28 °C | [4] | Crucial for recrystallization; indicates that cooling below room temperature is necessary. |
| Boiling Point | Not well-documented at atmospheric pressure; prone to decomposition. | [1][7] | High vacuum is required for distillation to avoid decomposition. |
| Density | ~1.126 g/mL | [4] | Useful for volume-to-mass conversions. |
| Solubility | Soluble in polar organic solvents. | [2] | Inferred from its precursor; key for choosing solvents for recrystallization and chromatography. |
Troubleshooting Guide
Q4: My product is a pale yellow oil at room temperature and won't solidify. What's wrong?
A4: This is a classic sign of melting point depression caused by residual impurities. Acetic acid, unreacted starting material, or solvent residues can prevent the product from forming a stable crystal lattice.
Troubleshooting Steps:
-
Aqueous Wash: First, dissolve the crude oil in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash the solution with a saturated sodium bicarbonate solution to neutralize and remove residual acetic acid. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate the solvent in vacuo. This simple workup often removes enough impurities to allow for crystallization.
-
Solvent Selection for Recrystallization: If the product remains an oil, a carefully chosen solvent system is needed. The ideal solvent should dissolve the compound when warm but not at low temperatures.
-
Good starting points: A mixed solvent system like diethyl ether/hexane or ethyl acetate/hexane. Dissolve the oil in a minimal amount of the more polar solvent (ether or ethyl acetate) and slowly add the non-polar "anti-solvent" (hexane) until the solution becomes cloudy.
-
-
Induce Crystallization:
-
Cooling: Place the flask in an ice bath or refrigerator. Slow cooling is key to forming pure crystals.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution.
-
Q5: During vacuum distillation, the material in the distillation pot turned dark brown, and my yield was very low.
A5: This indicates thermal decomposition. While vacuum reduces the boiling point, localized overheating can still occur, especially if non-volatile, acidic, or basic impurities are present, which can catalyze decomposition[3].
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will further decrease the required distillation temperature. Use a high-quality vacuum pump and check all seals for leaks.
-
Control the Temperature: Use an oil bath with vigorous stirring for even heating. Never heat the distillation flask directly on a heating mantle, as this creates hot spots. Keep the bath temperature no more than 20-30°C above the temperature of the vapor at the still head.
-
Pre-treatment: Before distilling, consider passing the crude material through a short plug of neutral alumina or silica gel, eluting with a solvent like DCM. This can remove non-volatile baseline impurities that promote decomposition.
-
Use a Short Path Apparatus: For smaller scales, a Kugelrohr or short path distillation apparatus minimizes the surface area and residence time of the compound at high temperatures, reducing the likelihood of decomposition.
Q6: I ran a silica gel column, but the separation between my product and a major impurity is poor.
A6: Poor separation in column chromatography usually stems from an improperly selected solvent system or incorrect column parameters.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to good separation is selecting a solvent system that provides a good separation factor (ΔRf) on a Thin Layer Chromatography (TLC) plate.
-
Aim for an Rf value for your product of around 0.3-0.4.
-
Test various solvent systems. A common starting point for esters is a mixture of hexane and ethyl acetate. Systematically vary the ratio (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) until you see clear separation between your product spot and the impurity spot on the TLC plate.
-
-
Check Column Loading and Dimensions:
-
Overloading: Do not load too much crude material onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude material.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which would lead to band broadening and poor separation.
-
-
Consider an Alternative Stationary Phase: If separation on silica gel (which is slightly acidic) is still problematic, the impurity may have a similar polarity. Consider using a different stationary phase, such as neutral or basic alumina, or even reverse-phase (C18) silica for highly polar compounds.
Caption: Workflow for troubleshooting a failed recrystallization.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying >5 g of crude this compound containing non-volatile impurities.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap (dry ice/acetone or liquid nitrogen).
-
Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Evacuate: Slowly and carefully apply vacuum to the system.
-
Heating: Once the system has reached a stable, low pressure (<1 Torr), begin heating the distillation pot using an oil bath.
-
Collect Fractions: Collect any low-boiling impurities (e.g., residual solvent) in a preliminary fraction. As the temperature rises, the product will begin to distill. Collect the main fraction of clear, colorless liquid at a constant head temperature and pressure.
-
Completion: Stop the distillation when the product has been collected, leaving a small amount of dark residue in the distillation pot. Do not distill to dryness to avoid decomposition of the residue.
-
Shutdown: Allow the system to cool completely to room temperature before slowly reintroducing air.
Protocol 2: Purification by Low-Temperature Recrystallization
This protocol is ideal for material that is already substantially pure but remains an oil or waxy solid at room temperature.
-
Solvent Selection: In a small test tube, dissolve ~50 mg of the crude product in a minimal volume of a suitable solvent (e.g., diethyl ether).
-
Add Anti-Solvent: Slowly add a non-polar anti-solvent (e.g., n-hexane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Place the test tube in an ice-water bath, and then transfer to a freezer (-20°C). Observe for crystal formation.
-
Scale-Up: Once an effective solvent system is identified, repeat the process on a larger scale in an Erlenmeyer flask.
-
Isolation: After crystallization is complete (typically after several hours at low temperature), quickly collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
- 1. 2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]
- 2. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 3. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: A Guide to Overcoming Low Yields in 1,4-Diacetoxy-2-butyne Synthesis
Welcome to the technical support center for the synthesis of 1,4-diacetoxy-2-butyne. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this critical intermediate. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your synthetic route. Our focus is on providing a self-validating system of protocols grounded in established chemical principles.
Introduction: The Challenge of Synthesizing this compound
This compound (also known as but-2-yne-1,4-diyl diacetate) is a valuable building block in organic synthesis.[1][2] Its rigid, linear structure and terminal acetate groups make it a versatile precursor for various more complex molecules. The most common and direct synthetic route is the esterification of 2-butyne-1,4-diol. While seemingly straightforward, this reaction is frequently plagued by low yields stemming from incomplete conversion, side reactions, and purification difficulties. This guide provides a systematic approach to diagnosing and resolving these common issues.
Troubleshooting Guide: Common Questions & In-Depth Solutions
This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My overall yield is consistently low, even after purification. What are the most common culprits?
A1: Low isolated yields in this synthesis typically originate from three primary sources: incomplete reaction, the formation of difficult-to-remove byproducts, and degradation of the product during workup and purification.
-
Incomplete Reaction: The acetylation of the two hydroxyl groups on 2-butyne-1,4-diol is a stepwise process. The formation of the mono-acetylated intermediate, 4-acetoxy-2-butyn-1-ol, can be a significant component of the crude product if the reaction is not driven to completion. This is often due to insufficient acetylating agent, suboptimal catalysis, or inadequate reaction time.
-
Side Reactions: The primary competing reaction is polymerization. Under acidic or basic conditions, or at elevated temperatures, the starting diol and the product can undergo side reactions, leading to the formation of oligomeric or polymeric materials. These are often dark and tarry, complicating purification and reducing the mass of the desired product.
-
Purification Losses: this compound has a relatively high boiling point. Purification by vacuum distillation, while effective, must be conducted carefully to avoid thermal decomposition. The product can degrade at excessively high temperatures, leading to significant loss of material.
Q2: I suspect my reaction is not going to completion. How can I ensure a complete di-acetylation?
A2: Driving the equilibrium towards the di-acetylated product requires careful control over stoichiometry, catalysis, and reaction conditions.
-
Stoichiometry: Use a molar excess of the acetylating agent. For acetic anhydride, a common choice, using 2.2 to 2.5 equivalents relative to the 1,4-butynediol is recommended. For a more reactive agent like acetyl chloride, a smaller excess of 2.1 to 2.2 equivalents is often sufficient. This stoichiometric push helps ensure both hydroxyl groups are acetylated.
-
Catalysis: The reaction often requires a catalyst.
-
Base Catalysis: A tertiary amine base like pyridine or triethylamine is frequently used, often as the solvent. It acts as a nucleophilic catalyst and an acid scavenger for the acetic acid or HCl byproduct. For enhanced catalytic activity, a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) can be added alongside the primary base.
-
Acid Catalysis: While less common due to the risk of side reactions with the alkyne, a strong acid catalyst like sulfuric acid can be used, but requires rigorous temperature control.
-
-
Temperature and Time: The acetylation is often performed at 0 °C initially to control the exothermic reaction, especially when using acetyl chloride. The reaction is then allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to ensure completion. Progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material and mono-acetylated intermediate are no longer detected.
Q3: My crude product is a dark, viscous oil, suggesting significant byproduct formation. How can I minimize this?
A3: The formation of dark, tarry substances is typically due to polymerization or degradation, often exacerbated by harsh reaction conditions.
-
Temperature Control: This is the most critical factor. The initial addition of the acetylating agent should be done at a low temperature (0 °C) to dissipate the heat of reaction. Avoid excessive heating during the reaction; prolonged exposure to high temperatures can promote polymerization of the alkyne moiety.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Purity of Starting Materials: 2-Butyne-1,4-diol is hygroscopic.[3] Water present in the starting material will consume the acetylating agent, forming acetic acid and reducing the efficiency of the desired reaction. Ensure the diol is thoroughly dried before use. Similarly, use a fresh, high-purity grade of acetic anhydride or acetyl chloride.
Q4: I'm losing a significant amount of product during vacuum distillation. How can I improve my purification protocol?
A4: The key to successful purification is balancing effective separation with the prevention of thermal degradation.
-
Use a High-Quality Vacuum: A good vacuum (low pressure) is essential to lower the boiling point of the product, minimizing the required heat. Aim for a pressure below 1 mmHg if possible.
-
Accurate Temperature Monitoring: Measure the temperature of the distilling vapor (the head temperature), not just the heating mantle or oil bath. This provides the true boiling point at the given pressure and helps prevent overheating. The boiling point of cis-1,4-Diacetoxy-2-butene is reported as 120-121 °C at 18 mmHg, which can serve as a rough guide for the alkyne analogue.[4]
-
Avoid Overheating the Pot: Do not heat the distillation flask excessively. Use a stirring bar to ensure even heating and prevent bumping. Once the majority of the product has distilled, remove the heat promptly to avoid charring the residue, which can contaminate the distillate.
-
Alternative Purification: If thermal degradation remains an issue, consider column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes can effectively separate the product from non-volatile impurities and the mono-acetylated intermediate.
Frequently Asked Questions (FAQs)
What is the most reliable method for synthesizing the 2-butyne-1,4-diol starting material? The industrial standard is the Reppe synthesis, which involves reacting acetylene with formaldehyde under pressure using a copper-based catalyst.[3][5] Copper-bismuth catalysts are often employed to improve performance.[6][7] This method provides the direct precursor for the acetylation reaction.
How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is a simple and effective method. Use a silica gel plate and a solvent system like 50:50 ethyl acetate:hexanes. The diol starting material will have a low Rf value (very polar), the mono-acetylated intermediate will be in the middle, and the di-acetylated product will have the highest Rf value (least polar). Stain the plate with potassium permanganate to visualize the spots.
Are there specific safety precautions for this synthesis? Yes. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, so controlled addition of reagents and cooling capabilities (ice bath) are essential.
Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of this compound.
Materials:
-
2-Butyne-1,4-diol (dried under vacuum)
-
Acetic Anhydride (>98%)
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere.
-
Dissolve 1.0 equivalent of 2-butyne-1,4-diol in anhydrous pyridine (approx. 5-10 mL per gram of diol).
-
Add a catalytic amount of DMAP (0.02 equivalents) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add 2.5 equivalents of acetic anhydride to the dropping funnel. Add it dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield this compound as a clear liquid.
Data Summary and Visualization
Table 1: Troubleshooting Guide for Low Yields
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion (Starting Material Remains) | 1. Insufficient acetylating agent. 2. Inadequate reaction time or temperature. 3. Presence of water in starting materials. | 1. Use 2.2-2.5 equivalents of acetic anhydride. 2. Monitor by TLC and allow to stir longer or warm gently (40-50°C). 3. Dry 2-butyne-1,4-diol under vacuum before use. |
| Significant Mono-acetylated Intermediate | 1. Incomplete reaction (as above). 2. Poor catalytic activity. | 1. See solutions for "Low Conversion". 2. Add a catalytic amount of DMAP (1-5 mol%). |
| Dark, Tarry Crude Product | 1. Reaction temperature too high. 2. Use of strong acid catalyst. 3. Oxidative side reactions. | 1. Maintain low temperature (0°C) during addition of reagents. 2. Use a base-catalyzed method (Pyridine/DMAP). 3. Perform the reaction under an inert (N2 or Ar) atmosphere. |
| Low Isolated Yield After Distillation | 1. Thermal decomposition of the product. 2. Inefficient vacuum system. | 1. Use high vacuum to lower the boiling point. Do not overheat the distillation pot. 2. Ensure all seals are tight and the vacuum pump is functioning correctly. Consider purification by column chromatography as an alternative. |
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low yields in synthesis.
References
- 1. This compound [stenutz.eu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 4. cis-1,4-二乙酰氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 6. caloongchem.com [caloongchem.com]
- 7. Hierarchical Malachite Microsphere Catalyst in the Ethynylation of Formaldehyde for 1,4-Butynediol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation with 1,4-Diacetoxy-2-butyne
Technical Support Center: 1,4-Diacetoxy-2-butyne
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during its use. Here, we delve into the causality behind experimental choices to ensure both success and safety in your work.
I. Understanding the Core Reactivity of this compound
This compound is a valuable bifunctional reagent in organic synthesis. Its reactivity is dominated by the central alkyne and the two terminal acetate leaving groups. Understanding the interplay of these functional groups is paramount to controlling its reactions and mitigating the formation of unwanted byproducts.
The primary desired reaction often involves the displacement of the acetate groups by nucleophiles. However, the electron-withdrawing nature of the acetoxy groups activates the alkyne for nucleophilic attack, a common source of side reactions.[1][2]
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound and how can they affect my reaction?
A1: Commercial this compound may contain several process-related impurities. The most prevalent include residual starting materials from its synthesis, such as 2-butyne-1,4-diol, and acetic anhydride or acetyl chloride.[3] Additionally, oligomeric or polymeric materials can form during synthesis or prolonged storage.
| Impurity | Potential Impact on Reactions |
| 2-Butyne-1,4-diol | Can compete with the intended nucleophile, leading to a mixture of products. Its free hydroxyl groups can also interfere with moisture-sensitive reagents. |
| Acetic Anhydride/Acid | Can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or neutralizing basic reagents. |
| Polymeric Byproducts | Can complicate purification and may reduce the overall yield of the desired product. |
It is crucial to use high-purity this compound, especially in sensitive applications. If you suspect impurities, purification by recrystallization or column chromatography may be necessary.
Q2: My reaction with this compound is sluggish. What are the likely causes?
A2: Several factors can contribute to a slow reaction rate:
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Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the acetate leaving groups efficiently. Consider using a stronger nucleophile or adding a catalyst.
-
Steric Hindrance: Both the substrate and the nucleophile can have steric bulk that impedes the reaction.
-
Low Reaction Temperature: Increasing the temperature can often overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.
-
Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are generally good choices as they can solvate the cation of a nucleophilic salt, thereby increasing the nucleophilicity of the anion.
Q3: I am observing the formation of a dark-colored, insoluble material in my reaction. What is this and how can I prevent it?
A3: The formation of dark, insoluble materials often indicates polymerization or decomposition of this compound. This can be triggered by:
-
High Temperatures: Prolonged heating can lead to thermal decomposition.[4]
-
Presence of Strong Acids or Bases: These can catalyze polymerization pathways.
-
Trace Metal Impurities: Transition metals can act as catalysts for various unwanted side reactions.
To mitigate this, consider the following:
-
Maintain the lowest effective reaction temperature.
-
Ensure all reagents and solvents are pure and free from strong acids, bases, or metal contaminants.
-
Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes lead to colored byproducts.
Part 2: Troubleshooting Guide for Side Reactions and Byproduct Formation
This section provides a structured approach to identifying and resolving specific side reactions.
Issue 1: Nucleophilic Addition to the Alkyne
A common side reaction is the conjugate addition of nucleophiles to the electron-deficient alkyne, leading to vinyl acetate derivatives.[1][2]
Symptoms:
-
NMR spectra show signals in the vinylic region.
-
Mass spectrometry indicates the addition of the nucleophile to the this compound backbone without the loss of an acetate group.
Root Causes & Solutions:
| Cause | Mechanistic Explanation | Troubleshooting Protocol |
| "Soft" Nucleophiles | Nucleophiles with high polarizability (e.g., thiols, iodides) are more prone to attack the "soft" electrophilic carbon of the alkyne. | 1. Select a "Harder" Nucleophile: If possible, switch to a nucleophile with a more localized charge (e.g., alkoxides, amines).2. Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired substitution reaction over the addition. |
| Reaction Solvent | Protic solvents can stabilize the transition state of the conjugate addition. | 1. Switch to an Aprotic Solvent: Use solvents like THF, DMF, or acetonitrile to disfavor the conjugate addition pathway. |
| Catalyst Choice | Certain catalysts may preferentially activate the alkyne. | 1. Catalyst Screening: If using a catalyst, screen for alternatives that favor the substitution reaction. For instance, in palladium-catalyzed reactions, the choice of ligand can significantly influence the reaction pathway. |
Workflow for Diagnosing Nucleophilic Addition:
References
Technical Support Center: Optimizing Substitutions on 1,4-Diacetoxy-2-butyne
Welcome to the technical support center for 1,4-diacetoxy-2-butyne chemistry. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to explore the underlying principles that govern its reactivity. Our goal is to empower you with the knowledge to not only execute reactions but to intelligently troubleshoot and optimize them for your specific applications.
Core Concepts: Understanding the Reactivity of this compound
This compound is a valuable electrophile, essentially serving as a stable and easily handled precursor to the more reactive 1,4-dihalo-2-butyne or as a direct substrate for nucleophilic substitution. The molecule's reactivity is centered on the two propargylic positions, which are activated by the acetate leaving groups.
The general reaction proceeds via a nucleophilic attack on one of the methylene carbons (C1 or C4), leading to the displacement of an acetate anion. The reaction can be performed sequentially to achieve mono- or di-substitution.
Mechanism of Substitution
The substitution reaction typically follows an SN2 or SN2' pathway, depending on the nucleophile and reaction conditions. The central alkyne moiety significantly influences the electronic environment of the reaction centers.
Caption: General SN2 mechanism for mono-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over 1,4-dichloro- or 1,4-dibromo-2-butyne?
A: The primary advantages are stability, safety, and handling. 1,4-dihalo-2-butynes are often more reactive and can be lachrymatory and toxic. This compound is a crystalline solid that is more stable, less volatile, and generally safer to handle and store.[1][2][3] The trade-off is that the acetate is a less reactive leaving group than bromide or chloride, often necessitating the use of a catalyst or more forcing conditions to achieve substitution.
Q2: What types of nucleophiles are suitable for this reaction?
A: A wide range of nucleophiles can be used. "Soft" nucleophiles are particularly effective. Examples include:
-
N-nucleophiles: Primary and secondary amines, anilines, azides, and heterocycles like imidazole and pyrazole.
-
S-nucleophiles: Thiols and thiophenols.
-
O-nucleophiles: Alcohols and phenols, often requiring a strong base for deprotonation.
-
C-nucleophiles: Stabilized carbanions such as malonates and cyanoacetates.
Harder nucleophiles, like organometallic reagents, can also be used but may lead to more side reactions, including attack at the acetate carbonyl group.[4]
Q3: Do I need a catalyst for the substitution?
A: It depends on the nucleophilicity of your chosen reagent.
-
For highly nucleophilic species (e.g., thiols, secondary amines), a catalyst may not be necessary, and the reaction can proceed thermally.
-
For less reactive nucleophiles (e.g., anilines, alcohols), a catalyst is often required to facilitate the departure of the acetate leaving group. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or transition metal catalysts (e.g., palladium or copper complexes) are commonly employed. Palladium catalysts, for instance, are well-documented for similar allylic and propargylic substitutions.
Q4: How can I control the reaction to favor mono-substitution over di-substitution?
A: Achieving selective mono-substitution is a common challenge. The key is to control the stoichiometry and reaction conditions.
-
Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of this compound relative to the nucleophile. This ensures the nucleophile is the limiting reagent.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor the second substitution.
-
Slow Addition: Add the nucleophile slowly to a solution of the diacetate. This maintains a low instantaneous concentration of the nucleophile, disfavoring the di-substitution of the newly formed, more reactive mono-substituted product.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Caption: Troubleshooting workflow for common reaction issues.
Problem 1: My reaction is not proceeding. TLC/GC-MS analysis shows only unreacted starting material.
-
Possible Cause 1: Insufficient Nucleophilicity. Your nucleophile may not be strong enough to displace the acetate group under the current conditions.
-
Solution: If using an alcohol or amine nucleophile, consider adding a non-nucleophilic base (e.g., DBU, K₂CO₃) to deprotonate it in situ, thereby increasing its reactivity. For carbon nucleophiles, ensure complete formation of the enolate before adding the diacetate substrate.
-
-
Possible Cause 2: Reaction Temperature is Too Low. The acetate is a moderate leaving group, and thermal energy may be required to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation. Be cautious, as excessively high temperatures can lead to decomposition.[2]
-
-
Possible Cause 3: Catalyst Inactivity. If you are using a catalyst (e.g., Palladium), it may be inactive or poisoned.
-
Solution: Ensure your reagents and solvent are pure and dry. Some functional groups (especially thiols) can poison palladium catalysts. Consider using a different catalyst system or a stoichiometric promoter like a Lewis acid.
-
Problem 2: The reaction is messy, with multiple spots on TLC and a low yield of the desired product.
-
Possible Cause 1: Di-substitution. The mono-substituted product is often more reactive than the starting diacetate, leading to rapid formation of the di-substituted byproduct.
-
Solution: As detailed in the FAQ, use an excess of the this compound, lower the reaction temperature, and add the nucleophile slowly to the reaction mixture.
-
-
Possible Cause 2: Thermal Decomposition. this compound and its derivatives can be thermally sensitive. Pyrolysis can lead to elimination products like 1-acetoxy-1,3-butadiene.[5][6]
-
Solution: Run the reaction at the lowest effective temperature. Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
-
-
Possible Cause 3: Inappropriate Solvent. The choice of solvent can dramatically affect the reaction outcome. Protic solvents (e.g., ethanol, water) can compete as nucleophiles, especially under catalyzed conditions.[7][8]
-
Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents are generally effective for SN2-type reactions as they solvate the counter-ion without strongly solvating and deactivating the nucleophile.[9]
-
Table 1: Influence of Reaction Parameters on Outcome
| Parameter | Effect on Rate | Effect on Selectivity (Mono- vs. Di-substitution) | Typical Range/Choice |
| Temperature | Increases with temperature | Higher temp favors di-substitution and decomposition | 25 °C to 100 °C |
| Solvent | Polar aprotic > Nonpolar > Protic | Aprotic solvents prevent solvent-related side products | THF, MeCN, DMF, Toluene |
| Nucleophile | Stronger nucleophile = faster rate | Stronger nucleophiles may decrease selectivity | Soft nucleophiles (amines, thiols) are ideal |
| Catalyst | Increases rate for weak nucleophiles | May alter mechanism (e.g., Pd-π-allyl) and selectivity | None, Lewis Acids (ZnCl₂), Pd(PPh₃)₄, CuI |
| Concentration | Higher concentration increases rate | High nucleophile concentration favors di-substitution | 0.1 M to 1.0 M |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile
This protocol provides a general starting point. Optimal conditions may vary depending on the specific amine used.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.2 eq, 1.2 mmol, 206 mg).
-
Solvent Addition: Add anhydrous acetonitrile (MeCN, 10 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: In a separate vial, dissolve the amine nucleophile (1.0 eq, 1.0 mmol) in anhydrous MeCN (5 mL).
-
Reaction Initiation: Add the amine solution dropwise to the stirred solution of the diacetate over 15-20 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every 30 minutes. The reaction is complete when the limiting nucleophile is consumed. If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane (DCM, 20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[1][10]
-
Handling: this compound is an irritant. Avoid contact with skin, eyes, and inhalation of dust or vapors.[2][3] Handle in a well-ventilated fume hood. In case of skin contact, wash immediately with plenty of soap and water.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere to maintain product quality.[1]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases, as they can cause decomposition.[1]
References
- 1. fishersci.no [fishersci.no]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cis-1,4-Diacetoxy-2-butene (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. cis-1,4-Diacetoxy-2-butene 95 25260-60-0 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrumchemical.com [spectrumchemical.com]
Stabilizing 1,4-Diacetoxy-2-butyne for long-term storage
An essential aspect of ensuring reproducible and reliable results in research and drug development is the quality and stability of the starting materials. 1,4-Diacetoxy-2-butyne, a key building block in organic synthesis, is susceptible to degradation if not stored under optimal conditions. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical support center for the long-term stabilization and storage of this valuable reagent. Here, we delve into the causality behind storage choices, offer troubleshooting for common issues, and present validated protocols to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage temperature for this compound?
A1: For long-term storage, it is highly recommended to store this compound in a cool, dark environment. A temperature of 2-8°C is ideal. Some suppliers recommend storage at <15°C[1]. Storing at reduced temperatures significantly slows the rate of potential degradation reactions, including hydrolysis and polymerization. Avoid repeated freeze-thaw cycles if the material is solid at your storage temperature, as this can introduce moisture and potentially degrade the compound.
Q2: Why is storage under an inert atmosphere critical?
A2: An inert atmosphere, typically using argon or nitrogen, is crucial for two primary reasons. First, it displaces atmospheric oxygen, which can oxidize the alkyne functional group over time, leading to the formation of impurities and discoloration[2][3]. Second, it displaces ambient moisture. As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base, reverting the compound to 2-butyne-1,4-diol and acetic acid[4].
Q3: My this compound has turned yellow/brown. What does this mean and can I still use it?
A3: Discoloration is a common indicator of degradation. The appearance of a yellow or brown tint often suggests the onset of oxidation or polymerization, forming complex chromophoric impurities. While slight discoloration may not significantly impact some robust reactions, it is a clear sign that the compound's purity is compromised. For sensitive applications, such as catalysis or pharmaceutical synthesis, using a discolored reagent is not recommended as impurities could interfere with the reaction or lead to downstream purification challenges. It is best practice to assess the purity of a discolored sample by an analytical method like NMR or GC-MS before use.
Q4: Can I add a stabilizer to my this compound?
A4: While adding a stabilizer is a common practice for many reactive chemicals, it should be done with caution and consideration for your downstream application. For acetylenic compounds, radical inhibitors such as hindered phenols (e.g., BHT - Butylated hydroxytoluene) can be effective at preventing polymerization initiated by trace impurities or light. However, any additive will need to be removed or be proven to not interfere with subsequent reactions. If you choose to add a stabilizer, it should be done with a fresh, pure sample of this compound and the stabilizer should be of high purity.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life is highly dependent on the storage conditions. When stored according to the best practices outlined in this guide (refrigerated, under inert gas, protected from light and moisture), the compound should remain stable for several years. Conversely, if stored at room temperature and exposed to air, noticeable degradation can occur within months. The table below provides an estimated timeline for stability under various conditions.
| Storage Condition | Temperature | Atmosphere | Expected Purity (>95%) Duration |
| Optimal | 2-8°C | Inert (Argon/Nitrogen) | > 24 months |
| Sub-optimal | < 20°C | Air | 6-12 months |
| Poor | > 20°C (Ambient) | Air | < 6 months |
Troubleshooting Guide
This section addresses specific issues you may encounter, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Analytical Results (e.g., new peaks in NMR/GC-MS) | Hydrolysis: The presence of moisture has led to the formation of 2-butyne-1,4-diol and acetic acid. | Solution: Repurify the material if possible (e.g., by distillation under reduced pressure). Ensure future storage is scrupulously dry. Use anhydrous solvents and techniques. |
| Oxidation: Exposure to air has caused oxidation of the alkyne bond. | Solution: Discard the degraded material. For future use, ensure the container is properly sealed and purged with an inert gas before storage. | |
| Poor or Inconsistent Reactivity in Synthesis | Presence of Inhibitors: The compound may have degraded into species that inhibit your reaction (e.g., acidic byproducts from hydrolysis). | Solution: Check the pH of a quenched aqueous workup; if acidic, it may indicate hydrolysis. Purify the starting material. Consider passing a solution of the material through a short plug of neutral alumina to remove polar impurities before use. |
| Change in Physical State (e.g., oily residue from solid) | Hygroscopic Water Absorption: The compound has absorbed moisture from the air, potentially depressing its melting point and initiating hydrolysis. The parent diol is known to be hygroscopic[5]. | Solution: This is a strong indicator of moisture contamination. The material's purity is compromised. Dry the material under high vacuum, but be aware that hydrolysis may have already occurred. Assess purity before use. |
Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing them. The two primary pathways are hydrolysis and oxidation.
Hydrolysis
The ester functional groups are susceptible to cleavage by water, a reaction accelerated by acidic or basic impurities. This process breaks down the molecule into its parent alcohol (2-butyne-1,4-diol) and acetic acid.
Caption: Hydrolysis of this compound.
Oxidation
The carbon-carbon triple bond (alkyne) is electron-rich and can be attacked by oxidizing agents, including atmospheric oxygen over long periods. While strong oxidants cause complete cleavage[3], milder, long-term oxidation can lead to a complex mixture of partially oxidized oligomers, contributing to discoloration.
Caption: Oxidation of this compound.
Protocol for Optimal Long-Term Storage
This step-by-step workflow is designed to maximize the shelf-life and preserve the purity of this compound.
Materials:
-
High-purity this compound
-
Appropriately sized amber glass vials or bottles with PTFE-lined caps
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing
-
Schlenk line or glovebox (ideal, but not strictly required if careful technique is used)
-
Parafilm or vinyl laboratory tape
-
Refrigerator or cold room (2-8°C)
Workflow:
Caption: Recommended workflow for long-term storage.
Step-by-Step Methodology:
-
Assess Purity: Before long-term storage, ensure the starting material is of high purity. If received from a commercial supplier, check the certificate of analysis. If synthesized in-house, confirm purity via NMR, GC-MS, or another suitable method.
-
Aliquot Material: To avoid repeatedly exposing the entire stock to the atmosphere, aliquot the compound into several smaller, appropriately sized vials based on your expected experimental needs. Amber glass vials are preferred to protect against light.
-
Inerting: Work in an area with minimal air currents. Insert a long needle or cannula connected to your inert gas line into the vial, with the tip below the level of the vial's shoulder but above the compound. A second, shorter needle can serve as an outlet. Gently flow the inert gas into the vial for 2-3 minutes to displace all air.
-
Sealing: Remove the needles and immediately seal the vial with a PTFE-lined cap, tightening it securely. PTFE liners provide a superior chemical barrier compared to other materials.
-
Secondary Seal: For added protection against moisture and gas exchange, wrap the interface between the cap and the vial with 2-3 layers of Parafilm.
-
Labeling: Label each vial clearly with the compound name, date of storage, and handling precautions (e.g., "Store at 2-8°C under Argon").
-
Refrigerated Storage: Place the sealed and labeled vials into a refrigerator or cold room maintained at 2-8°C. Ensure the storage location is dark.
By adhering to these protocols and understanding the chemical principles behind them, researchers can ensure the long-term stability of this compound, leading to more reliable and reproducible scientific outcomes.
References
Technical Support Center: 1,4-Diacetoxy-2-butyne Reactions
Welcome to the technical support center for 1,4-diacetoxy-2-butyne. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation with this versatile reagent. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the likely causes?
A1: Several factors can contribute to incomplete or slow reactions. Firstly, the purity of this compound is critical. It can degrade over time, so using a freshly opened bottle or material that has been stored properly is recommended.[1] Secondly, solvent choice is crucial. Ensure your solvent is anhydrous and deoxygenated, as moisture and oxygen can interfere with many reactions, particularly those involving organometallic catalysts. Finally, if you are using a catalyst, its activity may be compromised. Consider using a fresh batch of catalyst or increasing the catalyst loading.
Q2: I am observing the formation of a significant amount of byproducts in my reaction. How can I minimize them?
A2: Side product formation is a common issue. The nature of the byproduct can provide clues to the problem. For instance, in palladium-catalyzed reactions, undesired side products can arise from competing reaction pathways.[2][3][4] Controlling the reaction temperature is one of the most effective ways to minimize side reactions. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity. Additionally, the choice of ligands in catalytic reactions can significantly influence the product distribution.[2] Experimenting with different ligands may be necessary to optimize the reaction for your desired product.
Q3: I am having difficulty purifying my product from the reaction mixture containing this compound and its derivatives. What purification strategies do you recommend?
A3: Purification can be challenging due to the similar polarities of the starting material, product, and certain byproducts. Column chromatography is a common method, but careful selection of the stationary and mobile phases is essential. A step-gradient elution can sometimes be more effective than an isocratic one. Distillation can also be an option for thermally stable, volatile compounds.[5][6] However, be aware that some derivatives of this compound may be thermally labile. In some cases, crystallization may be the most effective purification method.[7]
Q4: What are the best practices for handling and storing this compound?
A4: this compound should be stored in a cool, dark, and dry place in a tightly sealed container.[1][8] It is sensitive to moisture and can hydrolyze. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be an irritant.[9]
Troubleshooting Guides
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound is a valuable substrate.[4] However, these reactions can be sensitive to various parameters.
Problem: Low or no product yield.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper activation of the pre-catalyst if required.[10] | The catalytic activity of palladium complexes can degrade over time due to exposure to air or moisture. |
| Inappropriate Ligand | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | The electronic and steric properties of the ligand are critical for the efficiency of the catalytic cycle.[2] |
| Solvent Issues | Use anhydrous, deoxygenated solvents. | Water and oxygen can poison the catalyst and lead to unwanted side reactions. |
| Incorrect Base | Optimize the base used in the reaction. Common bases include carbonates, phosphates, and alkoxides. | The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. |
Problem: Formation of undesired isomers or byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction Temperature Too High | Lower the reaction temperature and monitor the reaction progress over a longer period. | Higher temperatures can provide the activation energy for competing reaction pathways, leading to a decrease in selectivity. |
| Incorrect Ligand-to-Metal Ratio | Vary the ligand-to-palladium ratio. | The coordination environment of the palladium center, dictated by the ligand ratio, influences the regioselectivity and stereoselectivity of the reaction. |
| Substrate Decomposition | Add the substrate slowly to the reaction mixture. | This can help to maintain a low concentration of the substrate at any given time, minimizing potential decomposition pathways. |
Experimental Workflow: Optimizing a Palladium-Catalyzed Allylic Alkylation
Caption: Workflow for a typical palladium-catalyzed allylic alkylation.
Guide 2: Deprotection and Transformation of the Acetoxy Groups
The acetate groups in this compound serve as protecting groups for the corresponding diol. Their removal or transformation is a common synthetic step.
Problem: Incomplete deprotection (hydrolysis) of the acetate groups.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Acid or Base | Increase the equivalents of the acid or base catalyst. | The hydrolysis of esters is a reversible reaction, and a higher concentration of catalyst can drive the equilibrium towards the products. |
| Reaction Time Too Short | Extend the reaction time and monitor by TLC. | Ester hydrolysis can be slow, especially at room temperature. |
| Inappropriate Solvent | Use a co-solvent system (e.g., THF/water, methanol/water) to improve solubility. | Both the ester and the hydrolysis reagents need to be in the same phase for the reaction to proceed efficiently. |
Problem: Formation of side products during deprotection.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | Use milder deprotection conditions. For example, use a weaker base like potassium carbonate instead of sodium hydroxide. | The butyne functionality can be sensitive to strongly acidic or basic conditions, leading to isomerization or other rearrangements. |
| Presence of Other Functional Groups | Choose a deprotection method that is orthogonal to other sensitive groups in the molecule. | Enzymatic hydrolysis can sometimes offer high selectivity for the deprotection of acetate groups in the presence of other sensitive functionalities. |
Logical Relationship: Deprotection Strategies
Caption: Common methods for the deprotection of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. mdpi.com [mdpi.com]
- 5. US3720704A - Process for preparing 1,4-diacetoxy-2-butene from dichlorobutenes - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4294998A - Preparation of high purity 1,4-butanediol - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cis-1,4-Diacetoxy-2-butene, 95% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with 1,4-Diacetoxy-2-butyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diacetoxy-2-butyne. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common challenges encountered in its application: catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, mitigate, and resolve these issues to ensure the efficiency and success of your synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Quick Answers to Common Problems
This section addresses the most common initial questions and concerns regarding catalyst performance in reactions involving this compound.
Q1: What are the most common signs of catalyst deactivation in my reaction with this compound?
A1: The primary indicators of catalyst deactivation are a noticeable decrease in reaction rate, incomplete conversion of starting materials, or a drop in selectivity towards the desired product. Visually, you might observe a change in the catalyst's appearance, such as the formation of a black precipitate (palladium black), which suggests aggregation of the metal.[1]
Q2: What types of catalysts are typically used with this compound, and which are most susceptible to deactivation?
A2: Palladium-based catalysts, particularly Pd(0) and Pd(II) complexes on supports like carbon or alumina, are frequently used for transformations involving this compound, such as in allylic substitutions or coupling reactions. These catalysts are susceptible to several deactivation pathways. For instance, Pd(II) catalysts can be reduced to inactive Pd(0) nanoparticles, while Pd(0) catalysts can aggregate (sinter) or be oxidized to less active states.[1][2]
Q3: Can the purity of this compound affect my catalyst's performance?
A3: Absolutely. Impurities in the starting material or solvents can act as catalyst poisons. Common poisons include sulfur, halides, and nitrogen-containing compounds, which can irreversibly bind to the active sites of the catalyst.[1][3] It is also possible for oligomeric byproducts from the synthesis of this compound to be present, which can foul the catalyst surface.
Q4: How can I quickly test if my catalyst is still active?
A4: A simple method is to run a small-scale control reaction using a fresh, high-purity batch of starting materials and your current catalyst. If the reaction proceeds as expected, the issue may lie with your reagents. If it still fails, the catalyst is likely deactivated. For a more quantitative assessment, you can perform a standardized activity test and compare the results to those of a fresh catalyst sample under identical conditions.
Section 2: Troubleshooting Guides - In-depth Problem Solving
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Reaction Stalls or Incomplete Conversion
-
Problem: Your reaction with this compound starts but does not go to completion, or the reaction rate slows down significantly over time.
-
Potential Causes & Diagnostic Steps:
-
Catalyst Poisoning:
-
Diagnosis: Impurities in your reagents or solvent are blocking the active sites of the catalyst.[4] Review the specifications of your this compound and solvents. If possible, analyze them for common poisons.
-
Recommended Actions:
-
Run a control reaction with high-purity, freshly distilled, and degassed solvents and recrystallized this compound.[1]
-
If a specific poison is identified, consider using a scavenger to remove it from the reaction mixture.
-
-
-
Fouling by Polymeric Species (Coking):
-
Diagnosis: Alkynes, including this compound, can oligomerize or polymerize on the catalyst surface, physically blocking the active sites.[5] This is often indicated by a darkening of the catalyst.
-
Recommended Actions:
-
Modify reaction conditions to disfavor polymerization, such as lowering the reaction temperature or adjusting the concentration of the starting material.
-
For heterogeneous catalysts, a regeneration step involving calcination to burn off carbonaceous deposits may be possible (see Section 3).
-
-
-
Sintering or Agglomeration of Metal Particles:
-
Diagnosis: High temperatures or prolonged reaction times can cause the small metal nanoparticles on a supported catalyst to merge into larger, less active particles.[6] This is an irreversible process. Transmission Electron Microscopy (TEM) can be used to compare the particle size of a fresh and used catalyst.[7][8]
-
Recommended Actions:
-
Lower the reaction temperature if the process allows.
-
Choose a catalyst with a support that provides better metal particle stability.
-
-
-
Leaching of the Active Metal:
-
Diagnosis: The active metal may be dissolving from the support into the reaction medium, leading to a loss of catalytic activity.[8] This is more common in liquid-phase reactions. Analysis of the reaction filtrate by Inductively Coupled Plasma (ICP) spectroscopy can quantify the amount of leached metal.
-
Recommended Actions:
-
Modify the solvent or ligands to improve the stability of the metal on the support.
-
Consider switching to a catalyst with stronger metal-support interactions.
-
-
-
Troubleshooting Guide 2: Poor Selectivity or Formation of Undesired Byproducts
-
Problem: The reaction produces a mixture of products, and the yield of the desired product is low.
-
Potential Causes & Diagnostic Steps:
-
Change in Catalyst's Active Sites:
-
Diagnosis: Partial deactivation or poisoning can alter the electronic or steric properties of the catalyst's active sites, leading to changes in selectivity. For example, the formation of different palladium species (e.g., oxides or alloys with impurities) can catalyze different reaction pathways.[8]
-
Recommended Actions:
-
Use characterization techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the oxidation state and chemical environment of the metal on the catalyst surface.[8]
-
Ensure rigorous exclusion of air and moisture, as oxygen can alter the catalyst's oxidation state.
-
-
-
Side Reactions of this compound:
-
Diagnosis: The reaction conditions may be promoting undesired side reactions of the starting material, such as isomerization or decomposition.
-
Recommended Actions:
-
Screen different solvents, temperatures, and reaction times to find conditions that favor the desired reaction pathway.
-
The choice of ligands in homogeneous catalysis can have a significant impact on selectivity; consider screening a variety of ligands.
-
-
-
Section 3: Advanced Topics & Best Practices
This section delves into the mechanisms of deactivation and provides protocols for catalyst regeneration and prevention.
Understanding Deactivation Mechanisms
A clear understanding of how a catalyst deactivates is crucial for developing a robust process. The primary mechanisms are:
-
Poisoning: Strong chemisorption of impurities on active sites.[3]
-
Fouling/Coking: Physical blockage of active sites and pores by deposits.[4]
-
Thermal Degradation/Sintering: Loss of active surface area due to high temperatures.[6]
-
Leaching: Dissolution of the active phase into the reaction medium.[8]
Caption: Key mechanisms of catalyst deactivation.
Catalyst Regeneration Protocol (for Heterogeneous Catalysts)
Regeneration can be a cost-effective way to restore catalyst activity, particularly when deactivation is due to coking.
Note: The optimal regeneration conditions depend on the specific catalyst and should be developed carefully.
-
Solvent Wash: Wash the catalyst with a suitable solvent to remove any physisorbed species.
-
Drying: Dry the catalyst in an oven under vacuum or in a stream of inert gas (e.g., nitrogen) at a moderate temperature (e.g., 100-120 °C) to remove residual solvent.
-
Calcination (for coking):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas to a temperature sufficient to volatilize lighter organic residues (e.g., 300-400 °C).[9]
-
Introduce a controlled amount of oxygen (typically diluted in nitrogen, e.g., 1-5% O2) to burn off the carbonaceous deposits. This is an exothermic process and must be carefully controlled to avoid overheating and sintering.[9]
-
Hold at the target temperature until the coke is removed (monitoring the off-gas for CO2 can be helpful).
-
-
Reduction (if applicable): If the active phase was oxidized during calcination (e.g., PdO), a reduction step under a hydrogen flow is necessary to restore the active metallic state.[8]
Caption: General workflow for catalyst regeneration.
Section 4: Data & Protocols
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Key Diagnostic Technique(s) | Primary Solution(s) |
| Low/No Conversion | Poisoning | Reagent purity analysis, control reaction | Purify reagents, use scavengers |
| Sintering | TEM | Lower reaction temperature, change catalyst | |
| Leaching | ICP analysis of filtrate | Change solvent, improve catalyst support | |
| Poor Selectivity | Fouling/Coking | Visual inspection, TGA of used catalyst | Optimize conditions, regenerate catalyst |
| Change in active sites | XPS, XRD | Ensure inert atmosphere, control conditions |
Protocol 1: Standard Catalyst Activity Test
This protocol provides a baseline for comparing the activity of fresh, used, and regenerated catalysts.
-
Reactor Setup: Use a clean, dry reaction vessel equipped with a stirrer, temperature control, and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Use high-purity this compound and other reactants. Use a consistent solvent batch for all tests.
-
Reaction Conditions:
-
Charge the reactor with the solvent and catalyst (e.g., 1 mol% catalyst loading).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Add the this compound and other reactants to start the reaction.
-
-
Monitoring: Take samples at regular intervals (e.g., every 15 minutes) and analyze them by a suitable method (e.g., GC, HPLC, or NMR) to determine the conversion of the starting material.
-
Data Analysis: Plot the conversion versus time. The initial reaction rate can be used as a measure of catalyst activity.
Protocol 2: Purification of this compound
If impurities are suspected, the following purification procedure can be employed:
-
Distillation: Perform vacuum distillation to separate the product from less volatile impurities. The boiling point of this compound is approximately 120-121 °C at 18 mmHg.[10]
-
Recrystallization: If the material is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be effective.
-
Storage: Store the purified material under an inert atmosphere and away from light and heat to prevent degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Insights into Palladium Deactivation during Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 10. cis-1,4-二乙酰氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Scaling Up Reactions Involving 1,4-Diacetoxy-2-butyne
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-diacetoxy-2-butyne. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to facilitate the successful scale-up of your chemical reactions. The information herein is curated from extensive hands-on experience and authoritative chemical literature to ensure scientific integrity and practical applicability.
Introduction: The-Scale Up Challenge
This compound is a valuable bifunctional building block, serving as a stable precursor to the highly reactive 1,4-dihydroxy-2-butyne (2-butyne-1,4-diol). The acetate protecting groups enhance its stability and shelf-life, making it an attractive starting material. However, scaling up reactions involving its deprotection and subsequent functionalization presents unique challenges. These include ensuring complete and controlled deprotection, managing the thermal stability of the resulting diol, preventing unwanted side reactions, and ensuring safe handling of all materials. This guide is designed to navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the scale-up process, providing root cause analysis and actionable solutions.
Issue 1: Incomplete Deprotection of Acetate Groups
Symptom: You observe the presence of mono-acetylated intermediates or unreacted starting material in your reaction mixture after the deprotection step.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Insufficient Catalyst/Reagent | On a larger scale, mass transfer limitations can become more pronounced. Ensure stoichiometric calculations are accurate for the scaled-up batch and consider a slight excess of the deprotecting agent (e.g., base or acid) to drive the reaction to completion. For catalytic deprotections, ensure catalyst loading is appropriately scaled. |
| Poor Mixing/Heterogeneity | In larger reaction vessels, inadequate agitation can lead to localized concentration gradients. Increase the stirring rate and ensure the impeller design is suitable for the vessel geometry to maintain a homogeneous mixture. |
| Suboptimal Reaction Temperature | The thermal mass of a larger reaction volume can lead to slower heating or difficulty in maintaining a consistent temperature. Monitor the internal reaction temperature closely and adjust the heating mantle or bath accordingly. A temperature gradient within the reactor can lead to incomplete reaction in cooler zones. |
| Incorrect Solvent Choice or Volume | Ensure the solvent fully dissolves the reactants at the reaction temperature. Insufficient solvent can lead to precipitation and incomplete reaction. The solvent-to-reagent ratio may need to be adjusted during scale-up to maintain solubility. |
Expert Insight: The hydrolysis of the acetate groups is a classic equilibrium-driven process. On a larger scale, the efficient removal of the acetic acid byproduct (in the case of basic hydrolysis) or water (in the case of acidic hydrolysis) can be more challenging. Consider using a Dean-Stark trap for azeotropic removal of water if applicable to your specific conditions.
Issue 2: Formation of Undesired Byproducts
Symptom: Your product is contaminated with impurities, leading to low yield and difficult purification.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution(s) |
| Thermal Decomposition | 2-Butyne-1,4-diol, the deprotected product, can be thermally sensitive, especially in the presence of acids or bases.[1][2] Avoid excessive heating and prolonged reaction times. Consider conducting the reaction at the lowest effective temperature. |
| Side Reactions of the Alkyne | The triple bond can be susceptible to addition reactions, especially under harsh conditions. Ensure the reaction environment is inert and free of contaminants that could react with the alkyne functionality. |
| Oligomerization/Polymerization | The bifunctional nature of 1,4-dihydroxy-2-butyne can lead to self-condensation or polymerization, particularly at elevated temperatures or in the presence of certain catalysts.[2] Maintain strict temperature control and consider adding the deprotected diol to the subsequent reaction in a controlled manner. |
Workflow for Minimizing Byproducts:
Caption: A workflow for systematic byproduct minimization.
Frequently Asked Questions (FAQs)
Q1: What are the recommended conditions for the deprotection of this compound?
A1: The choice of deprotection method depends on the sensitivity of other functional groups in your molecule.
-
Base-catalyzed hydrolysis: A common method involves using a base like sodium hydroxide or potassium carbonate in a protic solvent such as methanol or ethanol. This is generally a mild and efficient method.
-
Acid-catalyzed hydrolysis: Acids such as sulfuric acid or hydrochloric acid in an aqueous solvent can also be used. This method may be preferable if your molecule contains base-labile groups. Zirconium(IV) chloride has also been reported as an efficient catalyst for diacetate deprotection.[3]
Q2: What are the key safety precautions when working with this compound and its deprotected product?
A2:
-
This compound: This compound is a skin irritant.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Handle in a well-ventilated fume hood.
-
2-Butyne-1,4-diol: The deprotected product is classified as toxic if swallowed or inhaled and can cause severe skin burns and eye damage.[1][7] It is crucial to handle this compound with extreme care in a fume hood and to wear appropriate PPE. Ensure an eyewash station and safety shower are readily accessible.[5]
Q3: How can I effectively purify the resulting 1,4-dihydroxy-2-butyne on a large scale?
A3: Purification of 1,4-dihydroxy-2-butyne (2-butyne-1,4-diol) can be challenging due to its high boiling point and potential for decomposition.
-
Distillation: Vacuum distillation is a common method, but care must be taken to avoid high temperatures.
-
Crystallization: Melt crystallization or crystallization from a suitable solvent can be an effective purification technique.[8][9] Tetrahydrofuran has been used as a solvent for the crystallization of 1,4-butanediol, a related compound.[9]
-
Chromatography: While effective on a small scale, column chromatography can be less practical for large-scale purification.
Q4: My subsequent reaction requires anhydrous conditions. How can I ensure the deprotected diol is dry?
A4: After aqueous workup to remove salts and byproducts, the organic layer containing the diol should be dried over an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate. For stringent anhydrous requirements, azeotropic distillation with a solvent like toluene can be employed to remove residual water.
Experimental Protocols
Protocol 1: Scale-Up of Base-Catalyzed Deprotection of this compound
This protocol describes a general procedure for the hydrolysis of this compound to 2-butyne-1,4-diol.
Materials:
-
This compound (1.0 eq)
-
Methanol
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve this compound in methanol (approximately 5-10 mL per gram of starting material).
-
Reagent Addition: Add potassium carbonate to the stirred solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-butyne-1,4-diol.
-
The crude product can be further purified by vacuum distillation or recrystallization.
-
Deprotection and Workup Workflow:
Caption: A step-by-step workflow for the deprotection of this compound.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. atamankimya.com [atamankimya.com]
- 3. Acetonides [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.no [fishersci.no]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-Butyne-1,4-diol or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US4294998A - Preparation of high purity 1,4-butanediol - Google Patents [patents.google.com]
Handling and safety precautions for 1,4-Diacetoxy-2-butyne
Technical Support Center: 1,4-Diacetoxy-2-butyne
Welcome to the technical support guide for this compound (CAS RN: 1573-17-7). This document is designed for chemistry professionals engaged in research and development. Its purpose is to provide expert guidance on safe handling, storage, and in-experiment use, as well as to offer troubleshooting solutions for common challenges. The information herein is synthesized from authoritative safety data and practical laboratory experience to ensure both safety and experimental success.
Section 1: Compound Profile & Key Properties
This compound, also known as 2-Butyne-1,4-diol Diacetate, is a versatile bifunctional building block in organic synthesis. The central alkyne offers a rigid scaffold and a site for various transformations (e.g., coupling reactions, reductions), while the terminal acetate groups serve as protected alcohols. Understanding its physical and chemical properties is the foundation of its safe and effective use.
| Property | Value | Source(s) |
| CAS Number | 1573-17-7 | [1] |
| Molecular Formula | C₈H₁₀O₄ | [2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Appearance | White or colorless to brown powder, lump, or clear liquid | [1][3] |
| Melting Point | 23.0 to 26.0 °C (73.4 to 78.8 °F) | [1][3] |
| Boiling Point | Decomposes at >160 °C (data for parent diol) | [4] |
| Incompatibilities | Strong oxidizing agents, strong bases | [5] |
| Primary Hazards | Skin Irritation (data for butene analog), potential instability on heating | [4][6][7] |
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Q: What is the mandatory PPE for handling this compound?
A: Standard laboratory PPE is required, with an emphasis on skin and eye protection.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[8] Standard safety glasses are insufficient due to the risk of splashes.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[5][6]
-
Body Protection: A standard laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron.[8]
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[9] A respirator is typically not needed if engineering controls are used properly.[5]
Q: Why is a chemical fume hood mandatory for this reagent?
A: There are two primary reasons. First, while the compound has low volatility, many reactions involving it are heated, which can generate vapors or aerosols. The parent compound, 2-butyne-1,4-diol, is known to cause respiratory irritation upon inhalation.[10] Second, the parent diol can decompose explosively when heated, and while the diacetate is more stable, this potential hazard warrants the use of a protective barrier like a fume hood sash.[4]
Section 3: Handling, Storage & Stability FAQs
Q: I've just received a bottle of this compound. How should I store it?
A: Proper storage is critical for maintaining the reagent's purity and ensuring safety.
-
Container: Keep the container tightly closed to prevent moisture ingress, which could lead to slow hydrolysis of the ester groups.[8][11]
-
Location: Store in a cool, dark, and well-ventilated place.[11][12] A dedicated, ventilated cabinet for reagents is ideal.
-
Temperature: Store at ambient or refrigerated temperatures as indicated on the product label.[6][12] Since its melting point is near room temperature (23-26 °C), it may exist as a liquid or a solid.[1][3]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[5]
Q: My this compound has turned brown. Is it still usable?
A: A color change to yellow or brown may indicate some level of decomposition or the presence of impurities. While it might still be suitable for some applications, its purity is questionable. It is highly recommended to assess the purity by a method like ¹H NMR or GC before use. If the integrity is critical for your experiment (e.g., in catalysis or multi-step synthesis), using a fresh, clean lot is the safest approach.
Q: Can I use a base like triethylamine (TEA) or potassium carbonate in my reaction with this compound?
A: Caution is advised. This compound is an ester and is susceptible to base-catalyzed hydrolysis. The presence of a strong base, especially with nucleophilic impurities like water, can cleave the acetate groups, forming 2-butyne-1,4-diol and acetate salts. This will consume your starting material and introduce unwanted byproducts. If a base is required, use a non-nucleophilic, sterically hindered base and ensure anhydrous conditions.
Section 4: In-Experiment Troubleshooting
Q: My palladium-catalyzed cross-coupling reaction using this compound is not proceeding to completion. What are the likely causes?
A: Failure in such reactions often traces back to a few key areas. The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for a failed coupling reaction.
Q: I am attempting to reduce the alkyne to a cis-alkene using a Lindlar catalyst, but the reaction is messy. Why?
A: This is a common issue. While Lindlar hydrogenation is designed for this transformation, several factors can lead to a complex product mixture:
-
Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst, leading to incomplete reaction.
-
Over-reduction: If the reaction is not monitored carefully, the product cis-1,4-diacetoxy-2-butene can be further reduced to the alkane, 1,4-diacetoxybutane. Monitor the reaction progress closely by TLC or GC and stop it as soon as the starting material is consumed.
-
Catalyst Activity: An overly active or improperly prepared Lindlar catalyst can also lead to over-reduction.
Example Protocol: Base-Catalyzed Deprotection to 2-Butyne-1,4-diol
This protocol describes the hydrolysis of the acetate groups, a common subsequent step in a synthesis.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, approx. 0.1 eq). Causality Note: Using a catalytic amount of a mild base at low temperature minimizes potential side reactions of the sensitive alkyne-diol product.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The product, 2-butyne-1,4-diol, is significantly more polar than the starting material.
-
Quenching: Once the starting material is consumed, neutralize the reaction by adding a weak acid, such as solid ammonium chloride (NH₄Cl), until the pH is neutral.
-
Workup: Remove the methanol under reduced pressure. The resulting residue can then be purified, typically by silica gel chromatography, to isolate the 2-butyne-1,4-diol.
Section 5: Emergency Procedures & Waste Disposal
Q: What should I do in case of accidental skin or eye contact?
A: Immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[6] If skin irritation develops or persists, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[11] Seek immediate medical attention.[5]
Q: How do I handle a small spill of the material in the lab?
A: For a small spill inside a fume hood:
-
Alert: Inform others in the immediate area.
-
Contain: Absorb the spill with an inert, non-combustible material like dry sand, earth, or vermiculite.[9][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[8]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[11]
Q: What is the correct procedure for disposing of waste containing this compound?
A: Waste containing this chemical must be treated as hazardous waste.
-
Labeling: Collect all waste (unused product, contaminated materials) in a clearly labeled, sealed container.
-
Regulations: Disposal must be carried out in strict accordance with all federal, state, and local environmental regulations.[6][11] Do not pour it down the drain or mix it with other non-hazardous waste.[11] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on waste pickup and disposal.
References
- 1. This compound | 1573-17-7 | TCI AMERICA [tcichemicals.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 1573-17-7 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 2-Butyne-1,4-diol | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.no [fishersci.no]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cis-1,4-Diacetoxy-2-butene 95 25260-60-0 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Toxicity and adverse reactions of 2-Butyne-1,4-diol_Chemicalbook [chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Validation & Comparative
Comparing reactivity of 1,4-Diacetoxy-2-butyne with similar alkynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the success of a synthetic campaign. Among the versatile C4 building blocks, 1,4-diacetoxy-2-butyne stands out due to the unique electronic properties conferred by its acetylated propargyl functionalities. This guide provides an in-depth comparison of its reactivity against structurally similar alkynes, supported by mechanistic insights and experimental data, to inform its strategic application in complex molecule synthesis.
Introduction: The Unique Profile of this compound
This compound is a symmetrical, internal alkyne functionalized with electron-withdrawing acetate groups at the propargylic positions.[1] This structural feature is the primary determinant of its chemical behavior, differentiating it significantly from its parent diol (but-2-yne-1,4-diol) and simple alkyl-substituted alkynes. The key distinctions arise from two main factors:
-
Inductive Effect: The electronegative oxygen atoms of the acetate groups pull electron density away from the alkyne core, rendering the π-system electron-deficient.
-
Leaving Group Potential: The acetate groups are competent leaving groups, especially under basic or transition-metal-catalyzed conditions, opening up reaction pathways not accessible to non-functionalized alkynes.[2][3]
This guide will explore how these characteristics govern the alkyne's participation in nucleophilic additions, cycloadditions, and metal-catalyzed transformations.
Comparative Reactivity Analysis
The reactivity of an alkyne is fundamentally tied to the electron density of its triple bond. Electron-donating groups (like alkyls) increase electron density, favoring electrophilic attack, while electron-withdrawing groups decrease it, making the alkyne susceptible to nucleophilic attack.
Classical electrophilic additions (e.g., addition of HBr or Br₂) to alkynes typically proceed through a vinyl cation intermediate.[4][5] Alkynes are generally less reactive than alkenes in these reactions because the resulting vinyl carbocation is less stable than a corresponding alkyl carbocation.[5][6]
For this compound, the strong inductive electron withdrawal by the two acetate groups significantly deactivates the alkyne towards electrophilic attack. Compared to a simple internal alkyne like 2-butyne, the rate of electrophilic addition is substantially lower.
Comparison Summary:
-
2-Butyne (Electron-Rich): Readily undergoes electrophilic addition.
-
This compound (Electron-Poor): Highly deactivated towards electrophilic addition. The reaction is slow and often requires harsh conditions or specific catalysts.[5][7]
The electron-deficient nature of this compound makes it an excellent substrate for nucleophilic attack. This is a key point of divergence from simple alkynes. Furthermore, the acetate groups can act as leaving groups, leading to substitution products. This dual reactivity is highly valuable in the synthesis of complex heterocycles.[8][9]
-
Compared to But-2-yne-1,4-diol: The parent diol features hydroxyl groups, which are poor leaving groups unless protonated.[10] The acetate group is a significantly better leaving group, allowing for nucleophilic substitution reactions under milder, often basic or neutral, conditions. This makes this compound a more versatile precursor for introducing nucleophiles at the C1 and C4 positions.
-
Mechanism of Action: Nucleophiles can attack the alkyne in a conjugate fashion (a 1,4-addition type mechanism for α,β-unsaturated systems) or directly displace the acetate groups via an SN2' mechanism. This reactivity is fundamental to its use in synthesizing furans, pyrroles, and other heterocycles.[9][11]
Cycloaddition reactions are powerful tools for ring formation.[12][13] The electronic nature of the alkyne plays a crucial role in determining its suitability as a reaction partner.
-
[2+2+1] Cycloaddition (Pauson-Khand Reaction): This reaction combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[14][15] The reaction generally works well with a range of alkynes. For functionalized internal alkynes, electronic effects can influence regioselectivity.[16] While terminal alkynes are often more reactive, this compound can participate, with its electron-withdrawing groups potentially influencing the rate and selectivity of the cycloaddition.[17]
-
[4+2] Cycloaddition (Diels-Alder Reaction): In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[18] The electron-deficient nature of this compound makes it a suitable dienophile for reactions with electron-rich dienes, a role that simple, electron-rich alkynes like 2-butyne cannot fulfill effectively.
Transition metal-catalyzed reactions are cornerstones of modern synthesis.
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[19][20] As an internal alkyne, this compound is not a direct substrate for the standard Sonogashira reaction, which requires a C-H bond for the copper-catalyzed cycle to operate.[21][22] This sharply contrasts with terminal alkynes like 1-butyne, whose primary utility is often in such coupling reactions.[23] However, derivatives of this compound could potentially be used in other coupling schemes.
Data Summary: Reactivity Comparison
| Alkyne Substrate | Structure | Key Feature | Favored Reaction Types | Disfavored Reaction Types |
| This compound | CH₃COOCH₂C≡CCH₂OCOCH₃ | Electron-poor, good leaving groups | Nucleophilic Addition/Substitution, [4+2] Cycloadditions (as dienophile) | Electrophilic Addition, Sonogashira Coupling |
| But-2-yne-1,4-diol | HOCH₂C≡CCH₂OH | Protic, poor leaving groups[24] | Hydrogenation,[25] Etherification | Nucleophilic Substitution (requires activation) |
| 2-Butyne | CH₃C≡CCH₃ | Electron-rich, sterically accessible | Electrophilic Addition, Pauson-Khand Reaction | Nucleophilic Addition |
| 1-Butyne | HC≡CCH₂CH₃ | Terminal alkyne, acidic proton[23] | Sonogashira Coupling, Deprotonation-Alkylation | N/A |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of a Furan Derivative via Nucleophilic Addition-Cyclization
This protocol exemplifies the use of this compound as an electrophile in a classic synthesis of a 1,4-dicarbonyl compound, which is a direct precursor to substituted furans via Paal-Knorr synthesis.[11]
Objective: To demonstrate the susceptibility of this compound to nucleophilic attack followed by intramolecular cyclization.
Reaction: Feist-Benary Furan Synthesis (Conceptual Adaptation)
-
Reaction Setup: To a solution of ethyl acetoacetate (1.1 eq) in ethanol in a round-bottom flask, add sodium ethoxide (1.1 eq) at 0 °C. Stir for 15 minutes to form the enolate.
-
Addition of Alkyne: Add a solution of this compound (1.0 eq) in ethanol dropwise to the enolate solution at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction involves the nucleophilic attack of the enolate, displacing one of the acetate groups.
-
Workup & Cyclization: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic phase with ethyl acetate. The crude intermediate can then be treated with a catalytic amount of acid (e.g., H₂SO₄) and heated to induce cyclization to the furan product.
-
Validation: Monitor reaction progress by TLC. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the furan structure.
Causality: The choice of a soft nucleophile (enolate) and a substrate with good leaving groups (acetates) facilitates the initial C-C bond formation. The subsequent acid-catalyzed dehydration and cyclization is a thermodynamically favorable process leading to the stable aromatic furan ring.
Protocol 2: Comparative Pauson-Khand Reaction
Objective: To compare the relative reactivity of this compound with 2-butyne in a [2+2+1] cycloaddition.
-
Catalyst Preparation: In a glovebox, prepare two separate Schlenk flasks. To each, add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq).
-
Substrate Addition: To Flask A, add this compound (1.0 eq) in degassed toluene. To Flask B, add 2-butyne (1.0 eq) in degassed toluene. Stir both at room temperature for 2 hours to allow for the formation of the alkyne-cobalt complex.
-
Alkene Addition: Add norbornene (1.2 eq) to each flask.
-
Reaction Conditions: Heat both flasks to 80 °C under a CO atmosphere (balloon).
-
Monitoring & Analysis: Monitor the reactions by TLC or GC-MS. Compare the rate of consumption of the starting alkyne and the formation of the respective cyclopentenone product.
-
Workup: Upon completion, cool the reactions, oxidize the cobalt with mild oxidant (e.g., N-methylmorpholine N-oxide), and purify the products by column chromatography.
Expected Outcome: While both alkynes should yield the corresponding cyclopentenone, differences in reaction rate may be observed due to the electronic and steric differences between the substrates.[14][16] The electron-withdrawing nature of the acetoxy groups might influence the stability of key intermediates in the catalytic cycle.
Visualizing Reaction Pathways
Diagram 1: Reactivity Profile of this compound
Caption: Reactivity pathways of this compound.
Diagram 2: Experimental Workflow for Comparative Reactivity Study
Caption: Workflow for comparing alkyne reaction kinetics.
Conclusion
This compound is not merely a protected version of but-2-yne-1,4-diol; its acetate groups fundamentally alter its electronic character and introduce new reactive handles. Its electron-deficient alkyne core makes it a prime substrate for nucleophilic attack and an excellent dienophile in cycloaddition reactions. Conversely, it is a poor substrate for traditional electrophilic additions and requires a terminal C-H bond for Sonogashira-type couplings. Understanding these distinct reactivity patterns allows researchers to strategically employ this versatile building block for the efficient construction of complex molecular architectures, particularly in the synthesis of functionalized heterocyclic systems.
References
- 1. 2-Butyne-1,4-diol, diacetate [webbook.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Leaving group - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. brainkart.com [brainkart.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloaddition - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 15. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 16. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) | MDPI [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. jk-sci.com [jk-sci.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. quora.com [quora.com]
- 24. 1,4-Butynediol - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1,4-Diacetoxy-2-butyne in Modern Synthetic Routes
For the discerning researcher and drug development professional, the selection of a chemical building block is a critical decision that balances reactivity, stability, and cost. 1,4-Diacetoxy-2-butyne emerges as a highly versatile and stable C4 synthon, offering a compelling alternative to more volatile or less functionalized precursors.[1][2] As the diacetate derivative of 2-butyne-1,4-diol, it serves as a robust and easily handleable solid, masking the reactivity of both the alkyne and the terminal hydroxyl groups until strategically unveiled within a synthetic sequence.[3][4]
This guide provides an in-depth technical comparison of this compound's performance in two pivotal synthetic applications: the construction of substituted pyrroles via a modified Paal-Knorr synthesis and the palladium-catalyzed formation of seven-membered nitrogen heterocycles. We will dissect the mechanistic underpinnings of these routes, present objective comparisons with established alternatives, and provide detailed experimental protocols to illustrate their practical application.
Synthetic Route 1: One-Pot Synthesis of Substituted Pyrroles
The Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to furnish pyrroles, furans, or thiophenes.[5][6] The primary limitation of this method often lies in the accessibility and stability of the requisite 1,4-dicarbonyl precursors.[7] Here, this compound provides an elegant solution, serving as a stable precursor that can be converted in situ to the necessary 1,4-diketone intermediate.
Mechanistic Rationale & Causality
The synthetic utility of this compound in this context hinges on the controlled hydration of the internal alkyne. This transformation is typically achieved using mercury salts, although greener alternatives are emerging. The hydration follows Markovnikov's rule, but due to the molecule's symmetry, it reliably produces the desired 2,5-hexanedione derivative. The subsequent reaction with an amine proceeds via the classic Paal-Knorr mechanism: formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[8]
The key advantage of this approach is the ability to perform a one-pot, tandem reaction. The alkyne hydration and Paal-Knorr cyclization can occur in a single reaction vessel, avoiding the isolation of the often-unstable diketone intermediate. This streamlines the workflow, reduces handling losses, and can improve overall yield.
Performance Comparison: this compound vs. Hexane-2,5-dione
The direct use of a 1,4-diketone like hexane-2,5-dione is the most traditional Paal-Knorr approach. This comparative table highlights the trade-offs between the two methods.
| Parameter | Route A: this compound | Route B: Hexane-2,5-dione (Alternative) |
| Starting Material | Stable, solid, less volatile | Liquid, can be unstable on storage |
| Reaction Type | One-pot tandem reaction | Single-step condensation |
| Catalyst/Reagent | Requires hydration catalyst (e.g., HgSO₄) | Typically requires acid or heat |
| Overall Yield | Generally Good (70-85%) | Variable, can be high (>90%) but sensitive to diketone purity |
| Workflow | Streamlined, avoids intermediate isolation | Requires pre-existing or synthesized diketone |
| Safety/Environment | Use of mercury salts is a significant drawback | Avoids heavy metal catalysts |
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylpyrrole
This protocol is a self-validating system designed for reproducibility.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (8.51 g, 50 mmol) and a solution of 10% sulfuric acid (50 mL).
-
Hydration: Add mercury(II) sulfate (0.5 g, 1.7 mmol) to the mixture. Heat the reaction to 60 °C and stir vigorously for 3 hours to facilitate the hydration of the alkyne. The solution may become cloudy as the diketone forms.
-
Paal-Knorr Condensation: Cool the mixture to room temperature. Carefully add benzylamine (5.89 g, 55 mmol) dropwise. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, heat the mixture to reflux (approx. 100-105 °C) for 2 hours. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction to room temperature and transfer to a separatory funnel. Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 1-benzyl-2,5-dimethylpyrrole as a pale yellow oil.
Synthetic Route 2: Palladium-Catalyzed Synthesis of Diazepanes
The construction of medium-sized rings, such as seven-membered diazepanes, is a significant challenge in organic synthesis. These scaffolds are prevalent in medicinally active compounds.[9][10] Palladium-catalyzed allylic substitution reactions provide a powerful method for C-N bond formation. While this compound is the ultimate precursor, its derivative, cis-1,4-diacetoxy-2-butene, is a direct and highly effective substrate for these transformations.[11] The butene is readily prepared by the selective hydrogenation of the butyne.[12][13]
Mechanistic Rationale & Causality
This synthesis relies on the generation of a reactive π-allylpalladium(II) complex. The choice of a palladium(0) source, such as Pd₂(dba)₃, is critical for initiating the catalytic cycle.
-
Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of cis-1,4-diacetoxy-2-butene and inserts into one of the carbon-oxygen bonds, displacing an acetate leaving group to form a cationic π-allylpalladium(II) intermediate.
-
Nucleophilic Attack: A primary diamine, such as N,N'-dibenzyl-1,2-ethanediamine, acts as the nucleophile. One nitrogen atom attacks the π-allyl complex, forming a new C-N bond.
-
Cyclization: The second nitrogen atom of the diamine then performs an intramolecular nucleophilic attack on the other end of the reactive allyl system, closing the seven-membered ring.
-
Reductive Elimination/Proton Transfer: Subsequent steps lead to the formation of the final product and regeneration of the Pd(0) catalyst, allowing the cycle to continue.
The use of a bidentate phosphine ligand (e.g., dppp) is often crucial to modulate the reactivity and stability of the palladium catalyst, preventing side reactions and improving yields.[14]
Performance Comparison: Pd-Catalyzed Cyclization vs. Sequential Alkylation
A conventional alternative involves a two-step process: double alkylation of a diamine with an activated C4 dielectrophile like 1,4-dichloro-2-butene, followed by a base-mediated cyclization.
| Parameter | Route A: Pd-Catalyzed Cyclization | Route B: Sequential Alkylation (Alternative) |
| Atom Economy | High; catalytic process | Lower; stoichiometric use of base and generation of salt waste |
| Reaction Steps | One-pot cyclization | Two distinct steps (alkylation, then cyclization) |
| Conditions | Mild (40-80 °C), low catalyst loading | Often requires stronger bases and higher temperatures |
| Selectivity | High selectivity for the desired ring size | Prone to polymerization and intermolecular side reactions |
| Substrate Scope | Tolerates a wide range of functional groups | Limited by the reactivity of the diamine and potential side reactions |
| Cost | Requires expensive palladium catalyst and ligands | Uses cheaper, commodity reagents |
Experimental Protocol: Synthesis of a Substituted Diazepane
This protocol describes a reliable palladium-catalyzed cyclization.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol) and 1,3-bis(diphenylphosphino)propane (dppp, 165 mg, 0.4 mmol) to a flame-dried Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox. Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF, 40 mL). Stir the mixture at room temperature for 20 minutes until a homogeneous solution is formed.
-
Reagent Addition: Add cis-1,4-diacetoxy-2-butene (1.72 g, 10 mmol) followed by N,N'-dibenzyl-1,2-ethanediamine (2.40 g, 10 mmol).
-
Cyclization: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction by LC-MS or TLC.
-
Workup: After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-dibenzyl-2,3,6,7-tetrahydro-1H-1,4-diazepine.
Conclusion and Outlook
This compound and its direct derivative, cis-1,4-diacetoxy-2-butene, are powerful and versatile building blocks in modern organic synthesis.[15] Their efficacy is demonstrated through streamlined, high-yield routes to valuable heterocyclic structures.
-
In pyrrole synthesis , this compound acts as a stable precursor to a 1,4-diketone, enabling a one-pot tandem reaction that circumvents the challenges of handling the intermediate dicarbonyl compound.
-
In diazepane synthesis , its butene derivative engages in efficient palladium-catalyzed cyclizations, offering a mild and selective alternative to harsher, multi-step classical methods.
While the cost of reagents like palladium catalysts or the environmental concerns associated with mercury-based hydration must be considered, the strategic advantages—including improved yields, milder conditions, and simplified workflows—often justify their use, particularly in the complex settings of pharmaceutical and fine chemical development. Future research will likely focus on developing greener catalytic systems to further enhance the utility of this exceptional C4 building block.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound [stenutz.eu]
- 3. echemi.com [echemi.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing [organic-chemistry.org]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. cis-1,4-Diacetoxy-2-butene 95 25260-60-0 [sigmaaldrich.com]
- 12. CN1966480A - 2-butylene-1,4-diol synthesis method - Google Patents [patents.google.com]
- 13. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 14. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis | MDPI [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Validation of Analytical Methods for 1,4-Diacetoxy-2-butyne
For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of chemical intermediates is a cornerstone of robust process development and quality control. 1,4-Diacetoxy-2-butyne, a key building block in various organic syntheses, is no exception. Ensuring the purity and concentration of this compound requires analytical methods that are not only accurate and precise but also thoroughly validated to be fit for their intended purpose.
This guide provides an in-depth comparison of common analytical techniques for the analysis of this compound, grounded in the principles of method validation established by the International Council for Harmonisation (ICH)[1][2][3][4][5], the U.S. Food and Drug Administration (FDA)[1][6][7], and the United States Pharmacopeia (USP)[8][9][10][11]. We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering not just procedural steps, but the scientific rationale behind them.
The experimental data presented herein is illustrative, designed to model the expected performance of well-validated methods and to provide a framework for in-lab application.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application[9][12]. This process is not a mere checkbox exercise; it is a continuous lifecycle approach that ensures data integrity from development through to routine use[10][13]. For a compound like this compound, which may be a critical intermediate in a pharmaceutical manufacturing process, a validated method is essential for:
-
Ensuring Product Quality: Accurately quantifying the purity of the intermediate and identifying any impurities.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA.[1][6][7]
-
Process Understanding and Control: Providing reliable data to optimize reaction conditions and ensure process consistency.
-
Method Robustness: Guaranteeing that minor, everyday variations in method parameters do not significantly impact the accuracy of the results.[2][3][6]
The core validation parameters, as stipulated by ICH Q2(R2) guidelines, that we will assess for each method are: Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[1][2][3][4]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying non-volatile and thermally sensitive compounds, making it an excellent candidate for analyzing this compound.
Causality of Experimental Choices
-
Stationary Phase: A C18 reversed-phase column is chosen as the first-line approach due to its versatility and effectiveness in retaining moderately polar organic molecules like esters.[4] The hydrophobicity of the C18 chains provides a strong retention mechanism for the analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected for its simplicity and robustness. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. The ratio is optimized to achieve a reasonable retention time (typically between 2 and 10 minutes) and good resolution from potential impurities.
-
Detection: Ultraviolet (UV) detection is employed. While this compound lacks a strong chromophore, the ester carbonyl groups and the alkyne bond allow for weak UV absorbance at lower wavelengths (e.g., 210 nm). This choice necessitates a mobile phase with a low UV cutoff.
Experimental Protocol: HPLC Method Validation
-
System Preparation:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Spiked Placebo Solution (for Accuracy): If a product matrix (placebo) is involved, prepare it and spike with known concentrations of the standard stock solution at three levels (e.g., 80%, 100%, 120% of the target concentration).
-
-
Validation Experiments:
-
Specificity: Inject a blank (mobile phase), a placebo solution, and a standard solution to demonstrate that no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject each calibration standard in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Analyze the three levels of spiked placebo solutions in triplicate. Calculate the percent recovery for each sample.
-
Precision (Repeatability): Inject six replicates of a standard solution at 100% of the target concentration (e.g., 0.5 mg/mL).
-
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Illustrative Validation Data: HPLC
| Validation Parameter | Acceptance Criteria | Illustrative Result | Pass/Fail |
| Specificity | No interference at analyte Rt | No interfering peaks observed | Pass |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 | Pass |
| Range | 80-120% of target concentration | 0.05 - 1.0 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.20% | Pass |
| LOD | Report Value | 0.01 mg/mL | N/A |
| LOQ | Report Value | 0.03 mg/mL | N/A |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique suitable for volatile and thermally stable compounds. Given that this compound has a moderate boiling point, GC analysis is a viable and powerful alternative to HPLC.
Causality of Experimental Choices
-
Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is chosen. This phase provides excellent separation for a wide range of semi-volatile organic compounds based primarily on their boiling points.
-
Carrier Gas: Helium is the standard carrier gas, providing good efficiency and safety.
-
Temperature Program: A temperature ramp is employed to ensure that the analyte elutes as a sharp peak and to separate it from any potential impurities with different boiling points. The program starts at a low temperature to focus the analytes at the head of the column and then ramps up to elute the this compound in a reasonable time.
-
Detection: Mass spectrometry is used for detection. Electron Ionization (EI) provides characteristic fragmentation patterns that serve as a highly specific fingerprint for the compound, ensuring positive identification (Specificity). For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.
Experimental Protocol: GC-MS Method Validation
-
System Preparation:
-
Instrument: GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program: Initial 80 °C, hold for 1 min, ramp at 15 °C/min to 220 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for specificity; SIM for quantification (monitoring characteristic ions, e.g., m/z 43, 110, 170).
-
-
Solutions Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of a suitable volatile solvent like Ethyl Acetate.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Validation Experiments:
-
Specificity: Inject a solvent blank and analyze the total ion chromatogram (TIC) to ensure no interfering peaks. Confirm the identity of the analyte peak by comparing its mass spectrum to a reference spectrum.
-
Linearity: Inject each calibration standard in triplicate. Plot the mean peak area (from SIM mode) against the concentration and perform a linear regression analysis.
-
Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known matrix or using an independent standard. Analyze in triplicate and calculate the percent recovery.
-
Precision (Repeatability): Inject six replicates of a standard solution at 100% of the target concentration (e.g., 25 µg/mL).
-
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst.
-
LOD & LOQ: Determine by injecting successively more dilute solutions and measuring the signal-to-noise ratio (S/N).
-
Illustrative Validation Data: GC-MS
| Validation Parameter | Acceptance Criteria | Illustrative Result | Pass/Fail |
| Specificity | Correct mass spectrum, no interferences | Mass spectrum matches reference; no co-eluting peaks | Pass |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of target concentration | 1 - 50 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% | Pass |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | 0.65% | Pass |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | 1.15% | Pass |
| LOD | Report Value | 0.1 µg/mL | N/A |
| LOQ | Report Value | 0.3 µg/mL | N/A |
Visualizing the Validation Workflow
To better understand the logical flow of the validation process for each technique, the following diagrams are provided.
Caption: General workflow for analytical method validation.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. mastelf.com [mastelf.com]
- 4. rroij.com [rroij.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Butyne-1,4-diol - analysis - Analytice [analytice.com]
- 7. echemi.com [echemi.com]
- 8. pharmtech.com [pharmtech.com]
- 9. ijrpc.com [ijrpc.com]
- 10. epa.gov [epa.gov]
- 11. [Determination of butane in respiratory gases by means of GC/MS and GC/MS-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atamankimya.com [atamankimya.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Cross-Reactivity of 1,4-Diacetoxy-2-butyne and its Alternatives in Biological Applications
For researchers, scientists, and drug development professionals, the specificity of chemical probes and synthetic intermediates is paramount. Off-target effects can lead to misinterpretation of data and unforeseen toxicities. This guide provides an in-depth analysis of the potential cross-reactivity of 1,4-Diacetoxy-2-butyne, a propargyl ester with significant utility as a synthetic building block.[1][2][3] By examining its inherent chemical reactivity, we can predict its behavior in complex biological systems and compare it to alternative reagents.
Understanding the Inherent Reactivity of this compound
This compound belongs to the class of compounds known as propargyl esters. Its structure features a central alkyne (triple bond) flanked by two methylene groups, each bearing an acetate ester. The key to understanding its potential for cross-reactivity lies in the electrophilic nature of the alkyne group.
The sp-hybridized carbons of the triple bond in alkynes are more electrophilic than the sp2-hybridized carbons in alkenes.[4] This increased electrophilicity makes them susceptible to attack by nucleophiles. In a biological context, this translates to potential reactions with a variety of endogenous nucleophiles.
Caption: Chemical structure of this compound.
Potential Biological Nucleophiles for Cross-Reactivity:
-
Thiols (Cysteine Residues): The sulfhydryl group of cysteine is a soft nucleophile and a primary target for soft electrophiles.[5][6] Covalent modification of cysteine residues in proteins can lead to altered protein function, enzyme inhibition, or disruption of cellular signaling pathways.
-
Amines (Lysine Residues and N-termini): The amino groups of lysine side chains and the N-termini of proteins are also nucleophilic, although generally less reactive than thiols.
-
Histidine Residues: The imidazole side chain of histidine can act as a nucleophile.
-
Glutathione (GSH): This abundant intracellular tripeptide contains a cysteine residue and plays a crucial role in detoxifying electrophiles.[7] Depletion of GSH can lead to oxidative stress.
The reactivity of propargyl esters can be further influenced by factors such as steric hindrance around the alkyne and the nature of the leaving group (in this case, acetate). Gold-catalyzed reactions of propargyl esters, for instance, demonstrate their propensity to undergo rearrangements and act as precursors for reactive carbene intermediates, highlighting their versatile and potent reactivity.[8][9][10][11]
Comparative Analysis of Alternatives
To provide a comprehensive understanding of the cross-reactivity potential of this compound, we will compare it with two common alternatives used in bioconjugation and as chemical linkers: a maleimide derivative and a polyethylene glycol (PEG) linker with a less reactive terminal group.
| Feature | This compound | Maleimide Derivative | PEG Linker (e.g., with NHS ester) |
| Primary Target | Cysteine thiols (predicted) | Cysteine thiols | Primary amines (lysine, N-termini) |
| Reaction Type | Nucleophilic addition to alkyne | Michael addition | Acylation |
| Predicted Reactivity | Moderate to high | High | High (with primary amines) |
| Potential for Cross-Reactivity | High with various nucleophiles | Moderate (primarily with thiols) | Low (specific to amines) |
| Stability of Conjugate | Potentially reversible | Generally stable | Stable amide bond |
Maleimide Derivatives: The Cysteine-Specific Standard
Maleimides are widely used for their high reactivity and specificity towards cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond. While highly effective, maleimides can exhibit some off-target reactivity and the stability of the resulting conjugate can be a concern under certain physiological conditions.
PEG Linkers with N-Hydroxysuccinimide (NHS) Esters: The Amine-Reactive Workhorse
NHS esters are a common choice for targeting primary amines on proteins. They react to form stable amide bonds. This class of reagents is generally considered to have low cross-reactivity with other nucleophiles like thiols, making them a more specific choice for amine modification.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a series of well-established assays can be employed.
Glutathione (GSH) Depletion Assay
This assay quantifies the reactivity of an electrophile towards the thiol group of GSH. A decrease in the concentration of free GSH upon incubation with the test compound indicates a reaction.
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of Glutathione (GSH) in a phosphate buffer (pH 7.4).
-
Mix the test compound with the GSH solution and incubate at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Quantify the amount of remaining free GSH using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Include a negative control (buffer and solvent) and a positive control (a known thiol-reactive compound like N-ethylmaleimide).
Caption: Workflow for a Glutathione (GSH) Depletion Assay.
Competitive Reactivity Assay with Model Nucleophiles
This assay compares the reactivity of the test compound towards different nucleophiles simultaneously.
Protocol:
-
Prepare a solution containing equimolar concentrations of model nucleophiles, such as N-acetyl-cysteine (thiol), N-acetyl-lysine (amine), and N-acetyl-histidine (imidazole), in a suitable buffer.
-
Add this compound to the mixture and incubate.
-
At various time points, analyze the reaction mixture using LC-MS/MS to identify and quantify the adducts formed with each nucleophile.
-
The relative abundance of each adduct provides a direct measure of the compound's reactivity towards different biological functional groups.
Cell-Based Assays for Off-Target Effects
Ultimately, the biological consequence of cross-reactivity must be assessed in a cellular context.
Protocol:
-
Treat cultured cells (e.g., HEK293 or HepG2) with varying concentrations of this compound.
-
Perform a cell viability assay (e.g., MTT or LDH assay) to determine cytotoxicity.
-
Lyse the cells and perform a proteomic analysis (e.g., using click chemistry with an alkyne-tagged probe followed by mass spectrometry) to identify protein targets that have been covalently modified by the compound.
-
Analyze for the activation of cellular stress response pathways, such as the Nrf2 pathway, which is often induced by electrophilic compounds.[12][13]
Caption: Workflow for Cell-Based Cross-Reactivity Assessment.
Conclusion and Recommendations
Based on its chemical structure, this compound is predicted to be an electrophilic compound with the potential for cross-reactivity with biological nucleophiles, particularly cysteine thiols. This inherent reactivity necessitates careful consideration and empirical validation when used in biological systems.
For researchers considering the use of this compound, the following is recommended:
-
Acknowledge its Electrophilic Nature: Be aware of the potential for off-target reactions with nucleophilic biomolecules.
-
Perform Control Experiments: Include appropriate controls to assess the impact of potential cross-reactivity on experimental outcomes. Assays that can mitigate or identify thiol-reactive compounds, such as including dithiothreitol (DTT) in the assay buffer, can be valuable.[14]
-
Consider Alternatives: For applications requiring high specificity, particularly for targeting amines, consider alternative reagents like NHS esters. For cysteine modification where stability is a primary concern, explore next-generation maleimide alternatives.[15]
-
Empirical Validation: Whenever possible, perform the described experimental assays to directly assess the cross-reactivity profile of this compound in the specific context of your research.
By understanding the fundamental chemistry of this compound and employing a rational, data-driven approach to its application, researchers can harness its synthetic utility while minimizing the risks associated with off-target reactivity.
References
- 1. This compound [stenutz.eu]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. beyondbenign.org [beyondbenign.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Strategic Building Block Selection: Benchmarking 1,4-Diacetoxy-2-butyne
In the intricate tapestry of synthetic organic chemistry, the choice of building blocks is a critical determinant of efficiency, yield, and overall success in the construction of complex molecular architectures. For researchers, particularly those in the pharmaceutical and materials science sectors, the strategic selection of precursors is paramount. This guide provides an in-depth technical comparison of 1,4-diacetoxy-2-butyne against its common alternatives, offering a data-driven framework for informed decision-making in your synthetic endeavors.
Introduction: The Versatility of the C4 Alkyne Scaffold
This compound is a valuable C4 building block, distinguished by a central alkyne moiety flanked by two primary carbons bearing acetate leaving groups. This arrangement offers a unique combination of rigidity from the triple bond and reactivity at the terminal positions, making it a versatile precursor for a variety of important chemical transformations, including nucleophilic substitutions and cycloaddition reactions. Its primary utility lies in the synthesis of five-membered heterocycles such as pyrroles and furans, which are prevalent motifs in numerous biologically active compounds.
However, the synthetic landscape is populated with a variety of alternative C4 building blocks, each with its own set of advantages and disadvantages. This guide will focus on a comparative analysis of this compound against two key alternatives: 1,4-butynediol and 1,4-dihalo-2-butynes (specifically, 1,4-dichloro-2-butyne).
Comparative Analysis of Building Blocks in Heterocycle Synthesis
The synthesis of substituted pyrroles and furans is a cornerstone of medicinal chemistry. The Paal-Knorr synthesis, a classic method for constructing these five-membered heterocycles, involves the condensation of a 1,4-dicarbonyl compound with a primary amine (for pyrroles) or dehydration (for furans).[1][2] While this compound is not a 1,4-dicarbonyl compound itself, it serves as a synthetic equivalent, reacting with nucleophiles to form intermediates that readily cyclize to the desired heterocycles.
The Paal-Knorr Type Synthesis of Substituted Pyrroles
A common application of these building blocks is the synthesis of N-substituted pyrroles through reaction with primary amines. The reaction proceeds via a cascade of nucleophilic substitution and intramolecular cyclization.
Logical Workflow for Pyrrole Synthesis:
References
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1,4-Diacetoxy-2-butyne
Introduction: The Imperative of Isomeric Purity
In the landscape of chemical synthesis and drug development, 1,4-Diacetoxy-2-butyne serves as a valuable and versatile building block. Its rigid, linear structure imparted by the central alkyne moiety makes it an ideal precursor for complex molecular architectures. However, the synthetic pathways leading to this compound are not always flawless. Process-related impurities, particularly positional isomers such as the corresponding allene (1,4-diacetoxy-1,2-butadiene) or the more stable conjugated diene, can arise through side reactions or rearrangements. Furthermore, incomplete reactions or subsequent transformations can lead to contamination with the isomeric alkene, 1,4-diacetoxy-2-butene.
For researchers and drug development professionals, the presence of such isomers is not a trivial matter. An uncharacterized isomeric impurity can drastically alter reaction kinetics, lead to unforeseen byproducts, and, in a pharmaceutical context, introduce significant risks related to efficacy and safety. Therefore, a robust, validated analytical methodology to ascertain isomeric purity is not merely a quality control checkpoint; it is a fundamental requirement for reproducible science and safe therapeutic development. This guide provides a comparative analysis of the primary analytical techniques for this purpose, grounded in experimental data and first-principles reasoning.
Core Analytical Methodologies: A Comparative Overview
The determination of isomeric purity for a molecule like this compound—a semi-volatile compound of moderate polarity—can be approached through several high-fidelity techniques. We will compare and contrast three principal methods:
-
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS): The workhorse for volatile and semi-volatile compound analysis, offering exceptional separating power and definitive identification.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique ideal for compounds that may be thermally sensitive or less volatile, separating based on polarity.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The gold standard for structural elucidation and absolute quantification, capable of identifying and measuring isomers in a mixture without prior separation.
Method 1: High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Separation and Detection
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In GC, the sample is vaporized and transported by an inert carrier gas through a long, narrow column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. The mass spectrometer then ionizes the eluting compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a fragmentation pattern that serves as a molecular fingerprint.
Causality Behind Experimental Choices
For this compound and its potential isomers, a mid-polarity stationary phase (e.g., one containing a percentage of phenyl and/or cyanopropyl groups) is often the optimal choice. While a non-polar phase can separate based on boiling point, a mid-polarity phase adds the dimension of separation based on dipole-dipole interactions. This is critical for resolving the target alkyne from a potential allene or alkene isomer, which have very similar boiling points but differ slightly in their polarity and shape. The temperature programming is designed to ensure sharp peaks for accurate quantification while providing sufficient thermal energy to elute the analytes in a reasonable timeframe.
Detailed Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of a high-purity solvent such as Ethyl Acetate or Dichloromethane in a volumetric flask. Ensure the solvent is free from interfering impurities.
-
Vortex the solution until fully dissolved.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: Agilent DB-17ms (or equivalent mid-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet: Split/Splitless injector, operated in split mode with a ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 m/z.
-
-
Data Interpretation:
-
Identity Confirmation: The primary peak should exhibit a retention time characteristic of this compound. The corresponding mass spectrum should show the molecular ion (m/z 170.16) or characteristic fragments. Key fragments often arise from the loss of acetate or acetyl groups.
-
Purity Assessment: Isomeric impurities will appear as separate, closely eluting peaks. The percentage purity is calculated based on the relative peak areas of all integrated peaks in the chromatogram.
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle of Separation and Detection
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically alkyl-bonded silica, like C18) is used with a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol). Analytes partition between the two phases. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and are retained longer, while more polar compounds elute earlier. Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, which measures the absorbance of light by the analytes.
Causality Behind Experimental Choices
A C18 column is the universal starting point for RP-HPLC method development due to its wide applicability. For this compound, the ester groups provide sufficient polarity for retention and elution with a standard water/acetonitrile mobile phase. A gradient elution (where the percentage of organic solvent is increased over time) is chosen to ensure that any impurities, which may have significantly different polarities, are eluted from the column as sharp peaks, improving resolution and detection limits. A UV detector set at a low wavelength (~210 nm) is necessary because the molecule lacks a strong chromophore, and this wavelength allows for detection of the ester carbonyl bonds.
Detailed Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10.0 mL of acetonitrile in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump and DAD.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 30% B (re-equilibration)
-
-
-
Data Interpretation:
-
The main peak corresponding to this compound is identified by its retention time.
-
Isomeric impurities will present as distinct peaks. Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks.
-
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle of Identification and Quantification
NMR spectroscopy is an inherently quantitative primary ratio method. It relies on the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei contributing to that signal.[1] By dissolving a known mass of a sample with a known mass of a certified internal standard in a deuterated solvent, one can accurately determine the purity of the analyte without needing a specific reference standard for the analyte itself. It also provides unambiguous structural confirmation, making it the definitive technique for identifying unknown isomers.
Causality Behind Experimental Choices
A high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving maximum separation (dispersion) of proton signals, which is essential for resolving signals from structurally similar isomers.[1] Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic molecules. An internal standard with a simple spectrum and signals in an empty region of the analyte's spectrum, such as dimethyl sulfone, is chosen for accurate integration. Specific acquisition parameters, like a long relaxation delay (D1), are critical to ensure all protons fully relax between scans, a prerequisite for accurate quantification.
Detailed Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., dimethyl sulfone) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Cap the tube and gently invert until both sample and standard are fully dissolved.
-
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard quantitative ¹H NMR.
-
Solvent: CDCl₃.
-
Key Parameters:
-
Pulse Angle: 90°.
-
Acquisition Time (AQ): ~4 seconds.
-
Relaxation Delay (D1): 30 seconds (or 5 times the longest T1 of interest).
-
Number of Scans (NS): 8-16.
-
-
-
Data Interpretation and Calculation:
-
Signal Assignment: For this compound, two singlets are expected: one around δ 4.7 ppm for the four methylene protons (-CH₂-) and one around δ 2.1 ppm for the six methyl protons (-CH₃).[2]
-
Isomer Identification: Any isomeric impurity will exhibit a unique set of signals. For example, an allene isomer might show signals in the vinylic region (δ 5-6 ppm).
-
Quantification: Integrate a well-resolved signal for the analyte (I_analyte) and a signal for the internal standard (I_std). Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Performance Comparison Guide
| Feature | GC-MS | HPLC-UV/DAD | Quantitative NMR (qNMR) |
| Selectivity/Specificity | High; excellent separation of volatile isomers. MS provides high-confidence identification. | Moderate to High; dependent on column and mobile phase choice. Co-elution is possible. | Very High; provides unambiguous structural information to differentiate isomers. |
| Sensitivity (LOD) | High (low ppm to ppb). | Moderate (low to mid ppm). | Low (typically requires >0.1% w/w). |
| Quantification Accuracy | Good; requires calibration with a reference standard for highest accuracy. | Good; requires calibration with a reference standard. | Excellent; as a primary ratio method with an internal standard, it provides high accuracy without an analyte-specific standard. |
| Sample Throughput | Moderate; run times are typically 15-30 minutes. | Moderate to High; run times are typically 10-25 minutes. | Low; requires careful sample preparation and longer acquisition times for quantification. |
| Destructive/Non-destructive | Destructive. | Non-destructive (sample can be collected post-detector). | Non-destructive. |
| Cost & Complexity | Moderate to High initial cost; requires expertise in method development. | Moderate initial cost; relatively routine operation. | High initial cost; requires specialized expertise for quantitative experiments. |
Visualization: A Self-Validating Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive analysis of this compound, ensuring that the results are cross-validated for maximum confidence.
Caption: Workflow for Isomeric Purity Analysis.
Conclusion and Recommendations
The choice of analytical technique for the isomeric purity analysis of this compound is dictated by the specific goal of the analysis.
-
For routine quality control and high-throughput screening , GC-MS is the method of choice. It offers an excellent balance of high separation efficiency, sensitivity, and confident peak identification, making it ideal for detecting and quantifying known process-related impurities.
-
HPLC serves as a valuable orthogonal technique. It is particularly useful if the compound or potential impurities are thermally labile or if a non-GC method is required for validation purposes.
-
Quantitative NMR is the ultimate arbiter for structural confirmation and absolute purity assignment . It should be employed when developing a primary reference standard, characterizing a new synthetic route, or investigating the identity of an unknown impurity detected by a chromatographic method.
A truly robust analytical package leverages these techniques synergistically. Initial screening by GC-MS, followed by orthogonal confirmation by HPLC, and definitive characterization of the primary material by qNMR constitutes a self-validating system that provides the highest degree of confidence for researchers, scientists, and drug development professionals.
References
A Comparative Guide to the Mechanistic Pathways of 1,4-Diacetoxy-2-butyne: A Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,4-Diacetoxy-2-butyne, a C4-building block, presents itself as a versatile precursor for a variety of valuable organic compounds, including substituted furans and cyclopentenones. This guide provides an in-depth analysis of the reaction pathways of this compound, offering a comparative perspective against alternative synthetic routes and furnishing the experimental data necessary for informed decision-making in research and development.
Unveiling the Reactivity of this compound: Key Mechanistic Pathways
The reactivity of this compound is primarily governed by its acetylenic core and the presence of two acetate leaving groups. These features allow for a range of transformations, including isomerization, rearrangement, and cyclization reactions, often facilitated by transition metal catalysts.
Meyer-Schuster-like Rearrangement: A Gateway to α,β-Unsaturated Systems
Propargyl alcohols and their esters are known to undergo the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[1][2] While direct mechanistic studies on this compound are not extensively documented, a similar rearrangement pathway is highly plausible under acidic or metal-catalyzed conditions. This would involve the 1,3-shift of an acetoxy group to form an allene intermediate, which then tautomerizes to the more stable enone.
dot graph Meyer_Schuster_like { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Figure 1: Plausible Meyer-Schuster-like rearrangement of this compound.
This rearrangement is significant as it transforms the linear alkyne into a conjugated diene system, a valuable synthon in its own right. The resulting buta-1,3-diene-1,4-diyl diacetate can participate in various cycloaddition reactions.
Cyclization to Furan Derivatives: A Direct Route to Heterocycles
This compound serves as a precursor to 2,5-disubstituted furans. This transformation can be envisioned to proceed through the formation of a 1,4-dicarbonyl intermediate or a related species, which then undergoes cyclization. The well-established Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, provides a mechanistic blueprint for this process.[3][4]
dot graph Furan_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Figure 2: Proposed pathway for the synthesis of 2,5-bis(acetoxymethyl)furan.
Transition metal catalysts, particularly those based on gold and ruthenium, are known to facilitate the cyclization of similar hydroxy enynes and related substrates to furan derivatives, often under mild conditions.[5][6]
Nazarov Cyclization Precursor: Access to Cyclopentenones
The Nazarov cyclization is a powerful tool for the synthesis of cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone.[7][8] Intermediates derived from this compound can be poised to undergo this transformation. For instance, hydration of the alkyne followed by rearrangement could lead to a divinyl ketone precursor.
dot graph Nazarov_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} . Figure 3: Potential route to cyclopentenones via a Nazarov cyclization intermediate.
Comparative Analysis: this compound vs. Alternative Precursors
The utility of this compound as a synthetic precursor is best understood through a direct comparison with alternative starting materials for the synthesis of key target molecules.
Case Study 1: Synthesis of 2,5-Bis(acetoxymethyl)furan
2,5-Bis(hydroxymethyl)furan (BHMF) and its diacetate derivative are valuable bio-based platform chemicals. A common route to these compounds involves the reduction of 5-hydroxymethylfurfural (HMF), which is derived from carbohydrates.
| Starting Material | Reaction Pathway | Catalyst/Reagents | Yield | Reference |
| This compound | Cyclization | Gold or Ruthenium catalysts (proposed) | Potentially high, requires optimization | [5][6] |
| 5-Hydroxymethylfurfural (HMF) | Reduction | NaBH₄, various metal catalysts | High (typically >90%) | [9] |
Discussion: While the synthesis from HMF is well-established and high-yielding, the route from this compound offers a potentially more direct approach from a C4 building block, avoiding the need for carbohydrate processing. However, the development of an efficient and selective catalytic system for the cyclization of this compound is crucial for its competitiveness.
Experimental Protocols for Mechanistic Validation
To rigorously validate the proposed reaction pathways, a series of experimental investigations can be undertaken.
Protocol 1: Isotopic Labeling Study for Meyer-Schuster-like Rearrangement
Objective: To determine if a 1,3-shift of the acetate group occurs during the rearrangement of this compound.
Methodology:
-
Synthesize 1,4-di(acetoxy-d₃)-2-butyne by reacting 2-butyne-1,4-diol with acetic anhydride-d₆.
-
Subject the deuterated substrate to the proposed rearrangement conditions (e.g., acid or gold catalysis).
-
Analyze the product, buta-1,3-diene-1,4-diyl di(acetate-d₃), using ¹H and ²H NMR spectroscopy to determine the position of the deuterium labels.
-
Observation of deuterium scrambling would provide evidence against a simple intramolecular 1,3-shift.
Protocol 2: Trapping of a 1,4-Dicarbonyl Intermediate in Furan Synthesis
Objective: To provide evidence for the formation of a 1,4-dicarbonyl intermediate during the cyclization of this compound to a furan derivative.
Methodology:
-
Conduct the cyclization reaction in the presence of a trapping agent, such as a primary amine (e.g., aniline).
-
The formation of a pyrrole derivative, via a Paal-Knorr type reaction between the in-situ generated 1,4-dicarbonyl intermediate and the amine, would support the proposed mechanism.[3]
-
Analyze the reaction mixture by LC-MS and NMR to identify the pyrrole product.
Conclusion
This compound is a promising and versatile C4-synthon with the potential to access a range of valuable molecules through various reaction pathways, including Meyer-Schuster-like rearrangements and cyclizations to furan and cyclopentenone derivatives. While direct mechanistic studies on this specific substrate are still emerging, analogies to related systems provide a strong foundation for understanding its reactivity.
For researchers and drug development professionals, the choice between this compound and alternative precursors will depend on factors such as cost, availability, and the desired final product. The development of efficient and selective catalytic systems for the transformations of this compound will be key to unlocking its full potential as a building block in organic synthesis. Further experimental and computational studies are warranted to fully elucidate the intricate mechanistic details of its reaction pathways and to expand its synthetic utility.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. benchchem.com [benchchem.com]
- 4. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 5. Novel ruthenium-catalysed synthesis of furan derivatives via intramolecular cyclization of hydroxy enynes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
The Synthetic Versatility of 1,4-Diacetoxy-2-butyne: A Comparative Guide to Heterocyclic Scaffolds
For the discerning researcher in organic synthesis and drug development, the selection of a versatile and efficient building block is paramount. Among the myriad of C4 synthons available, 1,4-diacetoxy-2-butyne presents itself as a stable, yet readily activated precursor for a variety of valuable molecular architectures. This guide provides an in-depth technical comparison of the applications of this compound, primarily focusing on its utility in the synthesis of five-membered heterocycles—furans, pyrroles, and thiophenes—and objectively weighing its performance against alternative synthetic precursors.
Introduction: Unveiling the Potential of a Masked 1,4-Dicarbonyl Synthon
This compound, a stable diacetate of 2-butyne-1,4-diol, is a versatile C4 building block. Its core utility lies in its function as a masked precursor to 1,4-dicarbonyl compounds, which are key intermediates in the renowned Paal-Knorr synthesis of furans, pyrroles, and thiophenes. The acetate groups serve as protecting groups for the more reactive hydroxyl functionalities of 2-butyne-1,4-diol, enhancing the compound's shelf-life and handling characteristics. The synthetic strategy hinges on a two-step sequence: in situ or stepwise hydrolysis to reveal the diol, followed by isomerization and cyclization to the desired heterocycle.
This guide will explore this primary application and compare it with established alternative routes, providing experimental data to inform your synthetic choices.
The Paal-Knorr Synthesis: A Gateway to Five-Membered Heterocycles
The Paal-Knorr synthesis is a classic and reliable method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] The versatility of this reaction makes any precursor that can efficiently generate a 1,4-dicarbonyl moiety a valuable asset in a synthetic chemist's toolbox.
Proposed Synthetic Pathway from this compound
The utilization of this compound in a Paal-Knorr-type synthesis is predicated on its conversion to a 1,4-dicarbonyl intermediate. This can be conceptualized in the following workflow:
Caption: Proposed workflow for heterocycle synthesis from this compound.
Comparative Synthesis of 2,5-Dimethylfuran
2,5-Dimethylfuran is a valuable biofuel and chemical intermediate. Its synthesis provides an excellent case study for comparing the efficacy of this compound (via its diol) with alternative C4 precursors.
| Precursor | Reagents & Conditions | Yield (%) | Reference |
| 2-Butyne-1,4-diol | Palladium catalyst, dehydration agent (in situ isomerization and cyclization) | Moderate to High | [2] |
| Acetonylacetone (2,5-Hexanedione) | Acid catalyst (e.g., H₂SO₄), heat | High | [3] |
| cis-2-Butene-1,4-diol | Chromic acid | 62% | [2] |
| Fructose | 1. H₂SO₄ (to HMF) 2. CuRu/C, H₂ | Two-step process | [4] |
Synthesis from 2-Butyne-1,4-diol (as a proxy for this compound)
While a direct one-pot synthesis from this compound is not extensively documented, the conversion of 2-butyne-1,4-diol to furans is known.[2] This typically involves an in-situ isomerization to the 1,4-diketone followed by acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 2,5-Dimethylfuran from 2,5-Hexanedione
This protocol for the Paal-Knorr synthesis of 2,5-dimethylfuran from 2,5-hexanedione (the 1,4-dicarbonyl derived from 2-butyne-1,4-diol) serves as a representative procedure.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2,5-hexanedione (1 equivalent).
-
Acid Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and dilute with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
Alternative: Synthesis from Acetonylacetone (2,5-Hexanedione)
The direct use of 2,5-hexanedione in the Paal-Knorr synthesis is a very common and high-yielding method for producing 2,5-dimethylfuran.[3] This serves as a benchmark for any multi-step synthesis starting from a masked precursor like this compound.
Comparative Synthesis of 2,5-Dimethylpyrrole
The synthesis of N-substituted and unsubstituted pyrroles is of great interest in medicinal chemistry.
| Precursor | Reagents & Conditions | Yield (%) | Reference |
| 2-Butyne-1,4-diol | Amine, Palladium catalyst (gas phase) | Good to Excellent | [5] |
| Acetonylacetone (2,5-Hexanedione) | Ammonium carbonate, heat | 81-86% | [1] |
| 2,5-Dimethylfuran | Primary amine, acid catalyst | Quantitative | [6] |
Synthesis from 2-Butyne-1,4-diol
A patented gas-phase process describes the reaction of but-2-ene-1,4-diol with ammonia or primary amines in the presence of a supported metal catalyst to produce pyrroles.[5] A similar approach can be envisioned for 2-butyne-1,4-diol.
Experimental Protocol: Synthesis of 2,5-Dimethylpyrrole from Acetonylacetone
-
Reaction Setup: In a flask equipped with a reflux condenser, combine acetonylacetone (1 equivalent) and an excess of ammonium carbonate.[1]
-
Reaction: Heat the mixture at 100 °C until effervescence ceases. Then, increase the temperature to 115 °C and reflux for an additional 30 minutes.
-
Work-up: Cool the mixture and separate the upper pyrrole layer. Extract the aqueous layer with chloroform and combine with the pyrrole layer.
-
Purification: Dry the combined organic layers over anhydrous calcium chloride, filter, and distill under reduced pressure to obtain pure 2,5-dimethylpyrrole.
Alternative: Synthesis from 2,5-Dimethylfuran
A highly efficient method for the synthesis of N-substituted pyrroles involves the ring-opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by an in-situ Paal-Knorr reaction with a primary amine.[6] This one-pot, two-step process boasts high carbon efficiency.
Caption: One-pot synthesis of N-substituted pyrroles from 2,5-dimethylfuran.
Comparative Synthesis of 2,5-Dimethylthiophene
Thiophenes are important scaffolds in materials science and pharmaceuticals.
| Precursor | Reagents & Conditions | Yield (%) | Reference |
| Acetonylacetone (2,5-Hexanedione) | Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, heat | Good | [7] |
| cis-1,4-Dichloro-2-butene | Sodium sulfide in DMSO/methanol | Reasonable | [8] |
Synthesis from a 1,4-Dicarbonyl Precursor
The most direct route to 2,5-dimethylthiophene is the reaction of 2,5-hexanedione with a sulfurizing agent.[7] This would be the final step in a synthesis starting from this compound.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene from 2,5-Hexanedione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and a sulfurizing agent such as phosphorus pentasulfide or Lawesson's reagent in an inert solvent like toluene.
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and carefully quench any remaining sulfurizing agent. Filter the mixture and wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Alternative: Synthesis from cis-1,4-Dichloro-2-butene
An alternative approach involves the reaction of a 1,4-dihalobutene with a sulfide source. For instance, cis-1,4-dichloro-2-butene reacts with anhydrous sodium sulfide to yield 2,5-dihydrothiophene, which can be further modified.[8]
Concluding Remarks and Future Outlook
This compound serves as a stable and convenient precursor to the versatile 2-butyne-1,4-diol and, by extension, to 1,4-dicarbonyl synthons for heterocyclic synthesis. While direct, one-pot procedures starting from the diacetate are not yet prevalent in the literature, the synthetic pathway via the diol offers a viable, albeit multi-step, route to valuable furan, pyrrole, and thiophene derivatives.
Comparison with Alternatives:
-
Atom Economy: Syntheses starting from acyclic precursors that are already at the desired oxidation state (e.g., 2,5-hexanedione) are generally more atom-economical.
-
Step Economy: One-pot procedures, such as the conversion of 2,5-dimethylfuran to N-substituted pyrroles, offer significant advantages in terms of efficiency and reduced purification steps.[6]
-
Substrate Availability and Cost: The choice of starting material will often be dictated by commercial availability and cost. While this compound is commercially available, its cost-effectiveness relative to bulk chemicals like fructose or acetonylacetone for large-scale synthesis should be considered.
The development of efficient, one-pot catalytic systems that can directly convert this compound into these valuable heterocyclic scaffolds would be a significant advancement, further enhancing the utility of this versatile C4 building block.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. US8324409B2 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]
- 5. US4560769A - Preparation of pyrroles - Google Patents [patents.google.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1,4-Diacetoxy-2-butyne
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-diacetoxy-2-butyne, ensuring that safety and environmental integrity are maintained throughout the process. Our commitment is to furnish you with the essential technical knowledge that builds trust and extends value beyond the product itself.
Core Hazard Assessment of this compound
A comprehensive understanding of a compound's hazard profile is the critical first step in its safe management. This compound is a difunctional ester containing a central alkyne group. Its potential hazards are derived from these structural features.
-
Reactivity: The acetylenic (alkyne) bond can be energetic. While stable under normal conditions, acetylenic compounds should be handled with care to avoid conditions that could lead to decomposition, such as excessive heat or contact with certain metals.[1] The ester groups are susceptible to hydrolysis, particularly in the presence of strong acids or bases.[2]
-
Health Hazards: Safety Data Sheets (SDS) for similar compounds indicate that it may cause skin irritation.[2][3] As with many specialized organic chemicals, the toxicological properties may not be fully investigated, warranting cautious handling to avoid skin contact, eye contact, and inhalation.[4]
-
Environmental Hazards: As an organic compound, it should not be released into the environment, as it can be harmful to aquatic life.[5]
Table 1: Summary of Hazard Profile and Physical Properties
| Parameter | Description | Source |
| Physical State | White or colorless to brown powder, lump, or clear liquid. | [6] |
| Primary Health Hazard | Causes skin irritation. | [3] |
| Primary Physical Hazard | Combustible. Forms explosive mixtures with air on intense heating. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2). | [2] |
Strategic Disposal Workflow: From Benchtop to Waste Stream
The appropriate disposal route for this compound is dictated by the quantity of waste. This workflow provides a decision-making framework for safe and compliant disposal.
Caption: Decision workflow for this compound disposal.
Experimental Protocol: Chemical Neutralization for Small Quantities
For residual amounts or quantities less than 5 grams, chemical neutralization via base-catalyzed hydrolysis (saponification) is a reliable method to degrade the compound into less hazardous materials. This process converts the diacetate ester into 2-butyne-1,4-diol and acetate salts.
Required Materials and Equipment
-
Chemical fume hood
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Stir plate and magnetic stir bar
-
Beaker or flask appropriately sized for the reaction
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution for neutralization
-
pH paper or calibrated pH meter
Step-by-Step Methodology
-
Preparation: Don all required PPE. Perform all subsequent steps in a certified chemical fume hood.[7]
-
Initiate Hydrolysis: Place the this compound waste into the reaction flask. For every 1 gram of waste, slowly add at least 50 mL of 1M NaOH solution while stirring. The ester is poorly soluble in water, so vigorous stirring is necessary.
-
Reaction: Gently stir the mixture at room temperature. The hydrolysis may be slow. Allow the reaction to proceed for at least 2 hours to ensure completion. The solution should become homogeneous as the ester is consumed.
-
Verification of Saponification: Spot test the pH of the solution. A pH greater than 12 indicates that the base is in excess and the saponification is complete.
-
Neutralization: Slowly add 1M HCl solution dropwise while continuing to stir. Monitor the pH frequently. Carefully adjust the pH until it is in the neutral range (pH 6-8).
-
Final Disposal: The resulting neutralized aqueous solution contains 2-butyne-1,4-diol and sodium chloride. Consult your institution's guidelines for the disposal of aqueous chemical waste.[8][9] Do not dispose down the drain unless explicitly permitted by your Environmental Health & Safety (EHS) department.
The Scientific Rationale: Deactivating the Molecule
The logic behind this protocol is rooted in the principles of ester hydrolysis. The ester functional groups in this compound are susceptible to nucleophilic attack by hydroxide ions (OH⁻) from the NaOH. This irreversible reaction, known as saponification, cleaves the ester bonds.
Reaction: CH₃COOCH₂C≡CCH₂OCOCH₃ + 2 NaOH → HOCH₂C≡CCH₂OH + 2 CH₃COONa (this compound + Sodium Hydroxide → 2-Butyne-1,4-diol + Sodium Acetate)
This transformation is a critical safety step. It deconstructs the parent molecule into an alcohol (2-butyne-1,4-diol) and a simple, water-soluble carboxylate salt (sodium acetate). While 2-butyne-1,4-diol has its own hazard profile, its risk in a dilute, neutralized aqueous solution is significantly reduced compared to the parent ester.[10]
Authoritative Grounding: Disposal of Bulk & Unused Material
Attempting to neutralize large quantities of any chemical can be dangerous due to the potential for uncontrolled exothermic reactions. Therefore, any quantity of this compound exceeding 5 grams, or any amount of the pure, unused reagent, must be disposed of as hazardous waste.
This is a mandatory requirement under regulations set forth by agencies like the Environmental Protection Agency (EPA) and is standard practice in all academic and industrial laboratories.[11][12]
Procedure:
-
Containment: Ensure the waste is in a sealed, leak-proof container that is chemically compatible. The original product bottle is often a suitable choice.[13]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[13]
-
Storage: Store the container in a designated and properly managed Satellite Accumulation Area (SAA).[9][11] Ensure it is segregated from incompatible materials, such as strong bases or oxidizers.[9]
-
Collection: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[11]
By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safe management of chemical waste, protecting yourself, your colleagues, and the environment.
References
- 1. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 2. fishersci.no [fishersci.no]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound | 1573-17-7 | TCI AMERICA [tcichemicals.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
A Researcher's Guide to the Safe Handling of 1,4-Diacetoxy-2-butyne: Personal Protective Equipment and Disposal
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 1,4-Diacetoxy-2-butyne. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, ensuring a deep understanding of the risks and the implementation of self-validating safety systems in your laboratory. Our commitment is to empower your research with the highest standards of safety and operational excellence.
Understanding the Compound: Hazard Profile of this compound
This compound (CAS No. 1573-17-7) is a combustible liquid that is primarily classified as a skin irritant.[1][2] While acute toxicity data is not widely available, the primary route of occupational exposure and concern is dermal contact.[3] Additionally, under conditions of intense heating, it can form explosive mixtures with air.[1] Therefore, the cornerstone of safe handling is the prevention of skin and eye contact, and the control of heat sources.
Core Protective Measures: Selecting Your Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following recommendations are based on a synthesis of safety data sheets and established laboratory safety practices.
Eye and Face Protection
Direct contact with this compound can cause eye irritation.
-
Standard Operations: At a minimum, safety glasses with side shields conforming to European standard EN 166 or equivalent should be worn.[3][4]
-
Splash Hazard: When there is a potential for splashing (e.g., during transfer of larger quantities or when reactions are under pressure), it is imperative to use tightly fitting safety goggles.[5] In situations with a significant splash risk, a face shield should be used in conjunction with safety goggles.[6]
Hand Protection
Given that the primary hazard is skin irritation, selecting the correct gloves is paramount.
-
Glove Type: Nitrile rubber gloves are a suitable choice for handling this compound.[4] Always inspect gloves for any signs of degradation or perforation before use.[3][5]
-
Glove Discipline: It is crucial to observe the instructions regarding permeability and breakthrough time provided by the glove manufacturer.[3] Avoid touching surfaces such as doorknobs, keyboards, or personal items with gloved hands to prevent the spread of contamination.
Skin and Body Protection
To prevent accidental skin contact, appropriate body protection is necessary.
-
Standard Laboratory Attire: A standard laboratory coat or long-sleeved clothing should be worn at all times when handling this chemical.[3][4]
-
Large-Scale Operations: For larger scale work or situations with a higher risk of splashes, consider the use of impervious clothing.[5]
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required.[3][4]
-
Trigger Conditions for Respiratory Protection: Respiratory protection should be used if you are working in a poorly ventilated area, during large-scale operations where aerosols may be generated, or in an emergency situation such as a large spill.[3][6]
-
Respirator Specifications: If a respirator is required, a NIOSH/MSHA or European Standard EN 136 approved respirator with an organic vapor filter (Type A Brown conforming to EN14387) is recommended.[3] For smaller scale laboratory use where exposure limits might be exceeded, a half mask respirator may be appropriate.[3]
The following diagram illustrates the decision-making process for PPE selection when working with this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling of this compound extends beyond PPE. The following protocols for handling, storage, and disposal are designed to minimize exposure and ensure a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] The work area should be well-ventilated, preferably within a chemical fume hood.[5][6]
-
Donning PPE: Put on all required PPE as determined in the previous section.
-
Dispensing: When dispensing the chemical, avoid generating mists or vapors.
-
Post-Handling: After handling, wash hands and face thoroughly.[6]
Storage Protocol
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][6]
-
Protect from moisture and store under an inert atmosphere to maintain product quality.[3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[4] Seek medical attention.[3]
-
Spill: For a small spill, soak up with an inert absorbent material and place in a suitable, closed container for disposal.[3] For a larger spill, evacuate the area and ensure adequate ventilation.[1][6]
Decontamination and Disposal Plan
Waste containing this compound is classified as hazardous and must be disposed of accordingly.[3]
-
Decontamination of Labware:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as hazardous waste.
-
Washing: After the initial rinse, wash the labware with soap and water.[7]
-
-
Disposal of Unused Product and Contaminated Materials:
-
Waste Collection: Collect unused this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed container.
-
Waste Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[3][6] Do not allow the product to enter drains or the environment.[1][6] Contaminated packaging should be disposed of at a hazardous or special waste collection point.[3]
-
The following diagram outlines the disposal workflow for this compound and associated materials.
Caption: Disposal Workflow for this compound and Contaminated Materials.
Summary of Safety Recommendations
| Aspect | Recommendation | Source |
| Eye Protection | Safety glasses with side-shields (minimum); goggles for splash risk. | [3][4][5] |
| Hand Protection | Nitrile rubber gloves. | [4] |
| Body Protection | Lab coat or long-sleeved clothing. | [3][4] |
| Respiratory Protection | Not required with good ventilation; use approved respirator for large spills, poor ventilation, or aerosol generation. | [3][4][6] |
| Handling | Use in a well-ventilated area (fume hood recommended); avoid contact. | [5][6] |
| Storage | Tightly closed container in a cool, dry, well-ventilated area away from incompatibles. | [3][4][5][6] |
| Disposal | As hazardous waste, in accordance with all applicable regulations. | [3][6] |
By integrating these detailed protocols and understanding the rationale behind them, you can foster a culture of safety and scientific excellence in your laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
